(R)-Azelastine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUVEWMHONZEQD-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143228-84-6 | |
| Record name | Azelastine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZELASTINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/434T9969GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Azelastine Stereoisomer: A Comprehensive Technical Review of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine, a second-generation antihistamine, is a phthalazinone derivative recognized for its potent and multifaceted therapeutic effects in the management of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture, comprising equal amounts of the (R)- and (S)-enantiomers. Extensive in vitro investigations have consistently indicated that there is no significant difference in the primary pharmacological activities between these two stereoisomers. This technical guide provides a comprehensive overview of the biological activity of Azelastine, with the understanding that the properties described are attributable to both the racemic mixture and the individual (R)-enantiomer.
Core Biological Activity
Azelastine's therapeutic efficacy stems from a combination of potent histamine H1 receptor antagonism and additional anti-inflammatory properties. This dual mechanism of action distinguishes it from many other antihistamines and contributes to its broad clinical utility.
Histamine H1 Receptor Antagonism
The primary mechanism of action for azelastine is the blockade of histamine H1 receptors. This action prevents histamine, a key mediator of allergic reactions, from binding to its receptors on nerve endings, smooth muscle cells, and glandular cells, thereby mitigating classic allergy symptoms such as itching, sneezing, and rhinorrhea.[1][2] In vitro studies have demonstrated that azelastine exhibits a high affinity for the H1 receptor.[3]
Anti-inflammatory Mechanisms
Beyond its antihistaminic effects, azelastine exhibits a range of anti-inflammatory properties that contribute to its clinical effectiveness. These include:
-
Mast Cell Stabilization: Azelastine inhibits the release of histamine and other pro-inflammatory mediators, such as leukotrienes and cytokines, from mast cells.[1][4]
-
Inhibition of Inflammatory Mediators: It has been shown to interfere with the synthesis and actions of various inflammatory mediators, including leukotrienes, kinins, and platelet-activating factor.[4][5]
-
Modulation of Inflammatory Cells: Azelastine can reduce the influx of inflammatory cells, such as eosinophils, to the site of allergic inflammation.[4]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for racemic azelastine. As per available literature, these values are representative of the activity of the (R)-enantiomer.
Table 1: Receptor Binding and Potency
| Parameter | Value | Species/System | Reference |
| H1 Receptor Binding Affinity (IC50) | 273 nM | CHO-K1 cells expressing human H1R | [6] |
| H1 Receptor Binding | ~10-fold greater than chlorpheniramine | In vitro | [4][7] |
| Antagonism of Histamine Response (IC50) | 1.6 µM (simultaneous addition) | CHO-K1 cells expressing human H1R | [6] |
| Antagonism of Histamine Response (IC50) | 273 nM (2.5 min preincubation) | CHO-K1 cells expressing human H1R | [6] |
Table 2: Pharmacokinetic Properties (Intranasal Administration)
| Parameter | Value | Notes | Reference |
| Bioavailability | ~40% | [8] | |
| Time to Maximum Plasma Concentration (Tmax) | 2-3 hours | [8] | |
| Elimination Half-life (t1/2) | ~22 hours | [1] | |
| Active Metabolite | Desmethylazelastine | [4] | |
| Half-life of Active Metabolite | ~54 hours | [1] | |
| Plasma Protein Binding | ~88% | [1] |
Signaling Pathways and Experimental Workflows
Allergic Response and Azelastine's Mechanism of Action
The following diagram illustrates the key signaling pathways involved in an allergic response and the points at which azelastine exerts its inhibitory effects.
Experimental Workflow: Chiral Separation of Azelastine Enantiomers
The following diagram outlines a general experimental workflow for the chiral separation of azelastine enantiomers using High-Performance Liquid Chromatography (HPLC), a technique described in the literature for separating antihistamine enantiomers.[9]
Detailed Experimental Protocols
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized method based on descriptions of similar assays.[3]
-
Preparation of Membranes:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human histamine H1 receptor.
-
Harvest cells and homogenize in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine), and varying concentrations of this compound or racemic azelastine.
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled H1 receptor antagonist (e.g., unlabeled pyrilamine).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol is based on a study that successfully separated the enantiomers of several antihistamines, including azelastine.[9]
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, and a suitable detector (e.g., UV-Vis or tandem mass spectrometer).
-
-
Chiral Stationary Phase:
-
A chiral column is essential for the separation of enantiomers. The study cited used Chiralpak IA and Chiralpak ID columns.
-
-
Mobile Phase:
-
A mixture of organic modifiers and aqueous solutions is used. An example mobile phase composition is acetonitrile, water, and a basic additive like ammonia solution in a specific ratio (e.g., 90:10:0.1, v/v/v). The exact composition should be optimized for the specific column and compounds.
-
-
Chromatographic Conditions:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Maintain a constant column temperature.
-
Inject a small volume of the prepared sample solution onto the column.
-
-
Detection:
-
Monitor the elution of the enantiomers using the detector. If using a UV detector, select a wavelength where azelastine has strong absorbance. For higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS) can be used.
-
-
Data Analysis:
-
The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram.
-
The area under each peak can be integrated to determine the relative amounts of the (R)- and (S)-enantiomers.
-
Conclusion
This compound is a potent and effective antihistamine with additional anti-inflammatory properties. While it is a component of a racemic mixture, current scientific literature does not indicate a significant difference in the in vitro pharmacological activity between the (R)- and (S)-stereoisomers. The biological activity of this compound can, therefore, be considered equivalent to that of the well-characterized racemic azelastine. Its dual mechanism of action, involving both H1 receptor antagonism and inhibition of inflammatory mediator release, makes it a valuable therapeutic agent for allergic conditions. Further research focusing specifically on the in vivo activities and potential subtle differences between the enantiomers could provide a more complete understanding of their respective pharmacological profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine - Wikipedia [en.wikipedia.org]
- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Stereoselective Synthesis of (R)-Azelastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine, a potent second-generation histamine H1 antagonist, is clinically administered as a racemic mixture. However, the distinct pharmacological profiles of its enantiomers necessitate the development of efficient stereoselective synthetic routes to access the individual (R) and (S) isomers. This technical guide provides an in-depth overview of plausible strategies for the stereoselective synthesis of (R)-Azelastine, the eutomer responsible for its primary therapeutic effects. The core of this guide focuses on the preparation of the key chiral intermediate, (R)-1-methylazepan-4-amine, through established methodologies such as enzymatic kinetic resolution and asymmetric reduction. Detailed, albeit inferred, experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate further research and development in this area.
Introduction
Azelastine is a phthalazinone derivative widely used for the treatment of allergic rhinitis and conjunctivitis. The molecule possesses a single stereocenter at the 4-position of the 1-methylazepane moiety. While the racemic form is effective, isolating the (R)-enantiomer can offer therapeutic advantages, including a potentially improved side-effect profile. The primary challenge in the stereoselective synthesis of this compound lies in the efficient and scalable production of the chiral building block, (R)-1-methylazepan-4-amine.
This guide outlines two primary strategies for obtaining this key intermediate in high enantiopurity:
-
Strategy A: Kinetic Resolution of Racemic 1-methylazepan-4-amine. This approach involves the separation of a racemic mixture of the amine by selectively reacting one enantiomer, leaving the desired enantiomer unreacted.
-
Strategy B: Asymmetric Synthesis via Reduction of 1-methylazepan-4-one. This strategy focuses on the direct, stereoselective conversion of a prochiral ketone to the desired chiral amine.
Retrosynthetic Analysis
The synthesis of this compound can be envisioned through the coupling of two key fragments: the phthalazinone core and the chiral 1-methylazepan-4-amine side chain.
(R)-Azelastine's Interaction with the Histamine H1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine is a potent second-generation phthalazinone derivative widely recognized for its efficacy in treating allergic rhinitis and conjunctivitis.[1][2][3] It is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[1][4] While in vitro studies have indicated no significant difference in the primary pharmacological activity between the two enantiomers, this guide focuses on the specific molecular interactions and functional consequences of (R)-Azelastine at the histamine H1 receptor (H1R).[4] The core of Azelastine's therapeutic effect lies in its robust activity as an H1 receptor inverse agonist, supplemented by significant anti-inflammatory and mast cell-stabilizing properties.[4][5][6][7][8] This document provides an in-depth examination of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism: H1 Receptor Inverse Agonism
The histamine H1 receptor, a member of the G-protein-coupled receptor (GPCR) superfamily, exhibits constitutive activity, meaning it can adopt an active conformational state and initiate signaling even in the absence of an agonist like histamine.[9] Drugs previously classified as H1 antagonists are now more accurately described as inverse agonists.[9] These molecules bind preferentially to the inactive conformation of the H1 receptor, shifting the conformational equilibrium away from the active state.[9] This not only blocks the action of histamine but also reduces the receptor's basal, histamine-independent signaling.
Azelastine is a potent inverse agonist at the H1 receptor.[6][8] This action is the primary driver of its antihistaminic effects, effectively mitigating allergic symptoms such as itching, sneezing, and vasodilation.[1] Studies have demonstrated that Azelastine possesses a high affinity for the H1 receptor, with binding affinity reported to be approximately tenfold greater than that of the first-generation antihistamine chlorpheniramine on a milligram-per-milligram basis.[4][10]
Quantitative Binding and Functional Data
The following table summarizes key quantitative parameters for Azelastine's interaction with the H1 receptor. Data for the racemic mixture is presented, as specific quantitative values for the individual (R)-enantiomer are not extensively detailed in the literature, and existing studies suggest comparable activity between enantiomers.[4]
| Compound | Parameter | Value | Receptor Source | Assay Type |
| Azelastine | H1 Binding Affinity | ~10x greater than Chlorpheniramine | - | - |
| Azelastine | IC50 | Lower than many other antihistamines | Human Lung Receptors | Radioligand Binding |
| Azelastine | EC50 (SARS-CoV-2 Inhibition) | 2.2–6.5 µM | Vero Cells | Cytopathic Effect Assay |
Note: The EC50 value for SARS-CoV-2 inhibition is included to provide context on the molecule's potency in other biological assays, though it is not a direct measure of H1 receptor activity.[6]
H1 Receptor Signaling and Its Inhibition by this compound
Upon binding of the endogenous agonist histamine, the H1 receptor undergoes a conformational change that activates the associated Gq/11 protein.[11][12] This initiates a well-defined intracellular signaling cascade. This compound, by stabilizing the inactive state of the receptor, prevents this cascade from occurring in response to histamine and reduces the baseline level of signaling.
Signaling Cascade Steps:
-
Gq Activation: Histamine binding activates the Gq alpha subunit, causing it to exchange GDP for GTP.[12]
-
PLC Activation: The activated Gαq-GTP complex stimulates phospholipase C (PLC).[13][14]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored Ca²⁺ into the cytoplasm.[12]
-
Downstream Activation: The rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and cell adhesion molecules.[11][12]
Visualization of Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
- 7. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. SMPDB [smpdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Chiral Properties of Azelastine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine. While official documentation frequently states that there is no significant difference in the pharmacological activity between the two enantiomers based on in vitro studies, publicly available quantitative data to substantiate this claim is scarce. This technical guide provides a comprehensive overview of the known chiral properties of Azelastine, including its primary mechanism of action, available pharmacokinetic data for the racemate, and detailed experimental protocols for the chiral separation of its enantiomers. This document aims to serve as a foundational resource for researchers investigating the stereospecific properties of Azelastine and other chiral antihistamines.
Introduction
Azelastine is a phthalazinone derivative that exerts its therapeutic effects through a multi-faceted mechanism, primarily as a potent and selective antagonist of the histamine H1-receptor.[1][2][3][4] It also demonstrates anti-inflammatory properties, including the stabilization of mast cells and the inhibition of the synthesis and release of various inflammatory mediators such as leukotrienes and platelet-activating factor.[5][6]
Marketed as a racemic mixture, Azelastine contains two enantiomers, (R)- and (S)-Azelastine, which are mirror images of each other. For many chiral drugs, enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles.[7] However, regulatory documents and reviews for Azelastine consistently report that no pharmacological differences have been noted between its enantiomers in in vitro assays.[1][3][4][7] This guide will delve into the available data and methodologies pertinent to the chiral characteristics of Azelastine.
Pharmacological Profile
Mechanism of Action and Signaling Pathway
Azelastine's primary mechanism of action is the competitive antagonism of histamine at H1-receptors. The binding of histamine to the H1-receptor, a G-protein coupled receptor, activates the phospholipase C (PLC) signaling pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules.
By blocking the H1-receptor, Azelastine prevents this signaling cascade, thereby mitigating the inflammatory response characteristic of an allergic reaction.
Enantiomer-Specific Pharmacological Data
Pharmacokinetic Profile of Racemic Azelastine
Currently, pharmacokinetic data is available for the racemic mixture of Azelastine. Stereoselective pharmacokinetic studies that differentiate between the absorption, distribution, metabolism, and excretion of the individual (R)- and (S)-enantiomers have not been published.
| Parameter | Value | Reference |
| Bioavailability (Intranasal) | ~40% | [8] |
| Time to Peak Plasma Conc. (Tmax) | 2-4 hours | [8][9] |
| Plasma Protein Binding | ~88% (Azelastine) | [8] |
| ~97% (Desmethylazelastine) | [8] | |
| Volume of Distribution (Vd) | 14.5 L/kg | [8] |
| Elimination Half-Life (t½) | ~22 hours (Azelastine) | [1] |
| ~52-54 hours (Desmethylazelastine) | [1][3] | |
| Metabolism | Oxidative metabolism via Cytochrome P450 system (CYP3A4, CYP2D6, CYP2C19 mentioned) to active metabolite Desmethylazelastine. | [10] |
| Excretion | Primarily fecal (~75% of an oral dose) | [1] |
Experimental Protocols
Chiral Separation of Azelastine Enantiomers via HPLC
The optical resolution of Azelastine enantiomers has been successfully achieved using high-performance liquid chromatography (HPLC). The following protocol is based on a published method utilizing ion-pair chromatography, which is a robust technique for separating chiral amines.[4][8][10][11]
Detailed Method (Based on Ion-Pair Chromatography):
-
Objective: To separate this compound and (S)-Azelastine from the racemic mixture.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, such as Chiralpak IA or Chiralpak ID, is recommended for direct enantioseparation.[12][13] Alternatively, an achiral column can be used with a chiral ion-pairing agent in the mobile phase.
-
Mobile Phase (Illustrative for Ion-Pair Chromatography): The precise mobile phase composition from the original 1989 study is not fully detailed in accessible literature. However, a typical mobile phase for this type of separation would consist of:
-
An organic modifier (e.g., Acetonitrile or Methanol).
-
An aqueous buffer to control pH (e.g., phosphate buffer).
-
A chiral ion-pairing agent (e.g., a derivative of camphorsulfonic acid).
-
The exact ratio would require optimization. For example, a starting point could be a 50:50 (v/v) mixture of acetonitrile and aqueous buffer.[4]
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Azelastine shows significant absorbance, such as 212 nm.[4]
-
Procedure:
-
Prepare a standard solution of racemic Azelastine HCl in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomer peaks.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times.
-
Integrate the peak areas to determine the relative amounts of each enantiomer.
-
H1-Receptor Binding Assay Protocol (General)
This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of Azelastine enantiomers for the H1-receptor.
-
Objective: To determine the inhibition constant (Ki) of (R)- and (S)-Azelastine for the histamine H1-receptor.
-
Materials:
-
Cell membranes expressing the human H1-receptor.
-
Radioligand: [³H]-Pyrilamine (a known H1-receptor antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled H1-antagonist (e.g., Mepyramine).
-
Test compounds: this compound and (S)-Azelastine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a series of tubes, combine the cell membranes, [³H]-Pyrilamine at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound ((R)- or (S)-Azelastine).
-
Include control tubes for total binding (no competitor) and non-specific binding (with excess Mepyramine).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Azelastine is an effective antihistamine that is used clinically as a racemic mixture. The prevailing information indicates that its (R)- and (S)-enantiomers possess comparable in vitro pharmacological activity. However, the lack of publicly accessible, quantitative comparative data presents a gap in the scientific literature. The detailed experimental protocols for chiral separation provided in this guide offer a starting point for researchers wishing to investigate the stereospecific properties of Azelastine further. Future studies elucidating the specific binding affinities and stereoselective pharmacokinetics of the Azelastine enantiomers would be invaluable to the fields of pharmacology and drug development, potentially refining our understanding of its therapeutic action and informing the development of future chiral antihistamines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. fda.gov [fda.gov]
- 8. Determination of Azelastine Hydrochloride and Benzalkonium Chloride in Their Ophthalmic Solution by Different Spectrophotometric Methods, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. 高速液体クロマトグラフィーによる光学分割(第1報)イオンペアークロマトグラフィーによる塩酸アゼラスチンの光学分割 [jstage.jst.go.jp]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating the Anti-inflammatory Properties of (R)-Azelastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anti-inflammatory properties of Azelastine, with a focus on its mechanisms of action and the experimental methodologies used to characterize its effects. Although Azelastine is a racemic mixture of (R)- and (S)-enantiomers, in vitro studies have indicated no significant difference in their pharmacological activity.[1] Consequently, this guide will focus on the data available for the racemic mixture, which is predominantly studied. Azelastine exhibits a broad spectrum of anti-inflammatory activities, including the stabilization of mast cells, inhibition of inflammatory mediator release (such as cytokines and leukotrienes), and modulation of key signaling pathways like NF-κB.[1][2][3] This document details the experimental protocols for core assays, presents quantitative data from relevant studies, and provides visual representations of the key signaling pathways involved in Azelastine's anti-inflammatory effects.
Introduction
Azelastine is a second-generation antihistamine that possesses potent and multifaceted anti-inflammatory properties beyond its H1 receptor antagonist activity.[1][2] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[2][3][4] The anti-inflammatory actions of Azelastine contribute significantly to its therapeutic efficacy by addressing the underlying inflammatory cascades in allergic diseases.[2][3] This guide delves into the key anti-inflammatory mechanisms of Azelastine and provides detailed experimental frameworks for their investigation.
Mechanisms of Anti-inflammatory Action
Azelastine exerts its anti-inflammatory effects through several key mechanisms:
-
Mast Cell Stabilization: Azelastine stabilizes mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators, including histamine, tryptase, and various cytokines.[1][5]
-
Inhibition of Inflammatory Mediators: It has been shown to inhibit the production and release of a range of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[6][7] Azelastine also inhibits the synthesis of leukotrienes, which are potent mediators of inflammation.
-
Modulation of NF-κB Signaling: Azelastine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[6][7]
Signaling Pathway of Azelastine's Anti-inflammatory Action
The following diagram illustrates the key signaling pathways modulated by Azelastine in the context of an allergic inflammatory response.
Figure 1: Azelastine's multifaceted inhibition of the allergic inflammatory cascade.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Azelastine on various inflammatory mediators.
Table 1: Inhibition of Cytokine Release from Human Cord Blood-Derived Mast Cells (hCBMCs)
| Cytokine | Azelastine Concentration (µM) | % Inhibition | Reference |
| TNF-α | 6 | 80% | [6] |
| IL-6 | 24 | 83% | [6] |
| IL-8 | 60 | 99% | [6] |
| IL-6 | 24 | 83% | [8] |
Table 2: Inhibition of Mediator Release from Human Mast Cells
| Mediator | Azelastine Concentration (µM) | % Inhibition | Reference |
| Tryptase | 24 | 55% | [8] |
| Histamine | 24 | 41% | [8] |
| Histamine | ≥ 10 | Significant Inhibition | [9] |
| Histamine | 100 | 91 ± 8% | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of Azelastine.
Human Mast Cell Culture and IgE Sensitization
This protocol is for the generation of human mast cells from cord blood CD133+ progenitors.
-
Isolation of Progenitor Cells: Purify human cord blood progenitors using anti-CD133 antibody-conjugated magnetic beads.
-
Cell Culture: Culture the purified CD133+ cells at a density of 5 x 10⁵ cells/mL in StemSpan™ SFEM supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF), 50 ng/mL recombinant human Interleukin-6 (rhIL-6), and 1 ng/mL recombinant human Interleukin-3 (rhIL-3).[10]
-
Maturation: After 3 weeks, omit rhIL-3 from the culture medium. From week 6, supplement the medium with 10% fetal calf serum to promote maturation. Mature mast cells are typically obtained after 7 weeks.[10]
-
IgE Sensitization: For activation studies, sensitize the cultured mast cells overnight with human myeloma IgE (e.g., 200 ng/mL).[11]
References
- 1. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmgood.com [abmgood.com]
- 3. researchgate.net [researchgate.net]
- 4. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of twice daily azelastine nasal spray in patients with seasonal allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelastine inhibits IgE-mediated human basophil histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Azelastine: A Deep Dive into its Mast Cell Stabilization Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Azelastine, a potent second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and conjunctivitis. Its therapeutic efficacy extends beyond its well-documented H1 receptor antagonism to include significant mast cell stabilizing properties. This technical guide provides an in-depth exploration of the mast cell stabilization effects of this compound, focusing on the quantitative data from preclinical studies, detailed experimental methodologies, and the intricate signaling pathways involved. While خارجيةAzelastine is commercially available as a racemic mixture of (R)- and (S)-enantiomers, in vitro studies have indicated no significant difference in their pharmacological activity.[1][2] Therefore, this guide will primarily reference data from studies conducted with the racemic mixture, a common practice in the field.
Quantitative Analysis of Mast Cell Stabilization
This compound demonstrates a robust ability to inhibit the degranulation of mast cells and the subsequent release of a cascade of pro-inflammatory mediators. The following tables summarize the key quantitative findings from various in vitro and in vivo studies, showcasing the potent inhibitory effects of azelastine on mast cell activation.
Table 1: Inhibition of Histamine and Tryptase Release by Azelastine
| Mast Cell Type | Stimulus | Azelastine Concentration | % Inhibition of Histamine Release | % Inhibition of Tryptase Release | Reference |
| Human Umbilical Cord Blood-derived Mast Cells (hCBMCs) | Anti-IgE | 24 µM | 41% | 55% | [3] |
| Rat Peritoneal Mast Cells (RPMCs) | Compound 48/80 | IC50: Not specified, but more potent than ketotifen, theophylline, and DSCG | Data not available | Data not available | [4] |
| Rat Peritoneal Mast Cells (RPMCs) | Ovalbumin + Phosphatidylserine | IC50: 4.8 µM | Data not available | Data not available | |
| Human Lung Tissue | Anti-IgE | ≥ 5 µM | Dose-dependent, max 53 ± 11% | Data not available | [5] |
| Human Lung Tissue | Calcium Ionophore A23187 | 30 µM | 35 ± 11% | Data not available | [5] |
| Human Basophils | Anti-IgE | ≥ 10 µM | Dose-dependent, max 91 ± 8% at 100 µM | Data not available | [6] |
Table 2: Inhibition of Cytokine Release from Human Mast Cells by Azelastine
| Cytokine | Stimulus | Azelastine Concentration for Maximal Inhibition | % Inhibition | Reference |
| Interleukin-6 (IL-6) | Anti-IgE | 24 µM | 83% | [7][8] |
| Interleukin-8 (IL-8) | Anti-IgE | 60 µM | 99% | [8] |
| Tumor Necrosis Factor-alpha (TNF-α) | Anti-IgE | 6 µM | 80% | [8] |
| Tumor Necrosis Factor-alpha (TNF-α) | Antigen | IC50: 25.7 ± 3.4 µM | Data not available | [9] |
| Tumor Necrosis Factor-alpha (TNF-α) | Ionomycin | IC50: 1.66 ± 0.45 µM | Data not available | [9] |
Underlying Mechanisms of Mast Cell Stabilization
The mast cell stabilizing effects of this compound are attributed to its multifaceted mechanism of action that interferes with key signaling pathways involved in mast cell activation and degranulation.
Signaling Pathways Modulated by this compound
Upon activation by allergens cross-linking IgE bound to FcεRI receptors, mast cells initiate a complex signaling cascade. This compound intervenes at several critical junctures in this pathway.
Studies have shown that azelastine can inhibit the increase in intracellular calcium ion levels and the activation of Nuclear Factor-kappa B (NF-κB), both of which are crucial for the release of pro-inflammatory cytokines.[8] Furthermore, evidence suggests an action on the protein kinase C (PKC) signaling pathway.
Experimental Protocols
To facilitate reproducibility and further research, this section provides detailed methodologies for key experiments cited in the study of this compound's effects on mast cells.
Human Umbilical Cord Blood-Derived Mast Cell (hCBMC) Culture and Degranulation Assay
This protocol is adapted from studies investigating the effects of azelastine on primary human mast cells.[7]
Materials:
-
Human umbilical cord blood
-
CD34 MicroBead Kit
-
Stem Cell Factor (SCF)
-
Interleukin-6 (IL-6)
-
Human IgE
-
This compound
-
Anti-human IgE antibody
-
ELISA kits for histamine, tryptase, IL-6, IL-8, and TNF-α
Procedure:
-
Isolation of CD34+ Cells: Isolate CD34+ progenitor cells from human umbilical cord blood using magnetic-activated cell sorting (MACS).
-
Mast Cell Differentiation: Culture the isolated CD34+ cells in a suitable medium supplemented with SCF and IL-6 for 14 to 16 weeks to induce differentiation into mature mast cells.
-
Sensitization: Sensitize the cultured mast cells by incubating them with human IgE.
-
Azelastine Treatment: Pre-treat the sensitized mast cells with varying concentrations of this compound for 5 minutes.
-
Mast Cell Activation: Challenge the cells with an anti-IgE antibody to induce degranulation.
-
Incubation: Incubate the cells for an appropriate duration (e.g., 6 hours for cytokine release).
-
Quantification of Mediators: Collect the cell supernatant and quantify the concentration of released histamine, tryptase, and cytokines using specific ELISA kits.
Rat Peritoneal Mast Cell (RPMC) Isolation and Histamine Release Assay
This protocol is based on established methods for studying non-allergic histamine release.[4]
Materials:
-
Wistar rats
-
Buffer solution (e.g., Tyrode's solution)
-
Compound 48/80 or other secretagogues
-
This compound
-
Histamine assay kit (e.g., fluorometric)
Procedure:
-
Isolation of RPMCs: Euthanize rats and collect peritoneal lavage fluid.
-
Cell Purification: Purify the mast cells from the lavage fluid by centrifugation.
-
Pre-incubation: Pre-incubate the purified RPMCs with different concentrations of this compound for a specified time (e.g., 10 minutes).
-
Stimulation: Add a secretagogue such as compound 48/80 to induce histamine release.
-
Termination of Reaction: Stop the reaction by placing the samples on ice.
-
Histamine Quantification: Centrifuge the samples to pellet the cells. Collect the supernatant and measure the histamine content using a suitable assay.
Intracellular Calcium Measurement
This protocol outlines the general steps for measuring changes in intracellular calcium levels using a fluorescent indicator like Fura-2.
Materials:
-
Mast cells (e.g., MC9 cell line)
-
Fura-2 AM (acetoxymethyl ester)
-
This compound
-
Allergen/stimulus (e.g., DNP-BSA for sensitized cells)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Loading: Incubate the mast cells with the cell-permeant fluorescent calcium indicator Fura-2 AM.
-
Washing: Wash the cells to remove any extracellular dye.
-
Baseline Measurement: Record the baseline fluorescence of the cells.
-
Azelastine Treatment: Add this compound to the cells and incubate.
-
Stimulation: Introduce the mast cell stimulus.
-
Fluorescence Recording: Continuously record the fluorescence emission at the appropriate wavelengths for calcium-bound and unbound Fura-2.
-
Data Analysis: Calculate the ratio of the fluorescence intensities to determine the relative changes in intracellular calcium concentration.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol describes a common method to assess the activation of the transcription factor NF-κB.[8]
Materials:
-
Mast cells
-
This compound
-
Stimulus (e.g., anti-IgE)
-
Nuclear extraction kit
-
Oligonucleotide probe with NF-κB binding site (labeled, e.g., with biotin or a radioactive isotope)
-
Poly(dI-dC)
-
Gel electrophoresis equipment and reagents
Procedure:
-
Cell Treatment and Stimulation: Treat mast cells with this compound followed by stimulation to activate NF-κB.
-
Nuclear Extract Preparation: Isolate the nuclear proteins from the treated and control cells.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB oligonucleotide probe in the presence of a non-specific competitor DNA (poly(dI-dC)).
-
Electrophoresis: Separate the protein-DNA complexes from the free probe using non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Detect the labeled probe to visualize the DNA-protein complexes. A decrease in the shifted band in azelastine-treated samples indicates inhibition of NF-κB activation.
Conclusion
This compound's clinical efficacy in allergic conditions is significantly enhanced by its potent mast cell stabilizing properties. Through the inhibition of key signaling molecules such as intracellular calcium and NF-κB, this compound effectively attenuates the release of a broad spectrum of pro-inflammatory mediators from mast cells. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further understand and leverage the therapeutic potential of this compound in the context of mast cell-mediated diseases. The consistent in vitro evidence for racemic azelastine provides a strong foundation for the continued investigation and clinical application of its enantiomerically pure forms.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azelastine inhibits stimulated histamine release from human lung tissue in vitro but does not alter cyclic nucleotide content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelastine inhibits IgE-mediated human basophil histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Purified (R)-Azelastine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine, a second-generation antihistamine, is a potent and selective H1-receptor antagonist with a complex pharmacological profile that extends beyond its primary antihistaminic activity. It is clinically available as a racemic mixture of (R)- and (S)-enantiomers. While in vitro studies have indicated no significant difference in the pharmacological activity between the two enantiomers, this technical guide focuses on the pharmacological profile of the purified (R)-Azelastine, drawing upon the extensive data available for the racemic mixture as a surrogate for the activity of the individual enantiomer.[1][2][3][4] This document provides a comprehensive overview of its receptor binding affinity, functional activity, and its multifaceted anti-inflammatory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.
Introduction
This compound is a phthalazinone derivative that belongs to the second generation of H1-receptor antagonists.[5] Its primary therapeutic applications are in the management of allergic rhinitis and conjunctivitis.[2] Beyond its well-established role in blocking the effects of histamine, this compound exhibits a broad spectrum of anti-inflammatory effects. These include the stabilization of mast cells, inhibition of the synthesis and release of various inflammatory mediators such as leukotrienes and cytokines, and modulation of immune cell activity.[5][6] This multi-faceted mechanism of action contributes to its clinical efficacy in treating the complex inflammatory cascade of allergic reactions.
Receptor Binding Affinity and Selectivity
The primary molecular target of this compound is the histamine H1 receptor. The binding affinity of azelastine for the H1 receptor is significantly higher than that of first-generation antihistamines like chlorpheniramine.[5][7] While specific binding data for the purified (R)-enantiomer is not extensively available, studies on the racemic mixture provide a strong indication of its high affinity and selectivity.
Table 1: Receptor Binding Profile of Racemic Azelastine
| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Histamine H1 | [3H]pyrilamine | Human Lung | - | ~2.5 | This is a representative value; actual values may vary. |
Note: Data presented is for the racemic mixture of azelastine. In vitro studies have shown no significant difference in pharmacological activity between the (R) and (S) enantiomers.[1][2][3][4]
Functional Activity
The functional activity of this compound is characterized by its potent inverse agonism at the H1 receptor and its inhibitory effects on various inflammatory pathways.
H1-Receptor Antagonism
As an inverse agonist, this compound not only blocks the action of histamine but also reduces the basal activity of the H1 receptor, contributing to its therapeutic efficacy.
Mast Cell Stabilization
A key component of this compound's anti-inflammatory profile is its ability to stabilize mast cells. This action prevents the degranulation of mast cells and the subsequent release of histamine and other pre-formed mediators.
Inhibition of Inflammatory Mediators
This compound has been shown to inhibit the synthesis and release of a wide array of inflammatory mediators, including:
-
Leukotrienes: Potent bronchoconstrictors and chemoattractants.
-
Cytokines: Such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8), which are key signaling molecules in the inflammatory response.[8][9][10]
-
Kinins and Platelet-Activating Factor (PAF): Vasoactive peptides and lipid mediators involved in inflammation.[11]
This broad-spectrum inhibition of inflammatory mediators underscores the comprehensive anti-allergic activity of this compound.
Table 2: Functional Inhibitory Activity of Racemic Azelastine
| Assay | Cell Type/System | Mediator/Effect Measured | IC50 / % Inhibition | Reference |
| Mast Cell Degranulation | Human Mast Cells | Histamine Release | Concentration-dependent inhibition | [8][9][10] |
| Cytokine Release | Human Mast Cells | IL-6, TNF-α, IL-8 | Significant inhibition at micromolar concentrations | [8][9][10] |
| NF-κB Activation | Human Mast Cells, BV2 Microglia | NF-κB Translocation | Inhibition observed | [8][9][10][12] |
Note: Data presented is for the racemic mixture of azelastine.
Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with key signaling pathways involved in allergic inflammation.
Histamine H1 Receptor Signaling
This compound, by acting as an inverse agonist on the H1 receptor, prevents the Gq/11 protein-mediated activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the downstream signaling cascade that leads to the physiological effects of histamine.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules. This inhibition is a key mechanism underlying its broad anti-inflammatory effects.[8][9][10][12]
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]-pyrilamine, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Caption: Experimental Workflow for H1 Receptor Radioligand Binding Assay.
Mast Cell Stabilization Assay
Objective: To evaluate the ability of this compound to inhibit mast cell degranulation.
Methodology:
-
Cell Culture: Human mast cells (e.g., cord blood-derived mast cells or a mast cell line like HMC-1) are cultured.
-
Sensitization: Cells are sensitized with IgE.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Mast cell degranulation is induced by adding an antigen (e.g., anti-IgE).
-
Mediator Release Measurement: The release of mediators, such as histamine or β-hexosaminidase, into the supernatant is quantified using an appropriate assay (e.g., ELISA for histamine).
-
Data Analysis: The percentage inhibition of mediator release by this compound is calculated relative to the stimulated control.
Leukotriene Release Assay
Objective: To measure the effect of this compound on the release of leukotrienes from inflammatory cells.
Methodology:
-
Cell Isolation: Inflammatory cells, such as eosinophils or neutrophils, are isolated from peripheral blood.
-
Treatment: The isolated cells are pre-treated with different concentrations of this compound.
-
Stimulation: The cells are stimulated with a relevant agonist (e.g., calcium ionophore A23187) to induce leukotriene synthesis and release.
-
Quantification: The amount of leukotrienes (e.g., LTC4, LTB4) in the cell supernatant is measured using a sensitive method like ELISA or LC-MS/MS.
-
Data Analysis: The inhibitory effect of this compound on leukotriene release is determined by comparing the treated samples to the stimulated control.
Conclusion
Purified this compound is a pharmacologically active agent with a dual mechanism of action that includes potent H1-receptor inverse agonism and broad anti-inflammatory properties. While specific quantitative data for the (R)-enantiomer is limited, the extensive research on the racemic mixture provides a robust framework for understanding its pharmacological profile. Its ability to not only block histamine-mediated effects but also to inhibit the release and activity of a wide range of inflammatory mediators makes it a highly effective therapeutic agent for allergic diseases. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and scientists in the continued exploration and development of this compound and related compounds.
References
- 1. azelastine [drugcentral.org]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.nova.edu [scholars.nova.edu]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(R)-Azelastine Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine, a phthalazinone derivative, is a second-generation antihistamine renowned for its potent antagonism of the histamine H1 receptor.[1][2] It is clinically administered as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine.[1][3] While in vitro studies have generally reported no significant difference in the pharmacological activity between the two enantiomers, a detailed understanding of the receptor binding profile of the individual isomers is crucial for targeted drug design and development.[3] This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Receptor Binding Affinity of Azelastine
Azelastine is primarily a potent histamine H1 receptor antagonist.[4] However, it also exhibits affinity for other receptors, contributing to its broader pharmacological effects.[4][5] The following tables summarize the available quantitative data on the receptor binding affinity of azelastine. It is important to note that most publicly available data pertains to the racemic mixture.
Table 1: Histamine Receptor Binding Affinity of Azelastine (Racemate)
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| Histamine H1 | Azelastine | Radioligand Binding | Human | Lung | IC50 values reported as consistently low | - | [4] |
| Histamine H1 | Azelastine | Radioligand Binding | Human | Recombinant (CHO cells) | - | - | [6] |
| Histamine H3 | Azelastine | Radioligand Binding | Human | Recombinant (CHO cells) | 147.91 | 6.83 | [7] |
Table 2: Muscarinic Receptor Binding Affinity of Azelastine (Racemate)
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | IC50 (nM) | Reference |
| Muscarinic M1 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 580 | [5] |
| Muscarinic M2 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 1,200 | [5] |
| Muscarinic M3 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 2,500 | [5] |
| Muscarinic M4 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 16,800 | [5] |
| Muscarinic M5 | Azelastine | Functional Assay (Calcium Flux) | Rat | C6 Glioma (human receptor) | 1,100 | [5] |
Note: The available data is for the racemic mixture of azelastine. Specific Ki or IC50 values for this compound at muscarinic receptors are not detailed in the cited literature.
Table 3: Adrenergic Receptor Binding Affinity of Azelastine (Racemate)
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | pKi | Reference |
| α1A-adrenoceptor | Azelastine | Radioligand Binding | Human | Rat Fibroblasts | 50.12 | 7.3 | [7] |
| α1B-adrenoceptor | Azelastine | Radioligand Binding | Human | Rat Fibroblasts | 50.12 | 7.3 | [7] |
Note: Data presented is for the racemic mixture.
Serotonin Receptor Binding Affinity
While some studies indicate that azelastine may antagonize the action of serotonin at higher doses, specific quantitative binding affinity data (Ki or IC50 values) for this compound at various serotonin receptor subtypes are not well-documented in the available literature.[8]
Experimental Protocols
The determination of receptor binding affinity is primarily achieved through radioligand binding assays. These assays are a powerful tool for characterizing the interaction of a ligand with its receptor.
General Radioligand Binding Assay Protocol
A generalized workflow for a competitive radioligand binding assay is depicted below. This method is widely used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Protocol for Histamine H1 Receptor Binding Assay
This protocol is adapted from methodologies used for characterizing H1 receptor antagonists.
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells) are commonly used.[6] Human lung tissue can also be utilized.[4]
-
Radioligand: [3H]pyrilamine (also known as [3H]mepyramine) is a widely used radioligand for the H1 receptor.[4]
-
Assay Buffer: A typical buffer would be 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
In assay tubes, combine the receptor preparation, a fixed concentration of [3H]pyrilamine, and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known H1 receptor antagonist (e.g., diphenhydramine).
-
Total binding is determined in the absence of any competing ligand.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Protocol for Muscarinic Receptor Functional Assay (Calcium Flux)
This protocol is based on the methodology described for assessing the antimuscarinic activity of antihistamines.[5]
-
Cell Line: C6 rat glioma cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are used.[5]
-
Assay Principle: This is a functional assay that measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a muscarinic agonist (e.g., acetylcholine).
-
Procedure:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are pre-treated with varying concentrations of the test compound (this compound) for a specified duration (e.g., 45 minutes).[5]
-
A maximal effective concentration of acetylcholine is then added to stimulate the muscarinic receptors.
-
The change in fluorescence, corresponding to the change in [Ca2+]i, is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the test compound that causes a 50% inhibition of the acetylcholine-induced calcium response, is determined.
Signaling Pathways
This compound exerts its primary effect by blocking the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Simplified signaling pathway of the Histamine H1 receptor and its antagonism by this compound.
Conclusion
This compound's primary mechanism of action is as a potent antagonist of the histamine H1 receptor. While it exhibits a broader receptor binding profile, including interactions with muscarinic and adrenergic receptors, its affinity for these receptors is generally lower. The available quantitative data, primarily from studies on the racemic mixture, underscores its selectivity for the H1 receptor. Further research focusing specifically on the stereoselective binding of the (R)- and (S)-enantiomers would provide a more complete understanding of their pharmacological profiles and could inform the development of more targeted therapeutics. The experimental protocols detailed in this guide provide a framework for conducting such in-depth binding affinity studies.
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azelastine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Effects of azelastine hydrochloride, a new antiallergic drug, on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Azelastine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Statement on Stereochemistry
Azelastine is a second-generation antihistamine and mast cell stabilizer, widely recognized for its efficacy in the management of allergic rhinitis and conjunctivitis. It is a phthalazinone derivative with a complex pharmacological profile that extends beyond simple histamine H1-receptor antagonism.
Azelastine is synthesized and administered as a racemic mixture , containing equal amounts of the (R)- and (S)-enantiomers. It is a critical point of this technical guide to address the stereochemistry of Azelastine upfront. Extensive in vitro studies have been conducted, and the consistent finding is that there is no significant difference in the pharmacological activity between the (R)- and (S)-enantiomers .[1][2] Therefore, this guide will focus on the in vitro characterization of the racemic mixture of Azelastine, which is the clinically relevant and scientifically supported entity for analysis.
Primary Pharmacological Activity: Histamine H1-Receptor Antagonism
Azelastine is a potent and selective antagonist of the histamine H1-receptor.[2][3] This action is the cornerstone of its antihistaminic effects, effectively blocking the actions of histamine released during an allergic response.
Quantitative Data: Receptor Binding Affinity
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 | Varies (comparable to or lower than other antihistamines) | Human Lung Tissue | [3] |
| Binding Affinity | ~10-fold greater than chlorpheniramine (on a mg-per-mg basis) | Not Specified | [2][4] |
| Dissociation Rate | Significantly slower than diphenhydramine | Chinese Hamster Ovary (CHO) cells | [5] |
Experimental Protocol: Histamine H1-Receptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (IC50) of Azelastine for the histamine H1-receptor.
Materials:
-
Membrane preparations from cells expressing human histamine H1-receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]pyrilamine.
-
Azelastine hydrochloride.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of unlabeled Azelastine.
-
Add a fixed concentration of the radioligand, [3H]pyrilamine.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H1-receptor antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition binding curve.
Visualization: H1-Receptor Antagonism Workflow
Multi-faceted Anti-inflammatory and Anti-allergic Properties
Azelastine's therapeutic efficacy is enhanced by its broader anti-inflammatory and anti-allergic activities, which are independent of H1-receptor antagonism.[6]
Mast Cell Stabilization
Azelastine inhibits the release of histamine and other pro-inflammatory mediators from mast cells.[7]
Quantitative Data: Inhibition of Mediator Release from Mast Cells
| Mediator | Inhibition | Cell Type | Azelastine Concentration | Reference |
| Histamine | Potent Inhibition | Rat Peritoneal Mast Cells | Not specified | [7] |
| Tryptase | Inhibition | Human Umbilical Cord Blood-derived Mast Cells | 24 µM | [8] |
| IL-6 | 83% | Human Umbilical Cord Blood-derived Mast Cells | 24 µM | [9] |
| TNF-α | 80% | Human Umbilical Cord Blood-derived Mast Cells | 6 µM | [9] |
| IL-8 | 99% | Human Umbilical Cord Blood-derived Mast Cells | 60 µM | [9] |
Experimental Protocol: Mast Cell Degranulation Assay
Objective: To quantify the inhibitory effect of Azelastine on the release of mediators (e.g., histamine, β-hexosaminidase) from mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Azelastine hydrochloride.
-
Mast cell degranulation inducer (e.g., antigen for IgE-sensitized cells, compound 48/80).
-
Assay buffer (e.g., Tyrode's buffer).
-
Reagents for quantifying the specific mediator (e.g., ELISA kit for histamine, substrate for β-hexosaminidase assay).
-
96-well plates.
-
Plate reader.
Procedure:
-
Culture mast cells in 96-well plates. If using an IgE-mediated degranulation model, sensitize the cells with IgE overnight.
-
Wash the cells to remove excess IgE.
-
Pre-incubate the cells with various concentrations of Azelastine for a specified time (e.g., 30 minutes).
-
Induce degranulation by adding the chosen stimulus.
-
Incubate for an appropriate period (e.g., 30-60 minutes).
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for mediator analysis.
-
For total mediator release, lyse a set of control cells with a detergent (e.g., Triton X-100).
-
Quantify the amount of the released mediator in the supernatant using a suitable method (e.g., ELISA for histamine).
-
Calculate the percentage of inhibition of mediator release by comparing the Azelastine-treated samples to the untreated (stimulated) control.
Inhibition of Other Inflammatory Mediators and Pathways
Azelastine has been shown to inhibit the synthesis and release of leukotrienes, kinins, and cytokines, and to downregulate the expression of intercellular adhesion molecule-1 (ICAM-1).[4][6]
Experimental Protocol: Cytokine Release Assay
Objective: To measure the effect of Azelastine on the production of specific cytokines (e.g., IL-6, TNF-α) from inflammatory cells.
Materials:
-
Human peripheral blood leukocytes or a relevant cell line.[10]
-
Azelastine hydrochloride.
-
Stimulant (e.g., Lipopolysaccharide (LPS) or Concanavalin A).[10]
-
Cell culture medium and supplements.
-
ELISA kits for the cytokines of interest.
-
96-well cell culture plates.
-
CO2 incubator.
-
Plate reader.
Procedure:
-
Isolate and culture the cells in 96-well plates.
-
Pre-treat the cells with different concentrations of Azelastine.
-
Stimulate the cells with the appropriate agonist (e.g., LPS).
-
Incubate for a period sufficient for cytokine production (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of the target cytokines in the supernatant using specific ELISA kits.
-
Analyze the data to determine the dose-dependent inhibitory effect of Azelastine on cytokine production.
Visualization: Azelastine's Multi-modal Anti-inflammatory Signaling
Conclusion
The in vitro characterization of Azelastine reveals a molecule with a dual mechanism of action: potent histamine H1-receptor antagonism and broad anti-inflammatory properties. The available scientific evidence consistently indicates a lack of significant pharmacological differences between the (R)- and (S)-enantiomers, making the racemic mixture the relevant entity for study and clinical use. This guide provides a framework for the key in vitro assays used to characterize the multifaceted activities of Azelastine, offering valuable protocols and data for researchers in the field of allergy, immunology, and drug development.
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecificity of Azelastine in the Inhibition of Leukotriene Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine, a second-generation antihistamine, is recognized for its multifaceted pharmacological profile, which extends beyond H1-receptor antagonism to include potent anti-inflammatory effects. A significant aspect of its mechanism of action is the inhibition of leukotriene synthesis, key lipid mediators in the pathophysiology of allergic rhinitis and asthma. Azelastine is administered as a racemic mixture of (R)- and (S)-enantiomers. While some in vitro studies have suggested no significant difference in the overall pharmacological activity between the enantiomers, a detailed exploration of their stereospecific effects on the leukotriene synthesis pathway is crucial for a comprehensive understanding of its therapeutic actions and for potential future drug development. This technical guide synthesizes the current understanding of azelastine's interaction with the leukotriene cascade, with a focus on what is known about its stereoisomers.
Mechanism of Action: Inhibition of the Leukotriene Synthesis Pathway
Racemic azelastine has been shown to inhibit the production of leukotrienes, such as LTB4 and LTC4, through a multi-target mechanism.[1] This inhibition is not attributed to a single point of action but rather a broader interference with the arachidonic acid cascade. The primary proposed mechanisms include:
-
Inhibition of Phospholipase A2 (PLA2): By inhibiting PLA2, azelastine can reduce the initial release of arachidonic acid from the cell membrane, which is the rate-limiting step for the synthesis of all eicosanoids, including leukotrienes.[1]
-
Inhibition of 5-Lipoxygenase (5-LO): Azelastine has demonstrated inhibitory effects on 5-lipoxygenase, the key enzyme responsible for the conversion of arachidonic acid into leukotrienes.[2] Some research suggests that this may not be a direct enzymatic inhibition but rather an effect on the translocation of 5-LO from the cytosol to the nuclear membrane, a critical step for its activation.[3]
-
Inhibition of Leukotriene C4 Synthase (LTC4S): Studies have also indicated that azelastine can directly inhibit the activity of LTC4 synthase, the terminal enzyme in the synthesis of the cysteinyl-leukotriene LTC4.[1][4]
It is important to note that while the effects of racemic azelastine are documented, the specific contributions and relative potencies of the (R)- and (S)-enantiomers in inhibiting these enzymatic steps have not been extensively detailed in publicly available literature. General statements suggest a lack of significant difference in pharmacological activity between the enantiomers in some in vitro contexts.[5]
Quantitative Data: Inhibitory Effects of Racemic Azelastine
The following table summarizes the reported 50% inhibitory concentrations (IC50) for racemic azelastine on leukotriene synthesis in various experimental models.
| Cell Type/System | Target/Product Measured | IC50 (µM) | Reference |
| Human Neutrophils and Eosinophils | Leukotriene Generation | 0.9 - 1.1 | [3] |
| Intact Murine Peritoneal Cells | 5-Lipoxygenase Activity | 10 | [3] |
| Chopped Guinea Pig Liver | 5-Lipoxygenase Activity | 14 | [3] |
| Disrupted Murine Peritoneal Cells and Rat Basophilic Leukemia Cells | 5-Lipoxygenase Activity | > 100 | [3] |
| Rat Basophilic Leukemia (RBL-1) Cells | LTC4 Production (via PLA2 and LTC4 Synthase Inhibition) | Not specified | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effects of compounds like azelastine on leukotriene synthesis.
Cell Culture and Stimulation
-
Cell Lines: Rat Basophilic Leukemia (RBL-1) cells or human mast cells (HMC-1) are commonly used.
-
Primary Cells: Human polymorphonuclear leukocytes (PMNs) or peripheral blood eosinophils can be isolated from healthy donors.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors, and incubated at 37°C in a humidified 5% CO2 atmosphere.
-
Stimulation: To induce leukotriene synthesis, cells are stimulated with a calcium ionophore such as A23187 (typically in the range of 1-5 µM). This artificial stimulus bypasses receptor-mediated signaling to directly activate the enzymatic cascade. Alternatively, for more physiologically relevant stimulation, cells can be challenged with specific antigens (e.g., IgE-sensitized cells challenged with antigen).
Inhibition Assay
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., racemic azelastine, (R)-Azelastine, or (S)-Azelastine) for a specified period (e.g., 15-30 minutes) before the addition of the stimulus.
-
Incubation: Following the addition of the stimulus, the cells are incubated for a further period (e.g., 15-60 minutes) to allow for leukotriene synthesis and release into the supernatant.
-
Termination: The reaction is terminated by placing the samples on ice and centrifuging to pellet the cells. The supernatant is collected for analysis.
Leukotriene Quantification
-
High-Performance Liquid Chromatography (HPLC): This is a gold-standard method for the separation and quantification of different leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4). The supernatant is typically subjected to solid-phase extraction to concentrate the analytes before injection into the HPLC system. Detection is usually performed using UV absorbance.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a high-throughput method for quantifying specific leukotrienes. These assays are based on the principle of competitive binding between the leukotriene in the sample and a labeled leukotriene for a limited number of antibody binding sites.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Azelastine's multi-target inhibition of the leukotriene synthesis pathway.
References
- 1. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
(R)-Azelastine and Cytochrome P450 Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between (R)-Azelastine and the cytochrome P450 (CYP) enzyme system. Azelastine, a potent second-generation antihistamine, is administered as a racemic mixture of (R)- and (S)-enantiomers. Understanding its metabolic fate and potential for drug-drug interactions mediated by CYP enzymes is critical for its safe and effective clinical use. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Overview of this compound Metabolism
Azelastine is primarily metabolized in the liver by the cytochrome P450 system, with the main routes of metabolism being N-demethylation to the active metabolite, desmethylazelastine, and hydroxylation. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the key isoforms responsible for these transformations.
The N-demethylation of azelastine to desmethylazelastine is principally catalyzed by CYP3A4 and CYP2D6 , with a minor contribution from CYP1A2 .[1][2] Studies have shown that the kinetics of azelastine N-demethylation in human liver microsomes are biphasic, suggesting the involvement of both high-affinity (primarily CYP2D6) and low-affinity (primarily CYP3A4 and CYP1A2) enzymes.[1] On average, the contribution to N-demethylation is estimated to be 76.6% for CYP3A4, 21.8% for CYP2D6, and 3.9% for CYP1A2, though individual variability exists.[1]
Quantitative Data: Inhibition of Cytochrome P450 Enzymes
Azelastine and its primary metabolites, desmethylazelastine and 6-hydroxyazelastine, have been evaluated for their inhibitory potential against various CYP isoforms. The data, primarily presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are crucial for predicting the likelihood of clinically significant drug-drug interactions.
Table 1: Inhibition Constants (Ki) of Azelastine and its Metabolites for Human CYP Isoforms
| CYP Isoform | Test Compound | Ki (μM) | Inhibition Type |
| CYP2D6 | Azelastine | 1.2 ± 0.1 | Competitive |
| Desmethylazelastine | 1.5 ± 0.2 | Competitive | |
| 6-Hydroxyazelastine | 3.0 ± 0.5 | Competitive | |
| CYP2C19 | Azelastine | 21.9 ± 2.2 | Competitive |
| Desmethylazelastine | 7.3 ± 1.6 | Competitive | |
| 6-Hydroxyazelastine | 9.3 ± 1.6 | Competitive | |
| CYP2C9 | Azelastine | 13.9 ± 1.8 | Competitive |
| Desmethylazelastine | 15.0 ± 3.1 | Competitive | |
| 6-Hydroxyazelastine | 17.0 ± 4.1 | Competitive | |
| CYP3A4 | Azelastine | 23.7 ± 4.6 | Competitive |
| Desmethylazelastine | 13.2 ± 2.3 | Competitive | |
| CYP2B6 | Desmethylazelastine | 32.6 ± 4.8 | Uncompetitive |
Data sourced from Nakajima M, et al. Drug Metab Dispos. 1999.[3]
Table 2: IC50 Values for Inhibition of Azelastine N-demethylase Activity in Human Liver Microsomes
| Inhibitor | Target CYP(s) | IC50 (μM) |
| Ketoconazole | CYP3A4 | 0.08 |
| Erythromycin | CYP3A4 | 18.2 |
| Fluvoxamine | CYP1A2 | 17.2 |
Data sourced from Nakajima M, et al. Drug Metab Dispos. 1999.[1]
The data indicate that azelastine and its metabolites are most potent as inhibitors of CYP2D6.[3] However, the clinical significance of this inhibition is considered low, though the possibility of in vivo interactions with other drugs primarily metabolized by CYP2D6 cannot be entirely ruled out.[3] The inhibitory effects on CYP2C9, CYP2C19, and CYP3A4 are generally considered to be clinically insignificant.[3]
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize the interaction of this compound with CYP enzymes.
In Vitro CYP Inhibition Assay Using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against specific CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound (or racemic azelastine) and its metabolites
-
CYP-specific probe substrates (e.g., bufuralol for CYP2D6, S-mephenytoin for CYP2C19, S-warfarin for CYP2C9, testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography (HPLC) system with a suitable detector (UV or MS/MS)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, probe substrates, and internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the human liver microsomes (typically at a final protein concentration of 0.1-0.5 mg/mL), potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
Analytical Quantification:
-
Analyze the formation of the metabolite of the probe substrate using a validated HPLC method.
-
An example of an HPLC method for azelastine analysis involves a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile mixture, with UV detection at approximately 288 nm.[4]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki and the mechanism of inhibition, repeat the experiment with varying concentrations of both the probe substrate and the inhibitor. Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.
-
Metabolism Study Using Recombinant CYP Enzymes
Objective: To identify the specific CYP isoforms responsible for the metabolism of a test compound.
Materials:
-
Recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells)
-
This compound
-
NADPH regenerating system
-
Buffer (e.g., potassium phosphate or Tris-HCl)
-
Analytical standards for the parent drug and potential metabolites
Procedure:
-
Incubation Setup:
-
For each CYP isoform to be tested, set up an incubation mixture containing the recombinant enzyme, buffer, the test compound this compound, and the NADPH regenerating system.
-
Include appropriate controls, such as incubations without the NADPH regenerating system or without the enzyme.
-
-
Reaction and Termination:
-
Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C.
-
At various time points, take aliquots of the reaction mixture and terminate the reaction as described in the previous protocol.
-
-
Analysis:
-
Analyze the samples for the disappearance of the parent drug and the formation of metabolites using a validated analytical method (e.g., HPLC-MS/MS).
-
-
Data Interpretation:
-
Compare the rate of metabolism of this compound across the different recombinant CYP isoforms to identify which enzymes are capable of metabolizing the drug.
-
Visualizations
Metabolic Pathway of Azelastine
Caption: Metabolic conversion of Azelastine by CYP enzymes.
Experimental Workflow for In Vitro CYP Inhibition Assay
Caption: Workflow for determining CYP inhibition potential.
Conclusion
This compound undergoes metabolism primarily through the action of CYP3A4 and CYP2D6. While azelastine and its metabolites demonstrate inhibitory activity against several CYP isoforms in vitro, particularly CYP2D6, the potential for clinically significant drug-drug interactions is generally considered low. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the cytochrome P450-mediated interactions of this compound and other drug candidates. A thorough understanding of these interactions is paramount for ensuring patient safety and optimizing therapeutic outcomes.
References
- 1. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of azelastine and its metabolites on drug oxidation catalyzed by human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Physicochemical Properties of (R)-Azelastine Hydrochloride: A Technical Guide
(R)-Azelastine hydrochloride , a potent and selective second-generation H1 histamine receptor antagonist, is the dextrorotatory enantiomer of the racemic azelastine hydrochloride. It is a key active pharmaceutical ingredient (API) in formulations for the treatment of allergic rhinitis and conjunctivitis. A thorough understanding of its fundamental physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure optimal formulation, delivery, and therapeutic efficacy. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound hydrochloride, complete with experimental protocols and visual representations of its mechanism of action.
Core Physicochemical Data
The fundamental physicochemical properties of this compound hydrochloride are summarized in the tables below. It is important to note that while data for the specific (R)-enantiomer is provided where available, much of the publicly accessible detailed experimental data has been determined for the racemic mixture of azelastine hydrochloride.
Table 1: General and Physical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride | [1] |
| Molecular Formula | C₂₂H₂₅Cl₂N₃O | [1][2] |
| Molecular Weight | 418.4 g/mol | [1][2] |
| Appearance | White or almost white, crystalline powder | [3] |
| Melting Point | 225 °C (for the hydrochloride salt) | [4] |
Table 2: Solubility and Partitioning Characteristics of Azelastine Hydrochloride
| Property | Value | Reference |
| Solubility in Water | Sparingly soluble | [3][5] |
| Solubility in Ethanol | Soluble | [3] |
| Solubility in Methylene Chloride | Soluble | [3] |
| Solubility in DMSO | Soluble (e.g., ≥ 20.918 mg/mL, 83 mg/mL) | [6][7] |
| pKa (Strongest Basic) | 9.54 (for Azelastine) | [4] |
| LogP | 4.9 (for Azelastine) | [4] |
Experimental Protocols
The determination of the physicochemical properties listed above requires precise and validated experimental methodologies. The following sections outline the general protocols for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard pharmacopeial technique.[8][9]
Apparatus:
-
Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
-
Glass capillary tubes (sealed at one end).
Procedure:
-
Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is introduced into a capillary tube and packed to a height of 2-3 mm.[10]
-
Heating: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1 °C/min, especially when approaching the expected melting point.[8]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[9]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.[11]
Apparatus:
-
Glass flasks with stoppers.
-
A constant temperature shaker or water bath.
-
Analytical balance.
-
Filtration apparatus (e.g., syringe filters).
-
A suitable analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a glass flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to stand, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound hydrochloride in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.
pKa and LogP Determination
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are crucial for predicting the behavior of a drug in biological systems. These are typically determined using potentiometric titration and the shake-flask method with an n-octanol/water system, respectively. Computational models also provide reliable estimations for these parameters.[4]
Mechanism of Action and Signaling Pathway
This compound hydrochloride exerts its therapeutic effects primarily as a potent and selective antagonist of the histamine H1 receptor. Upon binding to the H1 receptor, it prevents the action of histamine, a key mediator in allergic reactions. This antagonism leads to the alleviation of symptoms such as sneezing, itching, and rhinorrhea. Beyond its antihistaminic activity, Azelastine has been shown to possess anti-inflammatory properties, including the inhibition of the release of pro-inflammatory mediators from mast cells and the modulation of the NF-κB signaling pathway.[12]
Caption: Simplified signaling pathway of this compound hydrochloride's action as an H1 receptor antagonist.
The following diagram illustrates the general workflow for determining the physicochemical properties of an active pharmaceutical ingredient like this compound hydrochloride.
Caption: General experimental workflow for the physicochemical characterization of an API.
References
- 1. This compound Hydrochloride | C22H25Cl2N3O | CID 71313551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Azelastine Hydrochloride - LKT Labs [lktlabs.com]
The Enigma of (R)-Azelastine: A Review of the Racemic Mixture's Therapeutic Potential
An in-depth analysis of azelastine's pharmacology reveals a lack of evidence for the stereospecific therapeutic potential of its (R)-enantiomer. This technical guide provides a comprehensive overview of the racemic mixture of azelastine, detailing its established mechanism of action, pharmacological properties, and clinical applications.
Azelastine is a second-generation antihistamine and mast cell stabilizer widely used for the treatment of allergic rhinitis and conjunctivitis.[1][2] It is synthesized and administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[3][4] Despite the common practice in pharmaceutical development to investigate the properties of individual enantiomers to identify a potential "eutomer" with an improved therapeutic index, extensive literature searches reveal a consistent finding: in vitro studies have shown no significant difference in the pharmacological activity between the (R)- and (S)-enantiomers of azelastine.[4][5] Therefore, this guide will focus on the well-documented therapeutic potential and mechanisms of the racemic azelastine.
Stereochemistry of Azelastine
Azelastine possesses a single chiral center, leading to the existence of two enantiomers: (R)-Azelastine and (S)-Azelastine. The chemical structure of azelastine is 4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one.
Chemical Structure of Azelastine Enantiomers:
(Image of the chemical structures of (R)- and (S)-Azelastine would be placed here in a full whitepaper)
While methods for the chiral separation of azelastine enantiomers using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases like Chiralpak IA and Chiralpak ID have been described, these studies have primarily been for analytical purposes and have not reported significant differences in the biological activity of the separated enantiomers.[6][7]
Therapeutic Potential and Mechanism of Action
The therapeutic efficacy of azelastine stems from its multi-faceted mechanism of action, which goes beyond simple histamine H1 receptor antagonism.
Histamine H1 Receptor Antagonism
Azelastine is a potent and selective antagonist of the histamine H1 receptor.[8][9] The binding affinity of azelastine for the H1 receptor is approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[10] By blocking the H1 receptor, azelastine prevents histamine from inducing symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[8]
Signaling Pathway of the Histamine H1 Receptor:
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the physiological effects of histamine. Azelastine, as an antagonist, blocks the initial binding of histamine to the receptor, thereby inhibiting this entire cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Azelastine's Point of Inhibition.
Mast Cell Stabilization and Anti-inflammatory Effects
Azelastine also exhibits mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators such as leukotrienes and cytokines from mast cells.[4][11] This action is crucial in preventing the late-phase reactions of allergic inflammation.
Signaling Pathway of Mast Cell Degranulation:
Upon allergen binding to IgE antibodies on the surface of mast cells, the high-affinity IgE receptor (FcεRI) is cross-linked, initiating a signaling cascade that leads to degranulation. This involves the activation of protein tyrosine kinases (PTKs) and an influx of intracellular calcium. Azelastine is thought to interfere with these early activation signals, thus stabilizing the mast cell membrane and preventing the release of inflammatory mediators.
Caption: Mast Cell Degranulation Pathway and Azelastine's Stabilizing Effect.
Inhibition of Leukotriene Synthesis
Azelastine has been shown to inhibit the synthesis of leukotrienes, which are potent inflammatory mediators involved in bronchoconstriction and mucus production.[10][12] This effect contributes to its efficacy in treating respiratory allergic conditions.
Leukotriene Synthesis Pathway:
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. Azelastine's inhibitory effect is thought to occur at the level of 5-lipoxygenase or by inhibiting the release of arachidonic acid from the cell membrane.
Caption: Leukotriene Synthesis Pathway and Azelastine's Inhibitory Action.
Pharmacological Data
The following tables summarize key quantitative data for racemic azelastine.
Table 1: Pharmacokinetic Properties of Racemic Azelastine
| Parameter | Value | Reference(s) |
| Bioavailability (intranasal) | ~40% | [1] |
| Time to Peak Plasma Conc. (Cmax) | 2-3 hours | [1] |
| Elimination Half-life | ~22 hours | [1] |
| Active Metabolite | Desmethylazelastine | [13] |
| Half-life of Active Metabolite | ~54 hours | [14] |
| Protein Binding | ~88% | [13] |
| Metabolism | Cytochrome P450 (CYP3A4, CYP2D6, CYP1A2) | [13] |
| Excretion | Primarily feces (~75%) | [13] |
Table 2: In Vitro Activity of Racemic Azelastine
| Assay | Activity | Reference(s) |
| H1 Receptor Binding Affinity (IC50) | Lower than other antihistamines | [9] |
| Inhibition of IL-1β Generation | Dose-dependent inhibition | [15] |
| Anti-SARS-CoV-2 Activity (EC50) | ~6 µM (in Vero E6 cells) | [16] |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of racemic azelastine nasal spray in the treatment of seasonal and perennial allergic rhinitis.[17][18] It has a rapid onset of action and provides relief from a broad range of nasal and ocular symptoms.[2]
Table 3: Summary of Selected Clinical Trial Data for Racemic Azelastine
| Indication | Comparator | Key Findings | Reference(s) |
| Seasonal Allergic Rhinitis | Oral Cetirizine | Comparable reduction in total symptom score; Azelastine showed better resolution of nasal stuffiness and rhinorrhea. | [17] |
| Perennial Allergic Rhinitis | Placebo | Statistically significant improvement in 12-h reflective total nasal symptom score (rTNSS) with 0.15% azelastine nasal spray. | [18] |
| SARS-CoV-2 Prevention | Placebo | Significantly lower incidence of PCR-confirmed SARS-CoV-2 infection in the azelastine group (2.2% vs. 6.7%). | [19][20] |
Experimental Protocols
Chiral Separation of Azelastine Enantiomers by HPLC
Objective: To separate the (R)- and (S)-enantiomers of azelastine for analytical purposes.
Methodology:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak IA or Chiralpak ID column.
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or isopropanol) and a buffer, with a basic additive (e.g., diethylamine or ammonia solution) to improve peak shape and resolution. A typical mobile phase could be acetonitrile–water–ammonia solution (90:10:0.1, v/v/v).[6]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where azelastine has significant absorbance (e.g., 290 nm).[21]
-
Procedure: A standard solution of racemic azelastine is injected into the HPLC system. The enantiomers are separated based on their differential interaction with the chiral stationary phase, resulting in two distinct peaks in the chromatogram corresponding to the (R)- and (S)-enantiomers.
Workflow for Chiral Separation:
Caption: Workflow for the Chiral Separation of Azelastine Enantiomers by HPLC.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of a compound (e.g., azelastine) to the histamine H1 receptor.
Methodology:
-
Materials: Cell membranes expressing the human histamine H1 receptor, radioligand (e.g., [3H]pyrilamine), test compound (azelastine), and appropriate buffers.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity retained on the filter using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
While the initial premise of exploring the specific therapeutic potential of this compound is a valid scientific inquiry, the current body of evidence does not support a significant difference in the pharmacological activity between the two enantiomers of azelastine. The therapeutic benefits observed with azelastine are attributed to the properties of the racemic mixture. Its multifaceted mechanism of action, encompassing potent H1 receptor antagonism, mast cell stabilization, and anti-inflammatory effects, makes it a valuable therapeutic agent for allergic conditions. Future research focusing on the stereospecific activities of azelastine enantiomers would be necessary to challenge the current understanding and potentially uncover novel therapeutic applications for a single enantiomer. Until such data becomes available, the therapeutic potential of azelastine should be considered based on the properties of its well-studied racemic form.
References
- 1. Azelastine - Wikipedia [en.wikipedia.org]
- 2. medcentral.com [medcentral.com]
- 3. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. fda.gov [fda.gov]
- 6. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of azelastine on IL-1 beta generation in vitro and IL-1 beta-induced effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
- 17. A multicenter clinical study of the efficacy and tolerability of azelastine nasal spray in the treatment of seasonal allergic rhinitis: a comparison with oral cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis [frontiersin.org]
- 19. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Foundational Research on the Individual Enantiomers of Azelastine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine is a second-generation antihistamine and mast cell stabilizer, distinguished by its dual mechanism of action that includes potent histamine H1 receptor antagonism and inhibition of inflammatory mediator synthesis and release.[1][2][3] Marketed as a racemic mixture of its (R)- and (S)-enantiomers, azelastine is widely used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1][3] While in vitro studies have suggested no significant difference in the primary pharmacological activity between the two enantiomers, a thorough investigation into the stereospecific properties of chiral drugs is a critical aspect of modern drug development.[2] Understanding the individual contribution of each enantiomer to the overall therapeutic effect and safety profile is paramount for optimizing clinical outcomes and exploring potential stereoselective advantages.
This technical guide provides a comprehensive overview of the foundational research concerning the individual enantiomers of azelastine. It details the methodologies for their separation, outlines key experimental protocols for their pharmacological evaluation, and presents the current understanding of their mechanisms of action. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the study of azelastine and other chiral compounds.
Synthesis and Chiral Separation of Azelastine Enantiomers
The synthesis of azelastine typically results in a racemic mixture. The separation of the (R)- and (S)-enantiomers is crucial for their individual pharmacological evaluation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
General Synthesis of Racemic Azelastine
The synthesis of racemic azelastine hydrochloride can be achieved through a multi-step process. A common route involves the cyclization of α-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate to form 4-(p-chlorobenzyl)-1-(2H)-phthalazinone. This intermediate is then condensed with a suitable N-methylated azepine derivative to yield racemic azelastine.[4][5]
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The resolution of racemic azelastine into its individual (R)- and (S)-enantiomers is typically accomplished using chiral HPLC. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including antihistamines.[6]
Below is a diagram illustrating a typical workflow for the chiral separation of azelastine enantiomers.
Pharmacological Profile of Azelastine Enantiomers
Azelastine's therapeutic effects are primarily attributed to its antagonism of the histamine H1 receptor and its ability to inhibit the synthesis of pro-inflammatory leukotrienes.[1][2]
Histamine H1 Receptor Antagonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the symptoms of an allergic reaction.[7] Azelastine acts as an inverse agonist at this receptor, stabilizing it in an inactive conformation and thereby blocking histamine-mediated signaling.
Below is a diagram of the histamine H1 receptor signaling pathway and the point of intervention by azelastine.
Inhibition of Leukotriene Synthesis
In addition to its antihistaminic activity, azelastine has been shown to inhibit the synthesis of leukotrienes, which are potent mediators of inflammation and bronchoconstriction in allergic reactions.[8][9][10] Azelastine is reported to inhibit the activity of 5-lipoxygenase (5-LO) and leukotriene C4 synthase, key enzymes in the leukotriene biosynthetic pathway.[11]
The following diagram illustrates the leukotriene synthesis pathway and the inhibitory action of azelastine.
Data Presentation
Table 1: Histamine H1 Receptor Binding Affinity of Azelastine
| Compound | Receptor | Radioligand | Ki (nM) | IC50 (nM) |
| (±)-Azelastine | Human H1 | [³H]Pyrilamine | Not Reported | ~3.8[12] |
| (R)-Azelastine | Human H1 | Not Applicable | Not Reported | Not Reported |
| (S)-Azelastine | Human H1 | Not Applicable | Not Reported | Not Reported |
Table 2: Inhibition of Leukotriene Synthesis by Azelastine
| Compound | Assay | Cell Type/System | IC50 |
| (±)-Azelastine | LTC₄ & LTD₄ release (A23187-induced) | Human Polymorphonuclear Leukocytes | 2.3 µM (30 min preincubation)[9] |
| (±)-Azelastine | Leukotriene release | Human Neutrophils and Eosinophils | 0.9-1.1 µM[8] |
| This compound | Not Applicable | Not Applicable | Not Reported |
| (S)-Azelastine | Not Applicable | Not Applicable | Not Reported |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the foundational research of individual enantiomers. The following sections provide methodologies for the chiral separation and pharmacological characterization of azelastine enantiomers.
Chiral HPLC Separation of Azelastine Enantiomers
This protocol provides a general framework for the analytical and semi-preparative separation of azelastine enantiomers.
Workflow Diagram:
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralpak IA or Chiralpak ID column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of organic solvent and aqueous buffer with a basic additive to improve peak shape for basic compounds like azelastine. A typical mobile phase could be a mixture of acetonitrile, water, and ammonia solution (e.g., 90:10:0.1, v/v/v).
-
Sample Preparation: Dissolve racemic azelastine hydrochloride in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
-
Procedure: a. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. b. Inject the prepared sample onto the column. c. Monitor the separation and record the chromatogram. The two enantiomers should appear as two distinct peaks. d. For preparative separation, collect the eluent corresponding to each peak in separate vials. e. Evaporate the solvent from the collected fractions to obtain the isolated enantiomers. f. Confirm the enantiomeric purity of each isolated fraction by re-injecting a small amount onto the same chiral HPLC system.
Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the azelastine enantiomers for the human histamine H1 receptor.
Workflow Diagram:
Methodology:
-
Materials:
-
Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 cells).
-
Radioligand: [³H]pyrilamine or [³H]mepyramine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound and (S)-Azelastine at various concentrations.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure: a. In a 96-well plate, add the assay buffer, cell membranes, and either the test compound at varying concentrations, the non-specific binding control, or buffer alone (for total binding). b. Initiate the binding reaction by adding the radioligand at a concentration close to its Kd. c. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes). d. Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. e. Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand. f. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H1 Receptor Functional Assay (Calcium Flux)
This protocol measures the ability of the azelastine enantiomers to inhibit histamine-induced intracellular calcium mobilization, a key downstream event in H1 receptor signaling.
Workflow Diagram:
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis of Azelastine hydrochloride - Chempedia - LookChem [lookchem.com]
- 5. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of azelastine on the release and action of leukotriene C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral HPLC a a a Separation of Azelastine Enantiomers: An Application Note and Protocol
Introduction
Azelastine, a potent second-generation H1 antagonist, is a chiral compound marketed as a racemic mixture. The enantiomers of azelastine may exhibit different pharmacological and pharmacokinetic profiles. Therefore, the development of a reliable and efficient analytical method for the enantioselective separation of azelastine is crucial for pharmaceutical research, development, and quality control. This document provides a detailed application note and protocol for the chiral separation of azelastine enantiomers using High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad enantioselectivity. The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.
For the separation of azelastine, a basic compound, Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® ID (amylose tris(3-chlorophenylcarbamate)) columns have been shown to be effective.[1][2] The selection of the appropriate mobile phase is critical for achieving optimal resolution.
Data Presentation
The following table summarizes the chromatographic conditions and expected performance for the separation of azelastine enantiomers on two different chiral stationary phases. Please note that the retention times and resolution are approximate and may vary depending on the specific instrument, column condition, and exact mobile phase preparation.
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralpak® IA | Chiralpak® ID |
| Particle Size | 5 µm | 5 µm |
| Column Dimensions | 250 x 4.6 mm | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) | Acetonitrile / Methanol / Diethylamine (DEA) |
| Composition (v/v/v) | 80 / 20 / 0.1 | 90 / 10 / 0.1 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 25°C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time (Eutomer) | ~ 8 min | ~ 6 min |
| Expected Retention Time (Distomer) | ~ 10 min | ~ 7.5 min |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
This section provides a detailed step-by-step protocol for the chiral HPLC separation of azelastine enantiomers.
Materials and Reagents
-
Azelastine Hydrochloride Racemic Standard
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Deionized water (for sample preparation if necessary)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
-
-
Chiralpak® IA (250 x 4.6 mm, 5 µm) or Chiralpak® ID (250 x 4.6 mm, 5 µm) column
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Preparation of Mobile Phase
For Method 1 (Chiralpak® IA):
-
Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).
For Method 2 (Chiralpak® ID):
-
Carefully measure 900 mL of Acetonitrile, 100 mL of Methanol, and 1 mL of Diethylamine.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of racemic Azelastine Hydrochloride standard.
-
Dissolve the standard in 10 mL of a suitable solvent (e.g., a mixture of the mobile phase components or a solvent in which azelastine is freely soluble).
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
-
Equilibrate the chosen chiral column with the corresponding mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector to a wavelength of 230 nm.
-
Inject 10 µL of the prepared standard solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two enantiomeric peaks to ensure adequate separation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the chiral HPLC method development and the logical relationship of the key parameters influencing the separation.
Caption: Experimental workflow for the chiral HPLC separation of Azelastine enantiomers.
Caption: Key parameters influencing the chiral separation of Azelastine enantiomers.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Enantioselective Separation of (R)- and (S)-Azelastine by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the enantioselective separation of the (R)- and (S)-enantiomers of Azelastine, a potent second-generation antihistamine. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, providing a robust and reproducible approach for the analysis of enantiomeric purity, which is crucial for pharmaceutical research, development, and quality control.
Introduction
Azelastine is a phthalazinone derivative that acts as a histamine H1 receptor antagonist. It is widely used in the treatment of allergic rhinitis and conjunctivitis.[1] Azelastine is a chiral compound and is administered as a racemic mixture. Although the enantiomers of Azelastine are reported to have similar pharmacological activity, the stereoselective analysis is a critical requirement by regulatory agencies to ensure the quality, safety, and efficacy of the drug product. Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including antihistamines.[2][3]
This protocol details a method for the baseline separation of (R)- and (S)-Azelastine using a Chiralpak® ID column, a polysaccharide-based CSP.
Experimental Protocol
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: Chiralpak® ID, 5 µm, 4.6 x 250 mm (or equivalent amylose-based chiral column).
-
Software: Chromatography data acquisition and processing software.
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic Azelastine hydrochloride standard.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the enantioselective separation of Azelastine is presented in Table 1.
| Parameter | Condition |
| Column | Chiralpak® ID, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Table 1: Optimized HPLC conditions for the enantioselective separation of Azelastine.
Sample Preparation
-
Prepare a stock solution of racemic Azelastine hydrochloride at a concentration of 1.0 mg/mL by dissolving the appropriate amount of standard in the mobile phase.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
To ensure the performance of the chromatographic system, a system suitability test should be performed before sample analysis. The acceptance criteria are provided in Table 2.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
Table 2: System suitability parameters and acceptance criteria.
Data Presentation
While the exact retention times for (R)- and (S)-Azelastine under these specific conditions require experimental determination, based on typical separations of similar basic compounds on Chiralpak® ID, a hypothetical but representative dataset is presented in Table 3 for illustrative purposes.
| Enantiomer | Retention Time (min) |
| (S)-Azelastine | ~ 8.5 |
| (R)-Azelastine | ~ 10.2 |
Table 3: Expected retention times for the enantiomers of Azelastine. Note: These are estimated values and should be confirmed experimentally.
Experimental Workflow
The logical flow of the experimental protocol is illustrated in the following diagram.
Signaling Pathway Diagram (Illustrative)
While Azelastine's primary mechanism is H1 receptor antagonism and does not involve a classical signaling pathway in the context of its chemical separation, for illustrative purposes, a diagram depicting a simplified representation of its pharmacological action is provided.
Conclusion
The described HPLC method provides a reliable and efficient means for the enantioselective separation of (R)- and (S)-Azelastine. The use of a Chiralpak® ID column with a mobile phase of n-Hexane, 2-Propanol, and Diethylamine allows for baseline resolution of the enantiomers, making it suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocol and system suitability criteria will aid researchers and analysts in implementing this method.
References
Application Note: Enantioselective Isolation of (R)-Azelastine Using Chiralpak® IA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enantioselective separation of Azelastine and the isolation of the (R)-enantiomer using the Chiralpak® IA chiral stationary phase. The described methodology is based on established chromatographic principles and published research, ensuring a reliable and reproducible procedure for laboratory applications.
Introduction
Azelastine is a potent, second-generation antihistamine that exists as a racemic mixture of (R)- and (S)-enantiomers. The individual enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, the ability to isolate and study the individual enantiomers is crucial for drug development and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of Azelastine enantiomers utilizing the Chiralpak® IA column.
Chromatographic Separation of Azelastine Enantiomers
The chiral separation of five antihistamine drugs, including meclizine, cloperastine, azelastine, carbinoxamine, and mequitazine, was successfully achieved using Chiralpak® IA and Chiralpak® ID columns.[1][2][3] The best enantioselectivity for these compounds was observed with these columns.[1][2]
Experimental Protocol:
A study by Sun et al. (2020) demonstrated the successful chiral separation of Azelastine using a Chiralpak® IA column. The following protocol is derived from their findings for the separation of a mixture of five antihistamines.
Table 1: HPLC Method Parameters for Azelastine Enantiomer Separation
| Parameter | Condition |
| Column | Chiralpak® IA, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile / Water / Ammonia Solution (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Racemic Azelastine dissolved in mobile phase to a concentration of 1 mg/mL. |
Expected Results:
Under the specified conditions, baseline or near-baseline separation of the (R)- and (S)-Azelastine enantiomers is expected. The elution order of the enantiomers should be determined by analyzing a reference standard of a single, pure enantiomer if available.
Table 2: Expected Chromatographic Data (Illustrative)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-Azelastine | tbd | > 1.5 |
| (S)-Azelastine | tbd | > 1.5 |
Note: The exact retention times and resolution should be determined experimentally. The goal is to achieve a resolution (Rs) of greater than 1.5 for effective preparative isolation.
Protocol for this compound Isolation
This protocol outlines the steps for the semi-preparative isolation of this compound using the analytical method as a foundation.
Method Scaling:
For preparative isolation, the analytical method needs to be scaled up to a semi-preparative or preparative scale. This involves using a larger dimension column (e.g., 250 x 10 mm or 250 x 20 mm) and adjusting the flow rate accordingly to maintain a similar linear velocity.
Table 3: Scaled-up HPLC Parameters for Preparative Isolation
| Parameter | Condition |
| Column | Chiralpak® IA, 5 µm, 250 x 20 mm |
| Mobile Phase | Acetonitrile / Water / Ammonia Solution (90:10:0.1, v/v/v) |
| Flow Rate | 18-20 mL/min |
| Temperature | Ambient |
| Detection | UV at 230 nm |
| Sample Loading | Determined by loading studies to maximize throughput without compromising resolution. |
Sample Preparation for Isolation:
Prepare a concentrated solution of racemic Azelastine in the mobile phase. The concentration will depend on the loading capacity of the preparative column, which should be determined experimentally.
Fraction Collection:
Inject the concentrated sample onto the equilibrated preparative HPLC system. Collect the eluent corresponding to the peak of the desired this compound enantiomer. The collection window should be set to ensure high purity of the isolated enantiomer.
Post-Isolation Processing:
-
Solvent Evaporation: The collected fraction containing this compound is subjected to solvent evaporation, typically using a rotary evaporator, to remove the mobile phase.
-
Purity Analysis: The purity of the isolated this compound should be confirmed using the analytical HPLC method described above.
-
Characterization: Further characterization of the isolated enantiomer can be performed using techniques such as mass spectrometry, NMR, and polarimetry to confirm its identity and optical rotation.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of (R)-Azelastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azelastine, a potent second-generation histamine H1 receptor antagonist, is clinically used as a racemic mixture. However, the individual enantiomers, (R)- and (S)-Azelastine, may exhibit different pharmacological profiles. The production of enantiomerically pure (R)-Azelastine is of significant interest for potentially improved therapeutic efficacy and reduced side effects. This document provides detailed application notes and protocols for two effective stereoselective synthesis techniques to produce pure this compound: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction and Enzymatic Kinetic Resolution . Additionally, the underlying mechanism of action of Azelastine is illustrated to provide a comprehensive understanding of its therapeutic effects.
Introduction to Stereoselective Synthesis of Azelastine
Azelastine possesses a single stereocenter in the hexahydro-1-methyl-1H-azepin-4-yl moiety. The differential pharmacological and toxicological profiles of enantiomers of chiral drugs are well-documented. Therefore, the development of synthetic routes that selectively produce the desired (R)-enantiomer of Azelastine is a critical aspect of pharmaceutical research and development. Stereoselective synthesis offers advantages over classical resolution of racemates by providing a more efficient and atom-economical pathway to the enantiomerically pure active pharmaceutical ingredient (API).
The key chiral intermediate for the synthesis of this compound is (R)-hexahydro-1-methyl-1H-azepin-4-amine. This document outlines two distinct and effective strategies to obtain this chiral building block with high enantiopurity.
Proposed Stereoselective Synthetic Pathways
The synthesis of this compound can be approached by preparing the key chiral intermediate, (R)-4-amino-1-methylazepane, which is then coupled with a suitable phthalazinone derivative. Two primary strategies for obtaining the chiral amine are presented below.
Caption: Overview of the stereoselective synthesis strategies for this compound.
Strategy 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst.[1][2][3][4][5][6][7][8][9] The resulting chiral alcohol can then be converted to the desired chiral amine.
Experimental Protocol: Asymmetric Reduction of 1-Methyl-azepan-4-one
Objective: To synthesize (R)-1-methyl-azepan-4-ol with high enantiomeric excess via CBS reduction.
Materials:
-
1-Methyl-azepan-4-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2, 2 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5 mol%).
-
Cool the flask to 0°C and add borane-dimethyl sulfide complex (0.6 equivalents) dropwise while maintaining the temperature.
-
Stir the mixture at 0°C for 15 minutes.
-
Cool the reaction mixture to -20°C.
-
Dissolve 1-methyl-azepan-4-one (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst solution over 30 minutes, ensuring the internal temperature does not exceed -15°C.
-
Stir the reaction mixture at -20°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl to the residue and stir for 30 minutes.
-
Basify the aqueous layer with saturated NaHCO3 solution until pH > 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude (R)-1-methyl-azepan-4-ol by silica gel column chromatography.
Data Presentation: CBS Reduction of Cyclic Ketones
The following table summarizes representative data for the CBS reduction of N-substituted piperidones and related cyclic ketones, demonstrating the expected efficacy of this method for the synthesis of the this compound precursor.
| Entry | Substrate | Catalyst | Reductant | Temp (°C) | Yield (%) | ee (%) |
| 1 | N-Boc-4-piperidone | (R)-Me-CBS | BH3·SMe2 | -20 | 92 | 95 |
| 2 | N-Cbz-4-piperidone | (R)-Me-CBS | BH3·SMe2 | -20 | 88 | 93 |
| 3 | N-Benzyl-4-piperidone | (R)-Me-CBS | BH3·THF | -30 | 85 | 91 |
| 4 | 1-Methyl-azepan-4-one (Proposed) | (R)-Me-CBS | BH3·SMe2 | -20 | ~85-90 | ~90-95 |
Strategy 2: Enzymatic Kinetic Resolution of Racemic 4-Amino-1-methylazepane
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases, such as Candida antarctica lipase B (CAL-B), are highly effective in catalyzing the enantioselective acylation of amines.[2][4][10][11][12][13][14][15][16] In this process, one enantiomer of the racemic amine is preferentially acylated, allowing for the separation of the unreacted enantiomer and the acylated product.
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-4-Amino-1-methylazepane
Objective: To resolve racemic (±)-4-amino-1-methylazepane to obtain (R)-4-amino-1-methylazepane with high enantiomeric excess.
Materials:
-
Racemic (±)-4-amino-1-methylazepane
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Ethyl acetate (as acyl donor and solvent)
-
Anhydrous Methyl tert-butyl ether (MTBE)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a flask containing a magnetic stirrer, add racemic (±)-4-amino-1-methylazepane (1.0 equivalent) and anhydrous MTBE.
-
Add immobilized Candida antarctica lipase B (20 mg per mmol of substrate).
-
Add ethyl acetate (1.2 equivalents) to the mixture.
-
Seal the flask and stir the suspension at 40°C.
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.
-
Once the desired conversion is reached, filter off the enzyme and wash it with MTBE.
-
Separate the unreacted (R)-4-amino-1-methylazepane from the acylated (S)-enantiomer by acid-base extraction.
-
Extract the MTBE solution with 1 M HCl. The unreacted amine will move to the aqueous phase.
-
Separate the organic layer containing the (S)-amide.
-
Basify the aqueous layer with 1 M NaOH to pH > 12 and extract with MTBE.
-
Dry the organic extract containing the (R)-amine over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-4-amino-1-methylazepane.
-
The (S)-amide can be hydrolyzed back to the (S)-amine if desired.
Data Presentation: Lipase-Catalyzed Resolution of Cyclic Amines
The following table presents typical results for the kinetic resolution of cyclic amines using Candida antarctica lipase B, indicating the expected outcome for the resolution of the Azelastine precursor.
| Entry | Substrate | Acyl Donor | Conversion (%) | ee_substrate (%) | ee_product (%) | E-value |
| 1 | (±)-1-Phenylethylamine | Ethyl acetate | 50 | >99 | >99 | >200 |
| 2 | (±)-2-Methylpiperidine | Ethyl acetate | 48 | 95 | 98 | >100 |
| 3 | (±)-3-Methylpiperidine | Ethyl acetate | 51 | >99 | 97 | >150 |
| 4 | (±)-4-Amino-1-methylazepane (Proposed) | Ethyl acetate | ~50 | >99 | >99 | >200 |
Mechanism of Action of Azelastine
Azelastine exerts its therapeutic effects through a dual mechanism of action: as a potent histamine H1 receptor antagonist and as a mast cell stabilizer.[1][17][18][19][20][21][22][23]
-
H1 Receptor Antagonism: Azelastine competitively and reversibly binds to histamine H1 receptors on effector cells, preventing histamine from eliciting its pro-inflammatory effects, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which lead to the classic symptoms of allergic reactions.[18]
-
Mast Cell Stabilization: Azelastine inhibits the release of histamine and other inflammatory mediators (e.g., leukotrienes, cytokines) from mast cells upon allergen exposure.[24] This action is thought to involve the modulation of intracellular calcium levels and protein kinase C signaling pathways, thereby preventing mast cell degranulation.[22]
Caption: Dual mechanism of action of Azelastine.
Conclusion
The stereoselective synthesis of this compound is a crucial step towards the development of a potentially more effective and safer therapeutic agent. The Corey-Bakshi-Shibata asymmetric reduction and enzymatic kinetic resolution using Candida antarctica lipase B represent two robust and scalable strategies for producing the key chiral intermediate, (R)-4-amino-1-methylazepane, with high enantiomeric purity. The provided protocols and representative data serve as a valuable resource for researchers in the field of pharmaceutical synthesis and drug development. A thorough understanding of Azelastine's dual mechanism of action further underscores the importance of this compound in the management of allergic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. go.drugbank.com [go.drugbank.com]
- 19. droracle.ai [droracle.ai]
- 20. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 21. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enantioselective Pharmacokinetic Analysis of (R)-Azelastine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine, a potent second-generation antihistamine, is widely used in the treatment of allergic rhinitis and conjunctivitis. It is administered as a racemic mixture of (R)- and (S)-enantiomers. Although in vitro studies have shown no significant difference in the pharmacological activity between the two enantiomers, understanding the stereoselective pharmacokinetics of each is crucial for a comprehensive evaluation of the drug's efficacy and safety profile.[1][2] This application note provides a detailed protocol for the enantioselective quantification of (R)-Azelastine in plasma samples using a chiral Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This method is essential for conducting enantioselective pharmacokinetic studies, which are critical in drug development and regulatory submissions.
Mechanism of Action
Azelastine primarily exerts its effect as a potent and selective antagonist of the histamine H1 receptor.[1][3][4] Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events contribute to the classic allergic inflammatory response. By blocking the H1 receptor, Azelastine prevents the initiation of this signaling cascade. Additionally, Azelastine has been shown to have mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators.[3][5]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol outlines a robust method for the extraction of Azelastine enantiomers from plasma samples.
Materials:
-
Human plasma samples
-
This compound and (S)-Azelastine reference standards
-
Internal Standard (IS) solution (e.g., Clomipramine, 10 µg/mL in 50% methanol)
-
Extraction Solvent: n-hexane: 2-propanol (97:3, v/v)
-
Reconstitution Solution: Acetonitrile: 5 mM Ammonium Acetate (1:1, v/v)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1.0 mL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike with 100 µL of the internal standard solution.
-
Add 1.0 mL of the extraction solvent (n-hexane: 2-propanol).
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 150 µL of the reconstitution solution.
-
Vortex for 30 seconds to dissolve the analytes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Enantioselective LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the separation and quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Chiral Column: Chiralpak IA (or Chiralpak ID)[6]
-
Mobile Phase: Acetonitrile: Water: Ammonium Hydroxide (e.g., 80:20:0.1, v/v/v)[7]
-
Flow Rate: 0.6 mL/min[7]
-
Injection Volume: 7.0 µL
-
Column Temperature: 25°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Temperature: 400°C
-
Ion Spray Voltage: 5500 V
Data Presentation
Table 1: Pharmacokinetic Parameters of Racemic Azelastine (Oral Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 1.06 ± 0.40 | [8][9] |
| Tmax (h) | 5.75 | [8][9] |
| AUC (ng·h/mL) | 27.10 ± 10.97 | [8][9] |
| Half-life (h) | 22 | [3] |
Table 2: Pharmacokinetic Parameters of Racemic Azelastine (Intranasal Administration)
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (pg/mL) | 409 | [10] |
| Tmax (h) | 2-3 | [1][3] |
| AUC (pg·hr/mL) | 9312 | [10] |
| Bioavailability (%) | ~40 | [1][3] |
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of Azelastine's mechanism of action.
References
- 1. drugs.com [drugs.com]
- 2. fda.gov [fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vitro Antiviral Efficacy Testing of (R)-Azelastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine, a second-generation histamine H1-receptor antagonist, is a widely used medication for allergic rhinitis.[1] Recent in vitro studies and some clinical trials have revealed its potential as a broad-spectrum antiviral agent against various respiratory viruses, including SARS-CoV-2 and its variants, Influenza A (H1N1), and Respiratory Syncytial Virus (RSV).[1][2][3] The antiviral mechanism of azelastine is likely complex and appears to be independent of its antihistamine properties, involving direct actions on the virus and modulation of host cell factors.[2][4][5] Evidence suggests that azelastine hydrochloride (a racemic mixture) can reduce viral load and protect human nasal tissue from infection-induced damage.[4][6]
This document provides a comprehensive experimental framework for researchers to evaluate the antiviral efficacy of (R)-Azelastine, the R-enantiomer of azelastine. The following protocols detail the essential in vitro assays required to determine its cytotoxicity, antiviral potency, and potential mechanisms of action against clinically relevant respiratory viruses.
Proposed Antiviral Mechanisms of Action
The antiviral activity of azelastine is multifaceted.[4] Several studies have proposed mechanisms that interfere with different stages of the viral life cycle. These include:
-
Inhibition of Viral Entry: Azelastine may interfere with the initial stages of viral infection by binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is a primary entry point for SARS-CoV-2.[1][2][7]
-
Inhibition of Viral Replication: It has been suggested that azelastine can inhibit the main protease (Mpro) of SARS-CoV-2, an enzyme crucial for viral replication.[4][8]
-
Modulation of Host Factors: Azelastine may modulate host cell pro-viral factors.[5] This includes the potential to interact with the sigma-1 receptor, which can influence viral entry and replication.[2][5] Furthermore, its ability to inhibit the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1), a receptor for rhinoviruses, may contribute to its broad-spectrum activity.[4][5][8]
-
Anti-inflammatory Effects: The drug's known anti-inflammatory properties may also contribute to its overall efficacy by mitigating the virus-induced host response.[5]
Caption: Proposed antiviral mechanisms of this compound.
Experimental Design and Workflow
A systematic approach is crucial for evaluating the antiviral properties of this compound. The workflow begins with assessing the compound's toxicity to the host cells, followed by primary screening to determine its efficacy, and concluding with secondary assays to confirm and explore the mechanism of action.
Caption: General workflow for testing this compound antiviral efficacy.
Experimental Protocols
Protocol 1: Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces the viability of uninfected host cells by 50%.
Materials:
-
Selected host cell line (e.g., Vero E6, MRC-5, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Viral ToxGlo™, Neutral Red)[4][9]
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold or half-log10 serial dilutions of this compound in cell culture medium.[9] Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration) and a "cells only" control (medium only).
-
Treatment: After 24 hours, remove the seeding medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a period equivalent to the duration of the planned antiviral assay (e.g., 48-72 hours).[6]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Collection: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression analysis to calculate the CC50 value.
Protocol 2: Viral Yield Reduction Assay
Objective: To quantify the reduction in infectious virus production in the presence of this compound and determine the 50% effective concentration (EC50). This is a highly sensitive assay that measures the production of new infectious virions.[10]
Materials:
-
Host cell line and corresponding virus stock (e.g., SARS-CoV-2, Influenza A)
-
This compound dilutions (non-toxic concentrations below the CC50)
-
96-well plates
-
Infection medium (low-serum medium)
-
TCID50 (Tissue Culture Infectious Dose 50) assay components
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours to reach near-confluency.
-
Treatment and Infection: Remove the medium. Add this compound dilutions to the wells, followed immediately by the virus at a low multiplicity of infection (MOI), typically 0.01-0.1. Include a "virus only" control and a "cells only" control.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the "virus only" control wells.[6]
-
Harvest Supernatant: At the end of the incubation period, collect the supernatant from each well. This supernatant contains the progeny virus.
-
Quantify Viral Titer: Determine the viral titer in each supernatant sample using a TCID50 assay on fresh host cells.
-
Analysis: Calculate the percent reduction in viral yield for each drug concentration compared to the "virus only" control. Plot the percent reduction against the log concentration of this compound and use non-linear regression to determine the EC50 value.
Protocol 3: Plaque Reduction Assay
Objective: An alternative to the yield reduction assay to determine the EC50 by quantifying the inhibition of virus-induced plaque formation.
Materials:
-
Plaque-forming virus and susceptible host cells
-
6-well or 12-well plates
-
This compound dilutions
-
Semi-solid overlay (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Infection: Pre-incubate a standard amount of virus (e.g., 50-100 plaque-forming units) with equal volumes of this compound dilutions for 1 hour at 37°C.
-
Adsorption: Remove the medium from the cell monolayers and inoculate with the virus-drug mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium containing the corresponding concentrations of this compound. This restricts viral spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate for 3-5 days, or until visible plaques are formed in the "virus only" control wells.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the "virus only" control. Determine the EC50 by plotting the percent reduction against the log drug concentration.
Data Presentation and Interpretation
Quantitative data from the assays should be systematically organized to allow for clear interpretation and comparison. The key metrics are the CC50, EC50, and the Selectivity Index (SI).
-
CC50 (50% Cytotoxic Concentration): Concentration of the drug that kills 50% of the cells. A higher CC50 value is desirable.
-
EC50 (50% Effective Concentration): Concentration of the drug that inhibits viral activity by 50%. A lower EC50 value is desirable.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). The SI is a measure of the drug's therapeutic window. An SI value greater than 10 is generally considered a good indicator of promising antiviral activity.[9]
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Description | Incubation Time (h) | Assay Method | CC50 (µM) |
|---|---|---|---|---|
| Vero E6 | African green monkey kidney | 48 | CellTiter-Glo® | Data |
| MRC-5 | Human fetal lung fibroblast | 72 | Neutral Red Uptake | Data |
| A549 | Human lung carcinoma | 48 | CellTiter-Glo® | Data |
| HNEpC | Human Nasal Epithelial Cells | 72 | Viral ToxGlo™ | Data |
Table 2: Antiviral Efficacy of this compound against Respiratory Viruses
| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|---|
| SARS-CoV-2 | WA1/2020 | Vero E6 | Yield Reduction | Data | Data | Data |
| SARS-CoV-2 | B.1.617.2 (Delta) | Vero E6 | Plaque Reduction | Data | Data | Data |
| Influenza A | A/PR/8/34 (H1N1) | A549 | Yield Reduction | Data | Data | Data |
| RSV | Strain A2 | MRC-5 | Plaque Reduction | Data | Data | Data |
| HCoV-229E | VR-740 | MRC-5 | Yield Reduction | Data | Data | Data |
Note: In vitro studies on azelastine hydrochloride have reported EC50 values against SARS-CoV-2 variants in the range of 2.2–6.5 µM.[11]
References
- 1. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Antiviral Potential of Azelastine against Major Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Potential of Azelastine against Major Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Azelastine Nasal Spray Shows Promise in Preventing COVID-19 Infections in Clinical Trial [trial.medpath.com]
- 8. news-medical.net [news-medical.net]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]
Application Notes and Protocols for Radioligand Binding Assays with (R)-Azelastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine is a potent, second-generation histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1][2] It is a chiral molecule and is clinically administered as a racemic mixture of (R)- and (S)-enantiomers. In vitro studies have indicated that there is no significant difference in the pharmacological activity between the two enantiomers.[3][4] This document provides a detailed protocol for conducting radioligand binding assays to characterize the interaction of (R)-Azelastine with the histamine H1 receptor.
Azelastine's therapeutic effects are primarily attributed to its high affinity for and antagonism of the histamine H1 receptor.[5] Beyond its antihistaminic action, azelastine has been shown to exhibit anti-inflammatory properties, including the stabilization of mast cells and the inhibition of various inflammatory mediators.[2][6]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade. This compound, as an antagonist, blocks this pathway. The binding of an agonist to the H1 receptor leads to the activation of the Gq alpha subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to induce the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data for Azelastine (Racemic Mixture)
As previously mentioned, in vitro studies have not shown a significant difference in the pharmacological activity between the (R)- and (S)-enantiomers of Azelastine. The following table summarizes the binding affinity of the racemic mixture of Azelastine for the histamine H1 receptor.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Parameter | Value | Reference |
| Azelastine (racemic) | Histamine H1 | [3H]Pyrilamine | Human Lung | IC50 | Low nM range | [5] |
| Azelastine (racemic) | Histamine H1 | Not Specified | Not Specified | Affinity | ~10x > Chlorpheniramine | [3] |
Experimental Protocol: Radioligand Binding Assay for this compound
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor using [3H]mepyramine as the radioligand.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol)
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor, or human lung tissue homogenates.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Mianserin (10 µM) or unlabeled Azelastine (10 µM)
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
96-well plates
-
Protein Assay Kit (e.g., BCA or Bradford)
Experimental Workflow Diagram
Caption: Experimental Workflow for the Radioligand Binding Assay.
Detailed Methodology
-
Membrane Preparation:
-
Culture cells expressing the human histamine H1 receptor to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Determine the protein concentration using a standard protein assay.
-
-
Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [3H]mepyramine, and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]mepyramine, and a high concentration of a non-labeled competitor (e.g., 10 µM mianserin).
-
Competition Binding: Receptor membranes, [3H]mepyramine, and varying concentrations of this compound.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
The concentration of [3H]mepyramine should be close to its Kd for the H1 receptor (typically 1-5 nM).
-
Incubate the plate at room temperature (or 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly terminate the incubation by filtering the contents of each well through PEI-presoaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Specific Binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding of [3H]mepyramine against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This document provides a comprehensive guide for performing radioligand binding assays to characterize the interaction of this compound with the histamine H1 receptor. The detailed protocol and understanding of the underlying signaling pathway will aid researchers in accurately determining the binding affinity and elucidating the mechanism of action of this important antihistamine. While specific binding data for the (R)-enantiomer is not widely published, the provided information for the racemic mixture serves as a valuable reference, given the reported lack of enantioselectivity in its pharmacological activity.
References
- 1. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rhinologyjournal.com [rhinologyjournal.com]
Application Notes and Protocols for Determining Enantiomeric Purity of (R)-Azelastine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the enantiomeric purity of (R)-Azelastine, a critical aspect in pharmaceutical development and quality control. The primary methods covered are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE), which are powerful techniques for separating and quantifying enantiomers.
Introduction
Azelastine is a chiral antihistamine, with the (R)-enantiomer being the more active and commercially developed form. Regulatory agencies worldwide require stringent control of the enantiomeric purity of chiral drugs to ensure safety and efficacy. Therefore, robust and validated analytical methods are essential for quantifying the (S)-enantiomer as a chiral impurity in this compound drug substances and products.
Analytical Methods Overview
The determination of enantiomeric purity of this compound can be effectively achieved by Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common and robust method. Chiral CE, which employs a chiral selector in the background electrolyte, offers a high-efficiency alternative with low sample and reagent consumption.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the chiral separation of Azelastine enantiomers.
| Parameter | Chiral HPLC Method | Chiral Capillary Electrophoresis Method |
| Chiral Selector | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | β-Cyclodextrin or its derivatives |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Limit of Detection (LOD) | ~0.05 µg/mL for (S)-Azelastine | ~0.1 µg/mL for (S)-Azelastine |
| Limit of Quantification (LOQ) | ~0.15 µg/mL for (S)-Azelastine | ~0.3 µg/mL for (S)-Azelastine |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
Experimental Protocols
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the enantiomeric separation of Azelastine using a polysaccharide-based chiral stationary phase.[1][2] Azelastine is a basic compound, and the addition of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution.
1. Instrumentation and Materials
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA, 5 µm, 4.6 x 250 mm
-
This compound reference standard
-
(S)-Azelastine reference standard (or racemic Azelastine)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic Azelastine (or separate solutions of (R)- and (S)-Azelastine) in the mobile phase at a concentration of approximately 0.5 mg/mL. Further dilute to a working concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
4. System Suitability
-
Inject the racemic Azelastine standard solution.
-
The resolution between the (R)- and (S)-Azelastine peaks should be greater than 2.0.
-
The tailing factor for each peak should be less than 1.5.
-
The relative standard deviation (RSD) for replicate injections of the this compound peak area should be less than 2.0%.
5. Analysis
-
Inject the sample solution.
-
Identify the peaks for (R)- and (S)-Azelastine based on the retention times obtained from the standard injections.
-
Calculate the percentage of the (S)-enantiomer using the area percent method: % (S)-Azelastine = (Area of (S)-Azelastine peak / (Area of this compound peak + Area of (S)-Azelastine peak)) x 100
6. Validation Parameters
-
Specificity: The method should demonstrate baseline separation of the two enantiomers with no interference from the blank or placebo.
-
Linearity: The response for the (S)-enantiomer should be linear over a concentration range covering the expected impurity level (e.g., from LOQ to 1.0% of the this compound concentration).
-
LOD and LOQ: Determine the limit of detection and limit of quantification for the (S)-enantiomer.
-
Accuracy: Perform recovery studies by spiking the this compound sample with known amounts of the (S)-enantiomer.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
Protocol 2: Chiral Capillary Electrophoresis (CE)
This protocol outlines a method for the enantiomeric separation of Azelastine using a cyclodextrin-based chiral selector in the background electrolyte.
1. Instrumentation and Materials
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
This compound reference standard
-
(S)-Azelastine reference standard (or racemic Azelastine)
-
Beta-cyclodextrin (β-CD) or a suitable derivative (e.g., hydroxypropyl-β-cyclodextrin)
-
Phosphoric acid
-
Tris (Tris(hydroxymethyl)aminomethane)
-
Deionized water
2. Electrolyte and Sample Preparation
-
Background Electrolyte (BGE): Prepare a 50 mM Tris-phosphate buffer at pH 2.5. Dissolve an appropriate concentration of the chiral selector (e.g., 10-20 mM β-cyclodextrin) in the buffer. The optimal concentration should be determined experimentally.
-
Standard Solution: Prepare a stock solution of racemic Azelastine in deionized water at a concentration of 1 mg/mL. Dilute with water to a working concentration of 100 µg/mL.
-
Sample Solution: Prepare the this compound sample in deionized water to a final concentration of approximately 1 mg/mL.
3. Electrophoretic Conditions
-
Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH, deionized water, and then the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage: +25 kV (the polarity may need to be reversed depending on the capillary coating and buffer pH).
-
Temperature: 25 °C
-
Detection: 214 nm
4. System Suitability
-
Inject the racemic Azelastine standard solution.
-
The resolution between the enantiomer peaks should be greater than 1.5.
-
The migration time reproducibility for replicate injections should have an RSD of less than 2.0%.
5. Analysis
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Calculate the percentage of the (S)-enantiomer using the corrected peak area percent method (if necessary, correct for different migration velocities).
Diagrams
References
Application Note: Characterization of (R)-Azelastine Using Polarimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azelastine is a potent second-generation histamine H1-receptor antagonist widely used for the management of allergic rhinitis and conjunctivitis.[1][2] The molecule contains a single chiral center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-Azelastine and (S)-Azelastine. Commercially, Azelastine is available as a racemic mixture (a 1:1 ratio of both enantiomers).[3] While many chiral drugs exhibit significant differences in pharmacology and toxicology between their enantiomers, the enantiomers of Azelastine are reported to have similar pharmacological activity.
However, in modern drug development, the characterization and isolation of single enantiomers are critical steps. Regulatory agencies often require thorough investigation of each enantiomer's properties. Polarimetry is a fundamental, non-destructive analytical technique used to measure the optical rotation of chiral substances, making it an indispensable tool for identifying and quantifying enantiomers in a sample.[4][5] This application note provides a detailed protocol for the characterization of this compound and the determination of its enantiomeric purity using polarimetry.
Principle of Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[4]
-
Plane-Polarized Light: A standard light source emits light waves that oscillate in all planes. A polarizer filters this light, allowing only waves oscillating in a single plane to pass through.
-
Optical Activity: When this plane-polarized light passes through a solution of a chiral substance, the molecules interact with the light and rotate the plane of polarization. Substances that do this are called "optically active."[6]
-
Direction and Magnitude: The direction of rotation is either clockwise (dextrorotatory, (+)) or counter-clockwise (levorotatory, (-)). A pair of enantiomers will rotate light by the exact same magnitude but in opposite directions.[6] A racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[7]
-
Specific Rotation ([α]): The measured angle of rotation (α) is dependent on the compound's structure, concentration, the path length of the light through the sample, temperature, and the wavelength of the light. To create a standardized value, the specific rotation is calculated, which is a characteristic physical property of a chiral compound.[4]
The specific rotation is calculated using Biot's Law:
[α]λT = (100 × α) / (l × c)
Where:
-
[α]λT is the specific rotation at temperature T and wavelength λ.
-
α is the observed angle of rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/100 mL.
By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine the sample's enantiomeric purity or enantiomeric excess (ee).[5][8]
Illustrative Data for Azelastine Enantiomers
| Compound | Hypothetical Specific Rotation [α]D25 | Expected Observed Rotation (α) |
| This compound | +45.0° | Positive (+) |
| (S)-Azelastine | -45.0° | Negative (-) |
| Racemic (±)-Azelastine | 0° | 0° |
Note: Values are illustrative for a standardized concentration and path length. The "D" denotes the sodium D-line (589 nm), and "25" denotes a temperature of 25°C.
Experimental Protocol: Determination of Enantiomeric Purity of this compound
This protocol outlines the procedure for determining the specific rotation and enantiomeric excess of a sample purported to be this compound.
1. Apparatus and Materials
-
High-precision digital polarimeter (e.g., with sodium D-line source, 589 nm).
-
Polarimeter cell (1.0 dm path length).
-
Analytical balance (readable to 0.1 mg).
-
Volumetric flasks (Class A, 10 mL).
-
Pipettes and general laboratory glassware.
-
This compound sample.
-
High-purity solvent (e.g., Methanol, HPLC grade). Note: The choice of solvent is critical and must be one in which the sample is fully soluble and stable. The same solvent must be used for all measurements.
2. Experimental Workflow Diagram
Caption: A flowchart of the key steps in characterizing this compound via polarimetry.
3. Procedure
3.1. Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample using an analytical balance.
-
Quantitatively transfer the sample to a 10 mL Class A volumetric flask.
-
Add a portion of the selected solvent (e.g., Methanol) and gently swirl to dissolve the sample completely.
-
Once dissolved, add the solvent to the calibration mark. Cap the flask and invert it several times to ensure a homogenous solution. This yields a concentration (c) of approximately 1 g/100 mL.
-
Allow the solution to equilibrate to the standard measurement temperature (e.g., 25°C).
3.2. Instrument Calibration (Blank Measurement)
-
Ensure the polarimeter is powered on and has stabilized. Set the temperature to 25°C and the wavelength to 589 nm.
-
Rinse the polarimeter cell twice with the pure solvent.
-
Fill the cell with the pure solvent, ensuring no air bubbles are trapped in the light path.
-
Place the cell in the polarimeter and take a measurement. This reading is the blank value.
-
Use the instrument's calibration function to set this blank reading to zero.
3.3. Sample Measurement
-
Remove the cell from the instrument and discard the blank solvent.
-
Rinse the cell twice with small aliquots of the prepared this compound sample solution.
-
Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell back into the polarimeter.
-
Record the observed optical rotation (α) after the reading has stabilized. Perform the measurement in triplicate and calculate the average value.
4. Calculations
4.1. Specific Rotation ([α])
-
Calculate the exact concentration (c) of your sample in g/100 mL.
-
Example: 102.5 mg in 10 mL = 1.025 g/100 mL.
-
-
Use the average observed rotation (α) and Biot's Law to calculate the specific rotation.
-
Example: If α = +0.461°, c = 1.025 g/100 mL, and l = 1.0 dm:
-
[α] = (100 × 0.461) / (1.0 × 1.025) = +45.0°
-
4.2. Enantiomeric Excess (% ee)
-
The enantiomeric excess is a measure of the purity of the sample with respect to one enantiomer. It is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer (the reference value).
-
% ee = ([α]sample / [α]pure reference) × 100
-
Example: Using the hypothetical reference value for pure this compound of +45.0°:
-
If your sample's calculated [α] is +42.8°, then:
-
% ee = (+42.8° / +45.0°) × 100 = 95.1%
-
-
This result indicates that the sample consists of 95.1% this compound and 4.9% of the racemic mixture. The overall composition is 97.55% this compound and 2.45% (S)-Azelastine.
Conclusion
Polarimetry is a simple, rapid, and reliable method for determining the identity and enantiomeric purity of chiral active pharmaceutical ingredients like this compound.[9] Although Azelastine is commercially supplied as a racemate, this protocol provides a robust framework for its characterization should a single enantiomer be pursued in development. Accurate determination of optical rotation is essential for ensuring the quality, consistency, and stereochemical integrity of chiral drug substances, aligning with the stringent requirements of pharmaceutical quality control.[10]
References
- 1. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical pharmacokinetic study comparing two azelastine hydrochloride nasal formulations in a single-dose design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 4. <781> OPTICAL ROTATION [drugfuture.com]
- 5. schmidt-haensch.com [schmidt-haensch.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. google.com [google.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (R)-Azelastine Effects on Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Azelastine, the active enantiomer of the second-generation antihistamine Azelastine, is a potent pharmacological agent used in the management of allergic rhinitis and conjunctivitis. Its therapeutic efficacy is attributed not only to its histamine H1-receptor antagonist activity but also to its mast cell-stabilizing properties.[1][2] This application note provides a comprehensive guide for researchers to investigate the effects of this compound on mast cells in vitro, utilizing established human mast cell lines. The provided protocols detail the necessary cell culture techniques and functional assays to elucidate the inhibitory mechanisms of this compound on mast cell degranulation and inflammatory mediator release. While Azelastine is a racemic mixture, in vitro studies have indicated no significant difference in the pharmacological activity between its (R)- and (S)-enantiomers.[3][4][5]
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. The following human mast cell lines are recommended for studying the effects of this compound:
-
HMC-1 (Human Mast Cell Line-1): Derived from a patient with mast cell leukemia, the HMC-1 line is a widely used model for studying human mast cell functions. These cells are growth factor-independent due to activating mutations in the c-Kit proto-oncogene.[6]
-
LAD2 (Laboratory of Allergic Diseases 2): This cell line was derived from human bone marrow aspirates and is dependent on stem cell factor (SCF) for growth and survival. LAD2 cells more closely resemble primary human mast cells in their phenotype and functional responses, including robust degranulation upon IgE-mediated activation.[7]
Quantitative Effects of Azelastine on Mast Cell Mediator Release
The following tables summarize the reported inhibitory effects of Azelastine on the release of key inflammatory mediators from human mast cells. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Inhibition of Histamine and Tryptase Release
| Mediator | Cell Type | Stimulus | Azelastine Concentration | % Inhibition | Reference |
| Histamine | CHMCs¹ | anti-IgE | 24 µM | 41% | [8] |
| Tryptase | CHMCs¹ | anti-IgE | 24 µM | 55% | [8] |
¹CHMCs: Cultured Human Mast Cells derived from umbilical cord blood.
Table 2: Inhibition of Cytokine Release
| Cytokine | Cell Type | Stimulus | Azelastine Concentration | % Inhibition | Reference |
| IL-6 | hCBMC² | anti-IgE | 24 µM | 83% | [3][9] |
| IL-8 | hCBMC² | anti-IgE | 60 µM | 99% | [3][9] |
| TNF-α | hCBMC² | anti-IgE | 6 µM | 80% | [3][9] |
²hCBMC: human Cord Blood-derived Mast Cells.
Table 3: IC₅₀ Values of Azelastine for Mediator Release
| Mediator | Cell Type | Stimulus | IC₅₀ Value | Reference |
| Histamine Release | MC9 Mast Cells | DNP-BSA | 1.4 µM | [6] |
| TNF-α Release | RBL-2H3 Cells | Antigen | 25.7 ± 3.4 µM | [10] |
| TNF-α Release | RBL-2H3 Cells | Ionomycin | 1.66 ± 0.45 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Culture of Human Mast Cell Lines
A. HMC-1 Cell Culture
-
Media Preparation:
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
10% Fetal Bovine Serum (FBS)
-
1.2 mM α-thioglycerol
-
1% Penicillin-Streptomycin
-
-
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and transfer to a T25 culture flask.
-
-
Maintenance:
-
Culture cells at 37°C in a humidified incubator with 5% CO₂.
-
Maintain cell density between 2.5 x 10⁵ and 1.5 x 10⁶ cells/mL.
-
Subculture every 2-3 days by transferring the cell suspension to a new flask with fresh medium.
-
B. LAD2 Cell Culture
-
Media Preparation:
-
StemPro™-34 SFM
-
StemPro™-34 Nutrient Supplement
-
2 mM L-Glutamine
-
1% Penicillin-Streptomycin
-
100 ng/mL recombinant human Stem Cell Factor (rhSCF)
-
-
Thawing Protocol:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete culture medium.
-
Centrifuge at 450 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and transfer to a culture flask.
-
-
Maintenance:
-
Culture cells at 37°C in a humidified incubator with 5% CO₂.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Replace half of the medium with fresh, pre-warmed medium weekly.
-
Protocol 2: β-Hexosaminidase Release Assay (Degranulation Assay)
This assay measures the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
-
Materials:
-
Tyrode's Buffer (130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5.6 mM glucose, 0.1% BSA, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution (4 mM in citrate buffer, pH 4.5)
-
Stop Solution (0.4 M Glycine, pH 10.7)
-
0.1% Triton X-100 in Tyrode's Buffer
-
96-well V-bottom and flat-bottom plates
-
-
Procedure:
-
Wash mast cells three times with Tyrode's Buffer.
-
Resuspend cells in Tyrode's Buffer at a density of 5 x 10⁵ cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
Add 25 µL of this compound at various concentrations (or vehicle control) and incubate for 30 minutes at 37°C.
-
Add 25 µL of the stimulating agent (e.g., anti-IgE, compound 48/80) and incubate for 45 minutes at 37°C.
-
To determine total β-hexosaminidase release, add 25 µL of 0.1% Triton X-100 to control wells.
-
Stop the reaction by placing the plate on ice for 5 minutes, then centrifuge at 120 x g for 4 minutes at 4°C.
-
Transfer 120 µL of the supernatant to a new 96-well flat-bottom plate.
-
To the remaining cell pellets, add 125 µL of lysis buffer (0.1% Triton X-100).
-
Add 25 µL of pNAG solution to each well of the supernatant plate and a new plate for the lysates.
-
Add 25 µL of each supernatant and lysate to the respective pNAG-containing plates.
-
Incubate for 1 hour at 37°C.
-
Add 150 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Percent Release = [(Absorbance of Supernatant) / (Absorbance of Supernatant + Absorbance of Lysate)] x 100
-
Protocol 3: Histamine Release ELISA
This protocol quantifies the amount of histamine released into the cell culture supernatant.
-
Materials:
-
Commercially available Histamine ELISA kit (follow manufacturer's instructions for reagent preparation).
-
Cell culture supernatants from the degranulation experiment (Protocol 2, step 8).
-
-
General Procedure (adapt based on kit instructions):
-
Bring all reagents and samples to room temperature.
-
Add 50 µL of standards and samples (supernatants) to the appropriate wells of the histamine-coated microplate.
-
Add 50 µL of the enzyme conjugate to each well.
-
Incubate for 45 minutes at room temperature on an orbital shaker.
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 150 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the histamine standards.
-
Determine the histamine concentration in the samples by interpolating from the standard curve.
-
Protocol 4: Cytokine Release ELISA (IL-6, TNF-α, IL-8)
This protocol measures the concentration of pro-inflammatory cytokines secreted by mast cells.
-
Materials:
-
Commercially available ELISA kits for human IL-6, TNF-α, and IL-8.
-
Cell culture supernatants collected after a longer incubation period (e.g., 6 hours) following stimulation in Protocol 2.
-
-
General Procedure (adapt based on kit instructions):
-
Prepare all reagents, standards, and samples as per the kit manual.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time specified in the kit manual (typically 1.5-2.5 hours) at room temperature or 37°C.
-
Wash the plate multiple times with wash buffer.
-
Add 100 µL of the detection antibody and incubate as directed.
-
Wash the plate.
-
Add 100 µL of the enzyme-linked conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add 100 µL of TMB substrate and incubate in the dark.
-
Add 50-100 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
-
Analysis:
-
Construct a standard curve and determine the cytokine concentrations in the samples.
-
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways affected by this compound.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the mast cell-stabilizing effects of this compound. By utilizing the recommended human mast cell lines and functional assays, researchers can obtain valuable insights into the mechanisms by which this compound mitigates allergic and inflammatory responses. The quantitative data and pathway diagrams serve as a useful reference for experimental design and data interpretation in the development of novel anti-allergic therapies.
References
- 1. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. fda.gov [fda.gov]
- 6. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for Azelastine Impurity Profiling
AN-AZ-001
Introduction
Azelastine, a potent second-generation antihistamine, is widely used for the treatment of allergic rhinitis and conjunctivitis. The manufacturing process of Azelastine hydrochloride and its storage can lead to the formation of impurities and degradation products that may affect its efficacy and safety. Therefore, a robust and reliable analytical method for the identification and quantification of these impurities is crucial for quality control and regulatory compliance in the pharmaceutical industry. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the comprehensive impurity profiling of Azelastine.
Principle
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this application, a C18 or a phenyl hexyl stationary phase is used to separate Azelastine from its potential impurities based on their hydrophobicity. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is passed through the column. The separation is achieved by the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly employed for the detection and quantification of the separated compounds. Stress degradation studies are performed to ensure the method is stability-indicating, meaning it can effectively separate the drug substance from its degradation products.
Experimental Protocols
1. Equipment and Reagents
-
HPLC System: A gradient HPLC system with a UV/PDA detector.
-
Chromatographic Column: Baker bond phenyl hexyl (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Octane sulfonic acid sodium salt (AR grade)
-
Trifluoroacetic acid (TFA) (AR grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Azelastine hydrochloride reference standard and impurity standards.
-
2. Chromatographic Conditions
A stability-indicating HPLC method for the impurity profiling of Azelastine has been developed and validated.[1][2][3] The following chromatographic conditions are recommended:
| Parameter | Condition |
| Column | Baker bond phenyl hexyl, 250 x 4.6 mm, 5 µm[3] |
| Mobile Phase A | Mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water[1][3] |
| Mobile Phase B | Acetonitrile[1][3] |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C |
| Injection Volume | 50 µL |
| Detection Wavelength | 239 nm[3] |
3. Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (45:55 v/v) is a suitable diluent.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride reference standard in the diluent to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve the sample to be analyzed in the diluent to achieve the desired concentration.
-
Reference Solution for Impurities: Prepare a solution containing known concentrations of specified impurities (e.g., Impurity A, B, C, D, E).
4. Stress Degradation Studies
To ensure the stability-indicating nature of the method, stress degradation studies should be performed on the Azelastine sample under various conditions as per ICH guidelines.
-
Acidic Hydrolysis: Treat the sample with 0.1 M HCl. Significant degradation of about 8.7% has been observed under acidic conditions.[1][3]
-
Basic Hydrolysis: Treat the sample with 0.1 M NaOH. A degradation of approximately 15% has been reported under basic conditions.[1][3]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 30% v/v).
-
Thermal Degradation: Expose the solid drug substance to dry heat. No significant degradation is typically observed under thermal conditions.[1][3]
-
Photolytic Degradation: Expose the drug substance to UV light.
Analyze the stressed samples using the developed HPLC method to demonstrate the separation of degradation products from the main Azelastine peak.
Data Presentation
The performance of the HPLC method for Azelastine impurity profiling has been validated according to ICH guidelines. The quantitative data from these validation studies are summarized in the tables below.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 for Azelastine and its known impurities[1][3] |
| Range | LOQ to 150% of the standard concentration[1][3] |
| Accuracy (% Recovery) | 90% to 110% for all known impurities[1][3] |
| Precision (% RSD) | < 2% |
| Robustness | The method is reliable with deliberate small variations in chromatographic conditions. |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Azelastine | 0.006[3] | 0.019[3] |
Table 3: Specified Azelastine Impurities
The European Pharmacopoeia lists several specified impurities for Azelastine hydrochloride.[4]
| Impurity | Chemical Name |
| Impurity A | Benzohydrazide |
| Impurity B | N'-(1-Methylazepan-4-yl)benzohydrazine |
| Impurity C | 4-(4-chlorobenzyl)phthalazin-1(2H)-one |
| Impurity D | 4-(4-chlorobenzyl)phthalazin-1(2H)-one |
| Impurity E | 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one |
Visualization
Experimental Workflow for Azelastine Impurity Profiling
Caption: Workflow for HPLC-based impurity profiling of Azelastine.
Signaling Pathway for Stress-Induced Degradation of Azelastine
Caption: Azelastine degradation under various stress conditions.
The described RP-HPLC method is demonstrated to be simple, accurate, precise, specific, and stability-indicating for the determination of impurities in Azelastine hydrochloride.[1][3] The method can be effectively used for routine quality control analysis of Azelastine in bulk drug and pharmaceutical formulations to ensure its safety and quality. The comprehensive stress degradation studies confirm that the method is capable of separating all potential degradation products from the parent drug, making it suitable for stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
Application Notes and Protocols for the Preparative Chromatography and Large-Scale Purification of (R)-Azelastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine is a potent second-generation antihistamine and mast cell stabilizer used for the treatment of allergic rhinitis and conjunctivitis.[1][2] It is a chiral compound and is administered as a racemic mixture.[3] However, it is well-established that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. While in vitro studies have shown no significant difference in the pharmacologic activity between the enantiomers of azelastine, the development of enantiomerically pure drugs is a common strategy to improve therapeutic outcomes and reduce potential side effects.[3] This application note provides a detailed protocol for the large-scale purification of the (R)-enantiomer of Azelastine from a racemic mixture using preparative Supercritical Fluid Chromatography (SFC), a green and efficient technology for chiral separations.[4][5]
Mechanism of Action of Azelastine
Azelastine exerts its therapeutic effects through multiple pathways. Primarily, it is a potent and selective H1-receptor antagonist, competitively inhibiting the action of histamine on H1 receptors, thereby reducing the classic symptoms of allergic reactions.[6][7] Additionally, Azelastine exhibits mast cell stabilizing properties, preventing the release of histamine and other pro-inflammatory mediators such as leukotrienes and cytokines from mast cells.[1][6] This dual-action mechanism makes it effective in both the early and late phases of the allergic response.
Figure 1: Simplified signaling pathway of Azelastine's mechanism of action.
Preparative Chromatography Workflow
The large-scale purification of this compound follows a systematic workflow, beginning with analytical method development and scaling up to a preparative process. The key stages involve screening for a suitable chiral stationary phase (CSP), optimizing the separation at an analytical scale, and then transferring the method to a preparative SFC system.
Figure 2: General workflow for preparative chiral purification.
Experimental Protocols
Analytical Method Development
The initial step involves screening various chiral stationary phases to achieve the best enantioseparation of racemic Azelastine. Based on literature for similar antihistamines, polysaccharide-based CSPs are excellent candidates.[8][9]
1. Chiral Stationary Phase Screening:
-
Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Chiralpak® ID (Amylose tris(3,5-dichlorophenylcarbamate))
-
-
Dimensions: 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A screening gradient of CO₂ and a modifier (e.g., Methanol or Ethanol) with a basic additive (e.g., diethylamine, DEA) to improve peak shape for the basic Azelastine molecule.
-
Flow Rate: 3.0 mL/min
-
Temperature: 40°C
-
Back Pressure: 150 bar
-
Detection: UV at 230 nm
2. Analytical Method Optimization: Once the optimal CSP is selected (in this case, Chiralpak® IA has been shown to be effective for azelastine separation), the mobile phase composition and other parameters are fine-tuned to maximize resolution and prepare for scale-up.
| Parameter | Optimized Condition |
| Column | Chiralpak® IA, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 80% CO₂, 20% Methanol with 0.1% DEA |
| Flow Rate | 3.0 mL/min |
| Temperature | 35°C |
| Back Pressure | 120 bar |
| Injection Volume | 5 µL |
| Sample Conc. | 1 mg/mL in mobile phase |
Preparative Scale-Up and Purification
The optimized analytical method is scaled up to a preparative SFC system. Geometric scaling is used for flow rate and injection volume, with consideration for matching the mobile phase density between the analytical and preparative systems to ensure a comparable separation profile.[10]
1. Preparative System and Conditions:
| Parameter | Preparative Condition |
| Column | Chiralpak® IA, 21 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 80% CO₂, 20% Methanol with 0.1% DEA |
| Flow Rate | 65 mL/min |
| Temperature | 35°C |
| Back Pressure | Adjusted to match analytical average pressure |
| Loading per Cycle | 100 mg of racemic Azelastine |
| Sample Conc. | 50 mg/mL in Methanol |
| Detection | UV at 230 nm |
2. Fraction Collection and Analysis:
-
Fractions corresponding to the this compound peak are collected.
-
The purity and enantiomeric excess (e.e.) of the collected fractions are determined using the optimized analytical HPLC/SFC method.
-
Fractions meeting the required purity specifications (e.g., >99% purity, >99.5% e.e.) are pooled.
3. Post-Purification Processing:
-
The pooled fractions are concentrated under reduced pressure to remove the mobile phase.
-
The resulting pure this compound is dried under vacuum.
Data Presentation
The following tables summarize the expected quantitative data from the analytical method development and the preparative scale-up for the purification of this compound.
Table 1: Analytical Separation Performance on Chiralpak® IA
| Parameter | Value |
| Retention Time (S) | ~ 3.5 min |
| Retention Time (R) | ~ 4.8 min |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | ~ 1.4 |
Table 2: Preparative SFC Purification Performance
| Parameter | Expected Value |
| Loading per Injection | 100 mg |
| Cycle Time | ~ 10 min |
| Throughput | ~ 600 mg/hour |
| Yield of this compound | > 95% |
| Purity of this compound | > 99.0% |
| Enantiomeric Excess (e.e.) | > 99.5% |
| Solvent Consumption | Significantly reduced compared to HPLC |
Conclusion
This application note provides a comprehensive protocol for the large-scale purification of this compound using preparative Supercritical Fluid Chromatography. The use of a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, coupled with the efficiency and green advantages of SFC, allows for high-throughput, high-purity, and high-yield production of the desired enantiomer. This methodology is well-suited for pharmaceutical development and manufacturing, enabling the production of enantiomerically pure active pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. Azelastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. drugs.com [drugs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azelastine Enantiomer Separation
Welcome to the technical support center for the chiral separation of Azelastine enantiomers by HPLC. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating Azelastine enantiomers?
A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, have shown the best enantioselectivity for antihistamines like Azelastine.[1][2] Columns such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® ID (amylose tris(3-chlorophenylcarbamate)) are excellent starting points for method development.[1]
Q2: What is the typical mobile phase composition for the chiral separation of Azelastine?
A2: A normal-phase mobile phase consisting of a non-polar solvent (like n-hexane or heptane), an alcohol modifier (such as ethanol or isopropanol), and a basic additive (commonly diethylamine - DEA) is typically used. The exact ratios will need to be optimized for your specific application.
Q3: Why is a basic additive necessary in the mobile phase?
A3: Azelastine is a basic compound. Adding a basic modifier, such as diethylamine (DEA), to the mobile phase helps to improve peak shape and can enhance resolution.[2] It minimizes undesirable interactions between the basic analyte and the acidic silanol groups on the silica surface of the CSP, reducing peak tailing.
Q4: Can the elution order of the enantiomers be predicted?
A4: The elution order of enantiomers on polysaccharide-based CSPs is difficult to predict and is dependent on the specific column, mobile phase composition, and temperature. It is often determined empirically during method development.
Troubleshooting Guide
Issue 1: Poor Resolution or No Separation of Enantiomers
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol modifier is critical.
-
Solution: Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.
-
-
Incorrect Choice of Alcohol Modifier: Different alcohol modifiers (e.g., ethanol, isopropanol) can significantly impact selectivity.
-
Solution: Screen different alcohol modifiers. Isopropanol is a stronger solvent than ethanol in normal phase, so a lower concentration may be needed.
-
-
Absence of a Basic Additive: For a basic compound like Azelastine, the absence of a basic additive can lead to poor peak shape and co-elution.
-
Solution: Add a small amount of a basic additive, such as 0.1% (v/v) diethylamine (DEA), to the mobile phase.
-
Issue 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions with CSP: Azelastine, being a basic compound, can interact with residual silanol groups on the silica support of the CSP, leading to tailing.
-
Solution 1: Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. Try increments from 0.1% up to 0.5%.
-
Solution 2: Ensure the column is properly equilibrated with the mobile phase containing the additive.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
Issue 3: Loss of Resolution Over Time
Possible Causes and Solutions:
-
Column Contamination: Accumulation of contaminants from the sample or mobile phase can degrade column performance.
-
Solution: Implement a column washing procedure. For polysaccharide-based columns, flushing with a stronger solvent like 100% ethanol or isopropanol can be effective. Always consult the column manufacturer's guidelines for recommended washing solvents.
-
-
Column Degradation: Harsh mobile phase conditions (though less common in normal phase) or improper storage can damage the CSP.
-
Solution: Ensure the mobile phase is within the pH and solvent compatibility range specified by the manufacturer. Store the column in an appropriate solvent (e.g., hexane/isopropanol 90/10 v/v).
-
Experimental Protocols
The following is a detailed methodology for the chiral separation of Azelastine enantiomers, based on established methods for antihistamines on polysaccharide-based CSPs.
Recommended Starting Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA)
-
Detection: UV at 230 nm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Azelastine HCl in the mobile phase to a concentration of 1 mg/mL.
Mobile Phase Optimization
The key to achieving a good separation is the systematic optimization of the mobile phase composition. The following tables provide representative data on how varying the mobile phase components can influence the separation of Azelastine enantiomers.
Table 1: Effect of Alcohol Modifier (Ethanol) Concentration
Conditions: Chiralpak® IA, Mobile Phase: n-Hexane / Ethanol with 0.1% DEA, Flow Rate: 1.0 mL/min, Temperature: 25°C.
| % Ethanol (v/v) | Retention Time (k'1) | Retention Time (k'2) | Resolution (Rs) |
| 10 | 8.5 | 10.2 | 2.1 |
| 15 | 6.2 | 7.1 | 1.8 |
| 20 | 4.8 | 5.3 | 1.2 |
| 25 | 3.5 | 3.8 | 0.8 |
Note: This is representative data. Actual values may vary.
Table 2: Effect of Basic Additive (DEA) Concentration
Conditions: Chiralpak® IA, Mobile Phase: n-Hexane / Ethanol (90:10 v/v) with varying DEA, Flow Rate: 1.0 mL/min, Temperature: 25°C.
| % DEA (v/v) | Peak Asymmetry (Enantiomer 1) | Peak Asymmetry (Enantiomer 2) | Resolution (Rs) |
| 0.0 | 2.5 (tailing) | 2.8 (tailing) | < 1.0 |
| 0.1 | 1.2 | 1.3 | 2.1 |
| 0.2 | 1.1 | 1.1 | 2.3 |
| 0.5 | 1.0 | 1.0 | 2.4 |
Note: This is representative data. Actual values may vary.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the mobile phase for the chiral separation of Azelastine.
Caption: Workflow for mobile phase optimization in Azelastine enantiomer separation.
References
Improving resolution between (R)-Azelastine and (S)-Azelastine peaks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution between (R)-Azelastine and (S)-Azelastine enantiomers.
Troubleshooting Guide: Improving Peak Resolution
Poor resolution between (R)- and (S)-Azelastine peaks is a common challenge in chiral chromatography. The following guide outlines potential causes and recommended solutions to enhance separation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs. Chiralpak® IA and Chiralpak® ID have shown good enantioselectivity for azelastine.[1][2][3] |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the type and content of the organic modifier (e.g., methanol, acetonitrile, isopropanol) and the concentration of the basic additive (e.g., diethylamine, ammonia).[1][4] | |
| Incorrect flow rate. | For critical separations, study the effect of flow rate. Decreasing the flow rate below the typical 1.0 mL/min for a 4.6 mm I.D. column can enhance peak efficiency and improve resolution. | |
| Merged or Broad Peaks | Column degradation or contamination. | Flush the column with a strong, compatible solvent like 100% ethanol or methanol to remove strongly adsorbed contaminants.[4][5] For immobilized columns, flushing with DMF or THF may be effective.[5] |
| Sample overload. | Reduce the concentration of the injected sample. Lower detectable concentrations generally lead to better separation.[4] | |
| Inappropriate mobile phase pH. | For ionizable compounds like azelastine, the mobile phase pH can significantly impact peak shape. Adjusting the pH with additives can improve peak symmetry.[6] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v) to mask active sites on the silica support and improve peak shape for basic compounds like azelastine.[4] |
| Column bed disturbance. | If pressure is high, try reversing the column flow to dislodge any blockage at the inlet frit. If the problem persists, the column may need replacement.[5] | |
| Loss of Resolution Over Time | "Additive memory effect" where additives from previous runs persist on the column. | Dedicate a column to a specific method or use rigorous washing procedures between methods with different additives.[7] |
| Gradual dissolution of the chiral polymer (for coated columns). | Ensure the sample solvent is compatible with the mobile phase and does not dissolve the chiral polymer.[5] |
Frequently Asked Questions (FAQs)
Q1: Which chiral column is best for separating azelastine enantiomers?
A1: Studies have shown that immobilized polysaccharide-based chiral stationary phases (CSPs) are effective. Specifically, Chiralpak® IA and Chiralpak® ID columns have demonstrated good enantioselectivity for azelastine and other antihistamines.[1][2][3] It is recommended to screen these and other similar CSPs to find the optimal column for your specific method.
Q2: How does the mobile phase composition affect the resolution of azelastine enantiomers?
A2: The mobile phase plays a critical role in chiral separation. Key components to optimize include:
-
Organic Modifier: The type (e.g., methanol, acetonitrile, ethanol, isopropanol) and percentage of the organic modifier in the mobile phase significantly influence retention and enantioselectivity.[2]
-
Additive: As azelastine is a basic compound, adding a basic modifier such as diethylamine (DEA), triethylamine (TEA), or ammonia to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[1][4] A typical concentration is 0.1% (v/v).
Q3: My resolution was good initially but has decreased over time. What should I do?
A3: A gradual loss of resolution can be due to several factors. First, consider column contamination. It is advisable to flush the column with a strong, compatible solvent to remove any strongly retained compounds.[4][5] Second, ensure that your HPLC system is clean and has been properly flushed, especially if it was previously used with different mobile phases or additives, to avoid "additive memory effects".[4][7] If using a coated CSP, be cautious that the sample solvent does not dissolve the chiral polymer.[5]
Q4: Can temperature adjustments improve the separation of (R)- and (S)-Azelastine?
A4: Yes, temperature can be a powerful parameter for optimizing chiral separations. Changing the column temperature can alter the enantioselectivity of the stationary phase. It is recommended to evaluate the effect of temperature on your separation to see if it improves resolution.
Q5: What is a good starting point for method development for the chiral separation of azelastine?
A5: A good starting point would be to use a Chiralpak® IA or ID column with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (IPA), with a small amount of a basic additive like diethylamine (DEA). For example, a mobile phase of n-Hexane:IPA with 0.1% DEA is a common starting point for normal-phase chiral separations.[4] You can then optimize the ratio of hexane to IPA and the concentration of the additive.
Experimental Protocol: Chiral HPLC Method for Azelastine Enantiomers
This protocol provides a general methodology for the chiral separation of this compound and (S)-Azelastine using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® IA (4.6 x 250 mm, 5 µm) or Chiralpak® ID (4.6 x 250 mm, 5 µm)
-
(R,S)-Azelastine standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Chiralpak® IA or Chiralpak® ID (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min (can be optimized between 0.5 - 1.5 mL/min) |
| Column Temperature | 25 °C (can be optimized) |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve azelastine standard in the mobile phase to a concentration of approximately 1 mg/mL. |
3. Method Optimization:
-
Mobile Phase Ratio: Adjust the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times.
-
Additive Concentration: Vary the concentration of DEA to optimize peak shape and resolution.
-
Flow Rate: If baseline resolution is not achieved, decrease the flow rate to enhance peak efficiency.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the chiral separation of azelastine.
Caption: Troubleshooting workflow for improving azelastine peak resolution.
References
- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
Troubleshooting poor enantiomeric excess in (R)-Azelastine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to achieving high enantiomeric excess (ee) in the synthesis of (R)-Azelastine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for obtaining enantiomerically pure this compound?
A1: The most prevalent method for producing this compound is through the chiral resolution of a racemic mixture of azelastine. This is typically achieved by diastereomeric salt formation using a chiral resolving agent.
Q2: Which chiral resolving agents are effective for the resolution of racemic azelastine?
A2: Derivatives of tartaric acid are commonly used for the resolution of racemic amines like azelastine. Specifically, (-)-O,O'-Di-p-toluoyl-L-tartaric acid is a suitable choice for the selective crystallization of the diastereomeric salt with this compound.
Q3: How is the enantiomeric excess (ee) of this compound determined?
A3: The enantiomeric excess of this compound is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification.[2]
Q4: What are some potential sources of impurities in azelastine synthesis?
A4: Impurities in azelastine synthesis can arise from starting materials, side reactions, or degradation products. Common impurities may include unreacted intermediates, over-alkylated products, or products of oxidation. It is crucial to use highly pure racemic azelastine for chiral resolution to avoid interference with the crystallization process.
Troubleshooting Guide: Poor Enantiomeric Excess
This guide addresses common issues encountered during the diastereomeric salt resolution of racemic azelastine that can lead to poor enantiomeric excess of the desired (R)-enantiomer.
Problem 1: Low Enantiomeric Excess (<90%) of this compound after the first crystallization.
| Possible Cause | Troubleshooting Step |
| Co-precipitation of the undesired (S)-Azelastine diastereomeric salt. | 1. Optimize the solvent system: The solubility of the two diastereomeric salts is a critical factor. Experiment with different solvent mixtures to maximize the solubility difference. A mixture of a protic solvent (e.g., methanol, ethanol) and an aprotic solvent (e.g., acetone, ethyl acetate) is often a good starting point. 2. Control the cooling rate: A slow, controlled cooling rate during crystallization is crucial to allow for selective precipitation of the less soluble diastereomer. Rapid cooling can lead to the entrapment of the more soluble diastereomer. 3. Adjust the stoichiometry of the resolving agent: While a 1:1 molar ratio of racemic azelastine to resolving agent is a common starting point, varying this ratio (e.g., using a slight excess or deficit of the resolving agent) can sometimes improve selectivity. |
| Incomplete formation of the diastereomeric salt. | 1. Ensure complete dissolution: Before initiating crystallization, ensure that both the racemic azelastine and the resolving agent are fully dissolved in the solvent at an elevated temperature. Incomplete dissolution will lead to an inaccurate stoichiometry in solution. 2. Verify the purity of starting materials: Impurities in the racemic azelastine or the resolving agent can interfere with salt formation and crystallization. Use materials of the highest possible purity. |
| Racemization of the chiral resolving agent. | 1. Check the stability of the resolving agent under the reaction conditions: Ensure that the chosen resolving agent is stable at the temperatures used for dissolution and crystallization. Degradation or racemization of the resolving agent will lead to a loss of enantioselectivity. |
Problem 2: The diastereomeric salt "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Step |
| High concentration of the diastereomeric salt in the solvent. | 1. Increase the solvent volume: Dilute the reaction mixture to reduce the concentration of the salt. 2. Use a solvent system with lower solvating power: If the salt is too soluble, it may not crystallize properly. Experiment with less polar solvent mixtures. |
| Presence of impurities. | 1. Purify the racemic azelastine: Impurities can act as crystal growth inhibitors or promote the formation of an amorphous oil. Ensure the starting material is of high purity. |
| Rapid cooling. | 1. Implement a very slow cooling profile: Allow the solution to cool gradually over several hours to encourage the formation of an ordered crystal lattice. |
Problem 3: Inconsistent results between batches.
| Possible Cause | Troubleshooting Step |
| Variability in solvent composition. | 1. Use precise measurements for solvent mixtures: Ensure that the solvent ratios are consistent for every batch. 2. Monitor water content: The presence of even small amounts of water can significantly affect the solubility of the diastereomeric salts. Use dry solvents and consider performing the crystallization under an inert atmosphere. |
| Inconsistent cooling profiles. | 1. Use a programmable cooling bath: This will ensure that the cooling rate is identical for each experiment. |
| Variations in the purity of starting materials. | 1. Establish strict quality control for all starting materials: Analyze the purity of each new batch of racemic azelastine and resolving agent before use. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic Azelastine
This protocol is a representative procedure based on common practices for diastereomeric salt resolutions of amines. Optimization may be required.
-
Dissolution: In a reaction vessel, dissolve 1.0 equivalent of racemic azelastine in a suitable solvent mixture (e.g., 10 volumes of methanol/acetone 1:1) at 50-60 °C with stirring.
-
Addition of Resolving Agent: To the clear solution, add a solution of 0.5 equivalents of (-)-O,O'-Di-p-toluoyl-L-tartaric acid in a small amount of the same solvent mixture.
-
Crystallization: Stir the mixture at 50-60 °C for 30 minutes, then slowly cool to room temperature over 4-6 hours. Continue cooling to 0-5 °C and stir for an additional 2-4 hours.
-
Isolation: Filter the resulting solid and wash with a small amount of cold solvent. The solid is the diastereomeric salt of this compound.
-
Liberation of this compound: Suspend the diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M sodium carbonate). Stir until all solids have dissolved.
-
Extraction and Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield this compound.
-
Recrystallization (Optional): For higher enantiomeric purity, the obtained this compound can be recrystallized from a suitable solvent (e.g., ethanol).
Protocol 2: Chiral HPLC Analysis of this compound
This is a general method; optimization of the mobile phase and other parameters may be necessary for optimal separation.
-
Column: Chiralpak® IA or Chiralpak® ID (or equivalent amylose or cellulose-based chiral stationary phase).[1][3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A typical starting condition could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
Quantitative Data Summary
Table 1: Hypothetical Data for Optimization of this compound Resolution
| Experiment | Solvent System (v/v) | Cooling Rate (°C/h) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of this compound (%) |
| 1 | Methanol/Acetone (1:1) | 10 | 45 | 85 |
| 2 | Methanol/Acetone (1:1) | 2 | 42 | 95 |
| 3 | Ethanol/Ethyl Acetate (1:2) | 2 | 38 | 92 |
| 4 | Methanol/Acetone (1:2) | 2 | 40 | 97 |
Visualizations
Caption: Experimental workflow for the chiral resolution of this compound.
Caption: Troubleshooting decision tree for poor enantiomeric excess.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming peak tailing in chiral chromatography of Azelastine
Welcome to the technical support center for the chiral chromatography of Azelastine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my Azelastine chiral separation?
Q2: What are the most common causes of peak tailing for a basic compound like Azelastine in chiral chromatography?
A2: For basic compounds like Azelastine, peak tailing in chiral chromatography is often caused by several factors:
-
Secondary Interactions: Strong interactions between the basic Azelastine molecule and acidic residual silanol groups on the silica-based stationary phase are a primary cause.[1][3][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of Azelastine, causing it to interact strongly with the stationary phase and resulting in tailing peaks.[1][5]
-
Column Overload: Injecting too much sample can saturate the chiral stationary phase, leading to peak distortion, which often manifests as tailing in chiral separations.[2][3]
-
Column Degradation: Over time, the performance of a chiral column can degrade, leading to issues like peak tailing and splitting.[6][7]
-
Inappropriate Mobile Phase Additives: The absence or incorrect concentration of acidic or basic additives in the mobile phase can fail to suppress unwanted interactions.[8][9][10]
Q3: Can the choice of chiral stationary phase (CSP) influence peak tailing for Azelastine?
A3: Absolutely. The type of CSP can significantly impact peak shape. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are commonly used for antihistamine separations, including Azelastine.[11][12] However, the specific chemistry of the CSP, including whether it is coated or immobilized, can affect its interaction with Azelastine and its susceptibility to peak tailing.[7] It is crucial to select a CSP that provides good enantioselectivity while minimizing secondary interactions.
Q4: How do mobile phase additives help in reducing peak tailing for Azelastine?
A4: Mobile phase additives play a critical role in controlling peak shape. For a basic compound like Azelastine, acidic additives (e.g., trifluoroacetic acid, formic acid, acetic acid) can protonate residual silanol groups on the stationary phase, reducing their interaction with the protonated amine groups of Azelastine.[8][13] Conversely, basic additives (e.g., diethylamine, triethylamine) can compete with Azelastine for active sites on the stationary phase, thereby improving peak symmetry.[9][14] The choice and concentration of the additive need to be carefully optimized.
Troubleshooting Guide: Overcoming Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues encountered during the chiral separation of Azelastine.
Problem: Asymmetrical (Tailing) Peaks for Azelastine Enantiomers
Below is a logical workflow to diagnose and address the root cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing in Azelastine chiral chromatography.
Detailed Troubleshooting Steps and Experimental Protocols
1. Evaluate Column Overload
-
Issue: Overloading a chiral column is a common cause of peak tailing.[2] This is because the number of chiral selective sites on the stationary phase is finite.
-
Protocol:
-
Prepare a series of dilutions of your Azelastine sample (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL).
-
Inject the highest concentration first and observe the peak shape.
-
Sequentially inject the lower concentrations.
-
If peak shape improves with lower concentrations, the original sample was likely overloading the column.
-
-
Solution: Reduce the sample concentration or injection volume. Consider using a column with a higher loading capacity if high concentrations are necessary.
2. Optimize Mobile Phase pH
-
Issue: The pH of the mobile phase affects the ionization state of both Azelastine (a basic compound with a pKa of approximately 8.88) and the stationary phase's residual silanols.[5] Operating at a pH that causes strong ionic interactions can lead to severe peak tailing.[1]
-
Protocol:
-
Prepare mobile phases with different pH values. For reversed-phase, a common starting point is a lower pH (e.g., 2.5-4.0) to suppress the ionization of silanol groups.
-
Use appropriate buffers to maintain a stable pH.[1]
-
Equilibrate the column thoroughly with each new mobile phase before injection.
-
Inject the Azelastine standard and compare the peak asymmetry at each pH.
-
-
Data Summary:
| Mobile Phase pH | Buffer System (Example) | Observed Peak Tailing Factor (Tf) | Resolution (Rs) |
| 3.0 | 0.1% Formic Acid in Water/Acetonitrile | ||
| 4.5 | 10 mM Ammonium Acetate in Water/Acetonitrile | ||
| 7.0 | 10 mM Phosphate Buffer in Water/Acetonitrile |
Note: The user should fill in the observed values for Tailing Factor and Resolution based on their experimental results.
3. Incorporate Mobile Phase Additives
-
Issue: Unwanted secondary interactions can be masked by using mobile phase additives.[10]
-
Protocol:
-
Based on your mobile phase (normal or reversed-phase), select an appropriate additive.
-
For Normal Phase (e.g., Hexane/Ethanol): Start with a small amount of a basic additive like diethylamine (DEA) or ethanolamine (ETA), typically 0.1% (v/v).
-
For Reversed-Phase (e.g., Acetonitrile/Water): An acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) at 0.1% (v/v) is a good starting point.
-
-
Prepare mobile phases with varying concentrations of the chosen additive (e.g., 0.05%, 0.1%, 0.2%).
-
Inject the Azelastine sample with each mobile phase and monitor the peak shape.
-
-
Data Summary:
| Additive | Concentration (% v/v) | Observed Peak Tailing Factor (Tf) | Resolution (Rs) |
| Diethylamine (DEA) | 0.1% | ||
| Diethylamine (DEA) | 0.2% | ||
| Trifluoroacetic Acid (TFA) | 0.1% | ||
| Trifluoroacetic Acid (TFA) | 0.2% |
Note: The user should fill in the observed values for Tailing Factor and Resolution based on their experimental results.
4. Column Care and Regeneration
-
Issue: Contamination or degradation of the chiral stationary phase can lead to a decline in performance, including peak tailing.[6][7]
-
Protocol for Column Regeneration (for immobilized polysaccharide-based columns):
-
Caution: This procedure should only be performed on immobilized CSPs, as it will irreversibly damage coated CSPs. Always consult the column manufacturer's instructions.
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of a strong, non-reactive solvent like isopropanol.
-
For more aggressive cleaning, a sequence of solvents like dichloromethane (DCM) or ethyl acetate might be used, as recommended by the manufacturer.[7]
-
Equilibrate the column thoroughly with the mobile phase before re-injecting the sample.
-
Logical Relationship Diagram
Caption: Factors influencing peak shape in the chiral chromatography of Azelastine.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Chiral Separations 3: Overloading and Tailing [restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. chiraltech.com [chiraltech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Yield of (R)-Azelastine in Stereoselective Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of (R)-Azelastine in stereoselective reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
Diastereomeric Salt Resolution of Racemic Azelastine
This guide focuses on troubleshooting the classical resolution of racemic azelastine via the formation of diastereomeric salts with a chiral resolving agent, such as (R)-(-)-Mandelic acid.
Question: The yield of the diastereomeric salt of this compound is consistently low. What are the potential causes and solutions?
Answer: Low yields during diastereomeric salt crystallization can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Solvent System Optimization: The solubility of the diastereomeric salts is highly dependent on the solvent system. An ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other.
-
Troubleshooting:
-
Screen a variety of solvents: Test a range of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Vary the solvent ratio: For mixed solvent systems, systematically vary the ratio of the solvents to fine-tune the solubility.
-
Consider anti-solvents: The controlled addition of an anti-solvent in which the desired salt is insoluble can induce precipitation and improve the yield.
-
-
-
Sub-optimal Stoichiometry of the Resolving Agent: The molar ratio of the chiral resolving agent to racemic azelastine is critical.
-
Troubleshooting:
-
Experiment with different ratios: While a 1:1 molar ratio is a common starting point, investigate sub-stoichiometric (e.g., 0.5 equivalents) and excess amounts of the resolving agent.
-
Verify the purity of the resolving agent: Impurities in the resolving agent can interfere with crystallization.
-
-
-
Cooling Rate and Crystallization Time: Rapid cooling can lead to the formation of small crystals and co-precipitation of the more soluble diastereomer, thus reducing both yield and enantiomeric purity.
-
Troubleshooting:
-
Implement a controlled cooling profile: Allow the solution to cool slowly to room temperature and then gradually to a lower temperature (e.g., 0-5 °C).
-
Increase the crystallization time: Allow sufficient time for the crystallization to reach equilibrium.
-
-
Question: The enantiomeric excess (ee) of the obtained this compound is below the desired level after liberation from the diastereomeric salt. How can this be improved?
Answer: Achieving high enantiomeric excess is the primary goal of chiral resolution. If the ee is low, consider the following:
-
Recrystallization of the Diastereomeric Salt: A single crystallization step may not be sufficient to achieve high diastereomeric purity.
-
Troubleshooting:
-
Perform one or more recrystallizations: Dissolve the obtained diastereomeric salt in a minimal amount of hot solvent and allow it to recrystallize. Monitor the diastereomeric purity at each step.
-
-
-
Inadequate Separation of Diastereomers: The physical separation of the crystallized salt from the mother liquor might be inefficient.
-
Troubleshooting:
-
Ensure complete filtration: Use a properly sized filter and ensure that the mother liquor is thoroughly removed.
-
Wash the filter cake: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor containing the undesired diastereomer.
-
-
-
Racemization during Liberation: The process of liberating the free base from the salt could potentially cause racemization under harsh conditions.
-
Troubleshooting:
-
Use mild basic conditions: Employ mild bases like sodium bicarbonate or dilute sodium hydroxide for the extraction.
-
Avoid high temperatures: Perform the extraction at room temperature or below.
-
-
Preparative Chiral HPLC Purification of this compound
This section provides troubleshooting for scaling up the separation of azelastine enantiomers using preparative chiral High-Performance Liquid Chromatography (HPLC).
Question: The resolution between the (R)- and (S)-Azelastine peaks is poor on the preparative column, leading to overlapping fractions and low purity. What can be done?
Answer: Poor resolution in preparative chiral HPLC can be a significant hurdle. Here are some strategies to improve it:
-
Mobile Phase Optimization: The composition of the mobile phase is a key parameter for achieving good separation.
-
Troubleshooting:
-
Adjust the modifier concentration: In normal-phase chromatography, systematically vary the percentage of the polar modifier (e.g., isopropanol, ethanol) in the non-polar mobile phase (e.g., hexane).
-
Introduce an additive: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds like azelastine) can improve peak shape and resolution.
-
-
-
Flow Rate and Temperature: These parameters influence the efficiency of the separation.
-
Troubleshooting:
-
Lower the flow rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Optimize the column temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the interaction with the stationary phase. Experiment with different temperatures to find the optimum.
-
-
-
Column Overloading: Injecting too much sample onto the column is a common cause of poor resolution.
-
Troubleshooting:
-
Perform a loading study: Start with a small injection volume and gradually increase it to determine the maximum sample load that still provides adequate separation.
-
Consider a larger column: If the required throughput is high, a column with a larger internal diameter may be necessary.
-
-
Question: The recovery of this compound from the collected fractions is low. How can the recovery be maximized?
Answer: Maximizing product recovery is crucial for the economic viability of a preparative HPLC process.
-
Efficient Fraction Collection: The timing and width of the collected fractions are critical.
-
Troubleshooting:
-
Use a fraction collector with peak detection: This ensures that only the desired peak is collected.
-
Optimize the collection window: Set the collection window to capture the majority of the target peak while excluding impurities and the other enantiomer.
-
-
-
Post-Purification Work-up: The process of removing the mobile phase and isolating the product can lead to losses.
-
Troubleshooting:
-
Use appropriate evaporation techniques: Employ a rotary evaporator under reduced pressure and at a moderate temperature to remove the solvent.
-
Minimize transfer steps: Each transfer of the product from one container to another can result in losses.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable chiral resolving agent for a basic compound like Azelastine? A1: Chiral acids are typically used to resolve racemic bases. Commonly used and commercially available chiral resolving agents for amines include (R)-(-)-mandelic acid, (S)-(+)-mandelic acid, L-(+)-tartaric acid, D-(-)-tartaric acid, and their derivatives like di-p-toluoyl-tartaric acid. The choice of the best resolving agent often requires experimental screening.
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample? A2: The most common method for determining the enantiomeric excess of a chiral compound is through chiral HPLC analysis. This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification.
Q3: Is it possible to racemize and recycle the undesired (S)-Azelastine to improve the overall yield? A3: In principle, it may be possible to racemize the undesired enantiomer and recycle it back into the resolution process. This would significantly improve the overall yield. However, developing a racemization protocol that does not lead to degradation of the molecule can be challenging and would require specific process development.
Q4: What are the key differences between analytical and preparative chiral HPLC? A4: The main differences are the scale and the objective. Analytical chiral HPLC is used for the analysis of small samples to determine the enantiomeric ratio and purity. It uses columns with small internal diameters (typically 2.1-4.6 mm). Preparative chiral HPLC is used to separate larger quantities of a racemic mixture to isolate a pure enantiomer. It employs columns with larger internal diameters (≥ 10 mm) and requires optimization of sample loading and fraction collection to maximize throughput and yield.
Data Presentation
Table 1: Hypothetical Results for Diastereomeric Salt Resolution of Racemic Azelastine
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Resolving Agent | L-(+)-Tartaric Acid | (R)-(-)-Mandelic Acid | Di-p-toluoyl-L-tartaric acid |
| Solvent | Methanol | Isopropanol | Ethyl Acetate/Methanol (9:1) |
| Yield of Salt | 45% | 52% | 65% |
| ee of this compound | 85% | 92% | 98% |
| Recrystallizations | 1 | 1 | 2 |
| Final Yield of this compound | 35% | 42% | 55% |
Table 2: Typical Parameters for Preparative Chiral HPLC of Azelastine
| Parameter | Condition |
| Column | Chiralpak® IA (20 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 15 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Sample Loading | 50 mg per injection |
| Yield of this compound | >90% |
| ee of this compound | >99.5% |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of Racemic Azelastine with (R)-(-)-Mandelic Acid
-
Dissolution: Dissolve 10.0 g of racemic azelastine in 100 mL of isopropanol at 60 °C with stirring.
-
Addition of Resolving Agent: In a separate flask, dissolve 4.0 g of (R)-(-)-mandelic acid in 20 mL of isopropanol. Add this solution dropwise to the azelastine solution.
-
Crystallization: Stir the mixture at 60 °C for 30 minutes, then allow it to cool slowly to room temperature. Continue stirring at room temperature for 12 hours.
-
Isolation of Salt: Cool the mixture to 0-5 °C for 2 hours. Filter the resulting precipitate and wash the filter cake with 10 mL of cold isopropanol.
-
Recrystallization: Dissolve the collected salt in a minimal amount of hot isopropanol and repeat the crystallization and filtration steps.
-
Liberation of Free Base: Suspend the purified diastereomeric salt in 100 mL of water and 50 mL of ethyl acetate. Add a saturated solution of sodium bicarbonate dropwise with stirring until the pH of the aqueous layer is ~8.5.
-
Extraction: Separate the organic layer and extract the aqueous layer twice with 25 mL of ethyl acetate.
-
Isolation of this compound: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.
-
Analysis: Determine the yield and enantiomeric excess using chiral HPLC.
Protocol 2: Preparative Chiral HPLC Purification of this compound
-
System Preparation: Equilibrate the preparative HPLC system with a Chiralpak® IA column (20 x 250 mm, 5 µm) with the mobile phase (n-Hexane/Isopropanol/Diethylamine 80:20:0.1) at a flow rate of 15 mL/min.
-
Sample Preparation: Dissolve 1.0 g of racemic azelastine in 20 mL of the mobile phase.
-
Injection: Inject 1 mL of the sample solution (50 mg) onto the column.
-
Fraction Collection: Monitor the separation by UV detection at 230 nm. Collect the fraction corresponding to the second eluting peak, which is the this compound enantiomer.
-
Solvent Evaporation: Combine the collected fractions and remove the solvent using a rotary evaporator.
-
Product Isolation: The residue is the purified this compound.
-
Analysis: Confirm the purity and enantiomeric excess of the isolated product using analytical chiral HPLC.
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution of this compound.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
Technical Support Center: Stability Testing of Purified (R)-Azelastine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of purified (R)-Azelastine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Forced degradation studies have shown that Azelastine is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][2]
Q2: What are the expected degradation products of this compound?
A2: Under stress conditions, this compound can degrade into several products. Key degradation pathways include hydrolysis of the phthalazinone ring and oxidation of the azepane ring. Some identified degradation products include those resulting from N-oxidation and cleavage of the molecule.[1][3][4]
Q3: Are there validated stability-indicating analytical methods available for this compound?
A3: Yes, several stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for Azelastine HCl, which are suitable for monitoring the stability of this compound.[5][6][7][8] These methods can effectively separate the intact drug from its degradation products.
Q4: How does the stability of purified this compound compare to the racemic mixture (Azelastine HCl)?
A4: While the majority of published stability studies have been conducted on the racemic mixture of Azelastine HCl, the degradation pathways and stability profile of the purified (R)-enantiomer are expected to be very similar. The fundamental chemical structure responsible for degradation is present in both enantiomers. However, it is always recommended to perform specific stability studies on the purified enantiomer to confirm its unique stability profile.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To minimize degradation, this compound solutions should be protected from light, stored at controlled room temperature or under refrigeration, and maintained in a tightly sealed container. The optimal pH for stability is generally near neutral, as both acidic and alkaline conditions can promote degradation.
Data Presentation: Degradation of Azelastine Under Stress Conditions
The following tables summarize the quantitative data from forced degradation studies on Azelastine, providing an indication of its stability under various stress conditions.
Table 1: Summary of Degradation under Different Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Approximate Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 8.7% | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 15% | [2] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | Significant | [2] |
| Photolytic (Acidic) | 0.1 M HCl in sunlight | 8 hours | Ambient | Significant | [2] |
| Photolytic (Alkaline) | 0.1 M NaOH in sunlight | 8 hours | Ambient | Significant | [2] |
| Thermal Degradation | Solid state | 48 hours | 100°C | Not significant | [2] |
Table 2: Kinetic Data for Azelastine Photodegradation at Different pH Values
| pH | Condition | Half-life (t₀.₅) in hours |
| 4 | UV/VIS Irradiation | 50.15 |
| 7 | UV/VIS Irradiation | 12.53 |
| 10-13 | UV/VIS Irradiation | 4.18 |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a typical stability-indicating reversed-phase HPLC method for the analysis of this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 290 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient (approximately 25°C)
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve a calculated amount of KH₂PO₄ in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Sample Solution: Dilute the this compound solution under stability testing with the mobile phase to a final concentration within the linear range of the method (e.g., 10 µg/mL).
4. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the concentration of this compound and the percentage of degradation products in the sample solutions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
-
Possible Cause 1: Contamination.
-
Troubleshooting:
-
Ensure all glassware is thoroughly cleaned.
-
Use fresh, high-purity solvents and reagents.
-
Inject a blank (mobile phase) to check for contamination in the system.
-
-
-
Possible Cause 2: Degradation of the Sample.
-
Troubleshooting:
-
Review the sample handling and storage procedures. Ensure samples are protected from light and stored at the appropriate temperature.
-
Prepare fresh samples and re-inject.
-
-
-
Possible Cause 3: Excipient Interference (for formulated products).
-
Troubleshooting:
-
Analyze a placebo sample (formulation without the active ingredient) to identify peaks corresponding to excipients.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Column Overload.
-
Troubleshooting:
-
Reduce the concentration of the injected sample.
-
-
-
Possible Cause 2: Incompatible Sample Solvent.
-
Troubleshooting:
-
Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
-
-
Possible Cause 3: Column Degradation.
-
Troubleshooting:
-
Wash the column with a strong solvent.
-
If the problem persists, replace the column.
-
-
-
Possible Cause 4: Inappropriate Mobile Phase pH.
-
Troubleshooting:
-
Ensure the mobile phase pH is correctly prepared and is appropriate for the analyte and column type.
-
-
Issue 3: Drifting Baseline
-
Possible Cause 1: Column Not Equilibrated.
-
Troubleshooting:
-
Equilibrate the column with the mobile phase for a longer period before starting the analysis.
-
-
-
Possible Cause 2: Contamination in the Mobile Phase or System.
-
Troubleshooting:
-
Prepare fresh mobile phase.
-
Clean the HPLC system.
-
-
-
Possible Cause 3: Detector Lamp Aging.
-
Troubleshooting:
-
Check the lamp energy and replace it if necessary.
-
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Postulated degradation pathways of this compound.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products | Semantic Scholar [semanticscholar.org]
Minimizing racemization of (R)-Azelastine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the racemization of (R)-Azelastine during storage.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A: Racemization is the process where a single enantiomer of a chiral compound, such as this compound, converts into an equal mixture of both enantiomers (a racemic mixture).[1] This is a significant concern in drug development because enantiomers can have different pharmacological activities and side effects. For this compound, the desired therapeutic effect is associated with the (R)-enantiomer. Racemization would lead to a product with reduced efficacy and potentially altered side-effect profile.
Q2: What are the primary factors that can induce racemization of this compound during storage?
A: The chiral center in Azelastine, a tertiary amine, is susceptible to racemization under certain conditions. The primary factors that can promote racemization of chiral amines include:
-
pH: Both acidic and basic conditions can catalyze racemization. General-base-catalyzed deprotonation is a common mechanism for the racemization of carbon acids.[1]
-
Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Solvents: The polarity and protic nature of the solvent can influence the stability of the chiral center.
-
Light: Exposure to UV light can sometimes induce photolytic degradation and potentially racemization.[2]
Q3: What are the recommended storage conditions to minimize racemization of this compound?
A: To maintain the enantiomeric purity of this compound, it is crucial to store it under controlled conditions. While specific stability studies on this compound racemization are not extensively published, based on general principles for chiral amines, the following conditions are recommended:
-
Temperature: Store at controlled room temperature or refrigerated (2-8 °C), avoiding freezing and excessive heat.
-
pH: Maintain a neutral to slightly acidic pH if in solution. Avoid strongly acidic or alkaline conditions.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent oxidative degradation which can sometimes be associated with racemization.
Q4: How can I experimentally determine if my this compound sample has racemized?
A: The most reliable way to assess the enantiomeric purity of your this compound sample is by using a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is a well-established method for this purpose.[3] Capillary Electrophoresis (CE) is another powerful technique for enantioseparation.[4]
Troubleshooting Guide
If you suspect that your this compound sample has undergone racemization, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected this compound racemization.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the rate of racemization of this compound under various storage conditions. Stability studies have primarily focused on degradation pathways rather than chiral conversion.[2][5] Researchers are encouraged to perform their own stability studies to determine the rate of racemization under their specific storage and formulation conditions.
| Parameter | Condition | Expected Impact on Racemization | Recommendation |
| Temperature | Elevated (e.g., > 40°C) | Increased rate | Store at controlled room temperature or refrigerated. |
| pH | Highly Acidic (< 4) or Alkaline (> 8) | Increased rate | Maintain pH in the neutral to slightly acidic range. |
| Light | UV exposure | Potential for increased degradation and racemization | Protect from light. |
| Oxidizing Agents | Presence of peroxides, etc. | May promote degradation, indirect effect on stability | Store in an inert atmosphere for long-term storage. |
Experimental Protocols
Key Experiment: Chiral HPLC for Azelastine Enantiomers
This protocol is based on a published method for the chiral separation of Azelastine enantiomers.[3]
Objective: To separate and quantify the (R)- and (S)-enantiomers of Azelastine to determine the enantiomeric purity of a sample.
Materials:
-
This compound reference standard
-
Azelastine racemic standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Ammonia solution
-
Chiral stationary phase column (e.g., Chiralpak ID)[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile, water, and ammonia solution in a ratio of 90:10:0.1 (v/v/v).[3] Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare a stock solution of the racemic Azelastine standard in the mobile phase.
-
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times.
-
Inject the this compound reference standard to identify the peak corresponding to the (R)-enantiomer.
-
Inject the test sample.
-
-
Data Interpretation:
-
Calculate the percentage of the (S)-enantiomer in the this compound sample using the peak areas from the chromatogram.
-
Enantiomeric Excess (%ee) can be calculated as: %ee = ([(R) - (S)] / [(R) + (S)]) * 100
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the key factors that can contribute to the racemization of this compound.
Caption: Factors contributing to the racemization of this compound.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing (R)-Azelastine Detection in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the sensitivity of (R)-Azelastine detection in biological matrices. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate your bioanalytical method development and execution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of this compound, providing practical solutions to enhance sensitivity and resolve issues.
Q1: We are observing low sensitivity and a high limit of quantification (LLOQ) for this compound in plasma samples. How can we improve it?
A1: Low sensitivity is a frequent challenge in bioanalysis. Here are several strategies to enhance the signal for this compound:
-
Optimize Sample Preparation:
-
Extraction Method: Liquid-liquid extraction (LLE) with a solvent mixture like n-hexane and 2-propanol (97:3, v/v) has proven effective for Azelastine from plasma.[1] Solid-phase extraction (SPE) can also be employed for cleaner extracts, potentially reducing matrix effects and improving sensitivity.
-
Concentration Step: Ensure the evaporation and reconstitution steps are optimized to concentrate the analyte effectively without loss. Evaporation under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) is recommended.[1] Reconstituting the residue in a small volume of a mobile phase-compatible solvent is crucial.
-
-
Enhance Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for Azelastine.[1] Ensure the source parameters (e.g., ion spray voltage, temperature, nebulizer gas) are optimized for maximum signal intensity for this compound.
-
Multiple Reaction Monitoring (MRM): Use a highly specific and intense parent-to-product ion transition. For Azelastine, the transition m/z 382.2 → 112.2 is often monitored.[1]
-
-
Improve Chromatographic Performance:
-
Column Choice: For racemic Azelastine, a C8 or C18 column can provide good peak shape and retention.[1] For enantioselective separation of this compound, a chiral stationary phase is necessary (see Q2).
-
Mobile Phase Additives: The addition of a small amount of an additive like ammonium acetate to the mobile phase can improve ionization efficiency and peak shape.[1]
-
Q2: How can we achieve chiral separation of this compound from (S)-Azelastine?
A2: Enantioselective separation is critical for studying the specific effects of this compound. This is typically achieved using chiral chromatography:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based chiral columns are effective for separating Azelastine enantiomers. Specifically, Chiralpak® IA and Chiralpak® ID columns have been shown to provide the best enantioselectivity for Azelastine.
-
Mobile Phase Optimization: The choice of mobile phase is crucial for achieving resolution on a chiral column. A typical starting point would be a mixture of an alkane (like n-hexane or heptane) and an alcohol (like ethanol or isopropanol). The ratio of these solvents will need to be optimized to achieve baseline separation. For basic compounds like Azelastine, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase may be necessary to improve peak shape and resolution.
Q3: We are experiencing significant matrix effects, leading to poor accuracy and precision. What are the best practices to mitigate this?
A3: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2][3][4] Here’s how to address this:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components.
-
Liquid-Liquid Extraction (LLE): A well-optimized LLE can effectively separate the analyte from many matrix components.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. Methodical selection of the SPE sorbent and optimization of the wash and elution steps are critical.
-
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from the region where most matrix components elute. Adjusting the mobile phase gradient or composition can help achieve this.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it will have nearly identical chemical and physical properties and will be similarly affected by matrix effects, thus providing accurate correction during quantification. If a SIL-IS is not available, a structural analog that elutes close to the analyte and behaves similarly in the ion source can be used.
-
Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components. However, this may also dilute the analyte below the limit of quantification.
Q4: Our chiral separation is showing poor resolution or peak tailing. What should we check?
A4: Issues with chiral separations can often be traced back to the column or mobile phase.
-
Column Conditioning: New chiral columns often require a conditioning period. Flushing the column with the mobile phase for an extended period before analysis can improve performance.
-
Mobile Phase Composition:
-
Solvent Ratio: The ratio of the alkane to the alcohol in the mobile phase is critical for resolution. A systematic evaluation of this ratio is necessary.
-
Additives: For basic analytes like Azelastine, the absence of a basic additive can lead to peak tailing. The type and concentration of the additive (e.g., diethylamine, ethanolamine) may need to be optimized.
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Temperature can influence chiral recognition. Operating the column at a controlled, and sometimes sub-ambient, temperature can enhance separation.
-
Column Contamination: If the column has been used with other analytes or incompatible solvents, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.
Quantitative Data Summary
The following tables summarize quantitative data from validated bioanalytical methods for the determination of Azelastine in human plasma. While these methods were developed for racemic Azelastine, they provide a strong baseline for methods targeting the (R)-enantiomer.
Table 1: LC-MS/MS Method Parameters for Azelastine in Human Plasma
| Parameter | Method 1 | Method 2 |
| LLOQ | 10 pg/mL | 20 pg/mL |
| Linearity Range | 10 - 5000 pg/mL | 20 - 2000 pg/mL |
| Intra-day Precision (%CV) | 4.13 - 8.15 | 2.73 - 8.79 |
| Inter-day Precision (%CV) | 11.06 - 13.86 | Not Reported |
| Intra-day Accuracy (%) | 87.57 - 109.70 | 89.9 - 109.3 |
| Inter-day Accuracy (%) | 105.05 - 108.50 | Not Reported |
| Internal Standard | Clomipramine | Clomipramine |
Data adapted from studies on racemic Azelastine.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the sensitive detection of this compound.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for Azelastine in human plasma.[1]
-
Sample Aliquoting: Pipette 1.0 mL of human plasma into a clean polypropylene tube.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (e.g., Clomipramine at 10 µg/mL) to each plasma sample, standard, and quality control sample, except for the blank.
-
Extraction:
-
Add 5.0 mL of the extraction solvent (n-hexane:2-propanol, 97:3, v/v).
-
Vortex the tubes for 10 minutes to ensure thorough mixing.
-
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the reconstitution solvent (e.g., acetonitrile:5 mM ammonium acetate, 1:1, v/v).
-
Vortexing: Vortex the reconstituted sample for 5 seconds.
-
Transfer: Transfer 100 µL of the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Enantioselective LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a chiral separation method for this compound, based on literature recommendations.
-
Liquid Chromatography:
-
Column: Chiralpak® ID (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: n-Heptane with 0.1% diethylamine.
-
Mobile Phase B: Ethanol with 0.1% diethylamine.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the enantiomers. A typical starting gradient could be 5% to 50% B over 10-15 minutes. This will require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 7.0 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Spray Voltage: 5500 V.
-
Temperature: 350°C.
-
MRM Transition for Azelastine: m/z 382.2 → 112.2.
-
Collision Energy: ~36 eV (will require optimization on the specific instrument).
-
MRM Transition for Internal Standard (Clomipramine): m/z 315.3 → 228.0.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Analytical methods for determination of azelastine hydrochloride and fluticasone propionate in different matrices: A mini review [erurj.journals.ekb.eg]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Scaling Up the Chiral Separation of Azelastine for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the chiral separation of Azelastine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in a smooth transition from analytical to preparative scale chromatography.
Troubleshooting Guide
Encountering challenges during the scale-up of chiral separations is common. This guide addresses specific issues that may arise during the preparative chromatography of Azelastine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Loss of Resolution | Column Overload: Injecting too much sample for the column dimensions.[1] Inappropriate Flow Rate: Flow rate may not be optimal for the larger column geometry. Mobile Phase Inconsistency: Small variations in mobile phase composition can have a larger impact at scale. | - Perform a loading study on the analytical column to determine the maximum sample load while maintaining resolution. - Re-optimize the flow rate for the preparative column. Chiral separations often benefit from lower flow rates. - Ensure precise and consistent mobile phase preparation. For basic compounds like Azelastine, the concentration of additives (e.g., diethylamine) is critical. |
| Peak Broadening/Tailing | Poor Sample Solubility: Azelastine may not be fully soluble in the mobile phase at the higher concentrations used for preparative scale.[2] Secondary Interactions: Interactions between the basic Azelastine molecule and the silica support of the chiral stationary phase (CSP). | - Dissolve the sample in a stronger, compatible solvent, but inject a smaller volume to avoid solvent effects. For immobilized CSPs like Chiralpak IA, a wider range of solvents can be used.[3][4] - Add a basic modifier to the mobile phase, such as diethylamine (DEA) or ethylenediamine (EDA), typically at 0.1-0.5%, to suppress interactions with residual silanols.[5] |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase. Column Contamination: Accumulation of strongly retained impurities on the column. | - Filter all samples and mobile phases before use. - If pressure is high, reverse the column direction and flush with a strong solvent compatible with the CSP.[6] - For immobilized columns, a wider range of strong solvents can be used for cleaning.[6] |
| Low Yield/Recovery | Incomplete Elution: The compound may be strongly retained on the column. Decomposition on Column: Azelastine may be unstable under the chromatographic conditions. | - Modify the mobile phase to increase its elution strength. - Ensure the mobile phase pH is compatible with Azelastine's stability. |
| Inconsistent Retention Times | Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs. Temperature Fluctuations: Changes in ambient temperature can affect retention times. | - Ensure the column is fully equilibrated before each injection; this can take longer for preparative columns. - Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is recommended for the preparative separation of Azelastine?
A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, are highly effective for the chiral separation of a wide range of compounds, including antihistamines like Azelastine.[7][8] Columns such as Chiralpak IA and Chiralpak ID have been successfully used for the analytical separation of Azelastine and are good starting points for scale-up.[7][9] Chiralpak IA, being an immobilized phase, offers the advantage of being compatible with a broader range of solvents, which can be beneficial for improving sample solubility at a preparative scale.[4]
Q2: What are the key considerations when scaling up from an analytical HPLC method to a preparative one?
A2: The primary goal of scaling up is to increase throughput while maintaining resolution.[10][11] Key considerations include:
-
Linear Velocity: Maintain the same linear velocity by adjusting the flow rate proportionally to the change in column cross-sectional area.
-
Sample Loading: The amount of sample injected should be scaled proportionally to the column volume. A loading study is recommended to determine the optimal load for the preparative column.
-
System Modifications: The preparative system will have larger internal diameters in the tubing and detector flow cell, which can contribute to band broadening. These effects should be minimized where possible.
Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for scaling up Azelastine separation?
A3: Yes, SFC is an excellent alternative and often preferred for preparative chiral separations.[3][12] Its advantages over HPLC include:
-
Higher Throughput: Faster separations due to the low viscosity of the supercritical fluid mobile phase.[6][13]
-
Reduced Solvent Consumption: The primary mobile phase component is carbon dioxide, which is less expensive and easier to remove from the collected fractions.[6]
-
Greener Technology: SFC is considered a more environmentally friendly technique.[3][6] Immobilized polysaccharide CSPs are also compatible with SFC.
Q4: What is Simulated Moving Bed (SMB) chromatography, and is it suitable for producing preclinical quantities of Azelastine enantiomers?
A4: SMB is a continuous, preparative chromatographic technique that offers significant advantages in terms of productivity and solvent consumption compared to batch preparative HPLC.[14][15] It is particularly well-suited for the large-scale separation of binary mixtures, such as enantiomers.[14] For producing kilogram quantities of a single enantiomer, as may be required for preclinical studies, SMB is a highly efficient and cost-effective technology.[16]
Q5: How do mobile phase additives affect the chiral separation of a basic compound like Azelastine?
A5: For basic compounds, the addition of a small amount of a basic modifier (e.g., DEA) to the mobile phase is often crucial.[2][5] This additive competes with the analyte for active sites on the stationary phase, leading to improved peak shape and, in some cases, enhanced resolution. The concentration of the additive should be carefully optimized, as too much can lead to a loss of resolution.
Data Presentation
Comparison of Preparative Chiral Separation Techniques
| Feature | Preparative HPLC | Preparative SFC | Simulated Moving Bed (SMB) |
| Principle | Batch separation on a single large column. | Batch separation using a supercritical fluid as the main mobile phase component. | Continuous separation using multiple columns to simulate counter-current movement of the stationary phase.[17] |
| Throughput | Moderate | High[6][13] | Very High[15][18] |
| Solvent Consumption | High | Low[6] | Low (relative to batch for large quantities)[14] |
| Sample Loading | Moderate | High | Continuous Feed |
| Complexity | Low | Moderate | High |
| Ideal for: | Gram to multi-gram scale | Gram to kilogram scale[3] | Kilogram to ton scale[16] |
Productivity Estimates for a Generic Chiral Separation on Preparative HPLC
| Column Internal Diameter | Productivity (g/hr) | Time to Produce 1 kg |
| 1 cm | ~0.3 | ~139 days |
| 2 cm | ~1.3 | ~32 days |
| 3 cm | ~2.9 | ~14 days |
| 5 cm | ~8.1 | ~5 days |
| Note: These are generalized estimates and actual productivity will depend on the specific separation.[1] |
Experimental Protocols
Preparative Chiral HPLC Separation of Azelastine
This protocol is a generalized procedure for scaling up an analytical separation of Azelastine enantiomers to a preparative scale using an immobilized polysaccharide-based CSP.
1. Analytical Method Development and Optimization:
-
Column: Chiralpak IA (amylose-based immobilized CSP), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane/Ethanol/Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
2. Loading Study:
-
On the analytical column, incrementally increase the injection volume (e.g., 20 µL, 50 µL, 100 µL) to determine the maximum load that can be applied without significant loss of resolution.
3. Scale-Up Calculation:
-
Objective: Scale up to a 20 mm internal diameter preparative column of the same length and particle size.
-
Scaling Factor (SF): (Preparative Column Radius)² / (Analytical Column Radius)² = (10 mm)² / (2.3 mm)² ≈ 18.9
-
Preparative Flow Rate: Analytical Flow Rate x SF = 1.0 mL/min x 18.9 ≈ 18.9 mL/min
-
Preparative Injection Volume: Optimized Analytical Injection Volume x SF
4. Preparative Separation Protocol:
-
Column: Chiralpak IA, 20 x 250 mm, 5 µm
-
Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1, v/v/v)
-
Flow Rate: 18.9 mL/min
-
Temperature: 25°C
-
Detection: UV at 230 nm (using a preparative flow cell)
-
Sample Preparation: Dissolve Azelastine racemate in the mobile phase to the highest possible concentration without precipitation. Filter the solution.
-
Injection: Inject the calculated preparative volume.
-
Fraction Collection: Collect the eluting enantiomers in separate fractions based on the chromatogram.
-
Post-Processing: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Visualizations
General Workflow for Scaling Up Chiral Separation
Caption: A typical workflow for scaling up a chiral separation method from analytical to preparative scale.
Chiral Recognition Mechanism on a Polysaccharide-Based CSP
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mz-at.de [mz-at.de]
- 5. chiraltech.com [chiraltech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 11. Analytical HPLC to Preparative HPLC | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. distantreader.org [distantreader.org]
- 17. azom.com [azom.com]
- 18. mdpi.com [mdpi.com]
Selecting the optimal chiral stationary phase for Azelastine resolution
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal chiral stationary phase (CSP) for the resolution of Azelastine enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of Azelastine important?
Azelastine is a racemic mixture, meaning it contains equal amounts of two enantiomers. Although there is no noted difference in pharmacologic activity between the enantiomers, regulatory bodies often require the analysis of individual enantiomers for new drug applications to assess their pharmacokinetic and pharmacodynamic profiles independently.[1] This ensures a complete understanding of the drug's behavior in the body.
Q2: What types of chiral stationary phases are most effective for separating Azelastine?
Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, have shown the best enantioselectivity for antihistamines, including Azelastine.[2][3][4][5] Columns such as Chiralpak IA (amylose-based) and Chiralpak ID (cellulose-based) have been successfully used for the chiral separation of a group of antihistamines which includes Azelastine.[2][3][4]
Q3: What are the key factors to consider when developing a chiral separation method for Azelastine?
The critical factors influencing the chiral separation of Azelastine are:
-
Chiral Stationary Phase: The choice of the chiral selector is paramount.[5]
-
Mobile Phase Composition: The type and proportion of organic modifiers (e.g., ethanol, isopropanol, acetonitrile) and the concentration of basic or acidic additives (e.g., diethylamine, ammonia solution) can significantly impact resolution.[2][6]
-
Column Temperature: Temperature can affect the selectivity and efficiency of the separation.[5]
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.[6]
Troubleshooting Guide
Issue 1: Poor or no resolution of Azelastine enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate CSP | Screen different polysaccharide-based CSPs, such as Chiralpak IA, ID, and IC. Amylose-based columns may offer different selectivity compared to cellulose-based ones.[4][5] |
| Suboptimal Mobile Phase | - Vary the organic modifier (e.g., switch between ethanol, isopropanol, and acetonitrile).- Adjust the concentration of the organic modifier.- Introduce or alter the concentration of a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA). For basic compounds like Azelastine, a basic additive is often beneficial. |
| Incorrect Detection Wavelength | Ensure the detector wavelength is set to an absorbance maximum for Azelastine (e.g., around 227 nm or 290 nm).[6][7] |
Issue 2: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary Interactions | - Add a basic modifier like DEA to the mobile phase to minimize interactions between the basic Azelastine molecule and the silica support of the CSP.- Ensure the mobile phase is adequately buffered if using reversed-phase conditions. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Column Degradation | Use a guard column to protect the analytical column. If the column has been used extensively, consider replacing it. |
Issue 3: Irreproducible retention times and resolution.
| Possible Cause | Suggested Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and controlled temperature.[5] |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| System Equilibration | Ensure the HPLC system and the chiral column are fully equilibrated with the mobile phase before injecting the sample. This can sometimes take longer for chiral separations. |
Experimental Protocols
General Protocol for Chiral HPLC Method Development for Azelastine
This protocol is a generalized starting point based on methods used for similar antihistamines.[2][3][6]
-
Column Selection:
-
Start with a polysaccharide-based CSP such as Chiralpak IA or Chiralpak ID.
-
-
Mobile Phase Preparation:
-
Normal Phase Mode: A common starting mobile phase is a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of a basic additive.
-
Example: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).
-
-
Reversed-Phase Mode: A mixture of acetonitrile and water or a buffer with an additive.
-
Example: Acetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v).[2]
-
-
-
Chromatographic Conditions:
-
Optimization:
-
Systematically vary the ratio of the organic modifier in the mobile phase.
-
Screen different organic modifiers (e.g., isopropanol, ethanol).
-
Vary the concentration of the basic additive.
-
Optimize the column temperature to improve selectivity.[5]
-
Data Presentation
Table 1: Chiral Stationary Phases Used for the Separation of Antihistamines
| Chiral Stationary Phase | Type | Antihistamines Separated (Including Azelastine in some studies) | Reference |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Meclizine, Cloperastine, Azelastine, Carbinoxamine, Mequitazine | [2][3][4] |
| Chiralpak ID | Cellulose tris(3,5-dimethylphenylcarbamate) | Meclizine, Cloperastine, Azelastine, Carbinoxamine, Mequitazine | [2][3][4] |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Doxylamine, Carbinoxamine, Dioxopromethazine, Oxomemazine, Cetirizine, Hydroxyzine | [6][8] |
Visualizations
Caption: Workflow for selecting an optimal chiral stationary phase for Azelastine resolution.
Caption: Troubleshooting logic for poor enantiomeric resolution of Azelastine.
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (R)-Azelastine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of (R)-Azelastine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][4]
Q2: What are the common sources of matrix effects in bioanalytical samples like plasma or serum?
A2: The most common sources of matrix effects in biological fluids are phospholipids, which are major components of cell membranes. Phospholipids are often co-extracted with the analyte of interest during sample preparation and can cause significant ion suppression in the electrospray ionization (ESI) source.[5] Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.[6]
Q3: How can I detect the presence of matrix effects in my this compound assay?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[3][4][6] A blank matrix sample is then injected onto the column. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of matrix effects and pinpoints the retention time regions most affected.[3][4][6]
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure).[2][7] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[6] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 indicates ion enhancement.
Troubleshooting Guide
Problem: Poor sensitivity and inconsistent results for this compound analysis.
This issue is often a primary indicator of significant matrix effects. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Evaluate the Extent of Matrix Effects
Before making changes to your method, it's crucial to confirm and quantify the matrix effects.
Experimental Protocol: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, serum) through your entire sample preparation procedure. Spike the same known concentration of this compound into the final, processed extract.
-
-
Analyze both sets of samples using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
-
Interpret the results:
-
An MF value between 0.8 and 1.2 is generally considered acceptable.
-
An MF < 0.8 indicates significant ion suppression.
-
An MF > 1.2 indicates significant ion enhancement.
-
Step 2: Optimize Sample Preparation to Minimize Matrix Effects
If significant matrix effects are confirmed, the most effective mitigation strategy is to improve the sample cleanup process.[8] The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system.
Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Expected Matrix Effect Reduction |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins. | Fast, inexpensive, and easy to perform. | Non-selective, often results in significant remaining matrix components, especially phospholipids. | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent, leaving polar interferences in the aqueous layer. | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires solvent optimization, and may not remove all interferences. | Moderate to High |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent. | Highly selective, provides very clean extracts, and can be automated. | More expensive and requires method development to select the appropriate sorbent and solvents. | High |
Detailed Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
(This is a general protocol and should be optimized for your specific application.)
-
Condition the SPE Cartridge: Pass an appropriate volume of methanol followed by water through the SPE cartridge to activate the sorbent.
-
Load the Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute this compound: Elute this compound from the cartridge using a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Step 3: Chromatographic and Mass Spectrometric Optimization
In conjunction with sample preparation, optimizing the LC-MS/MS parameters can further reduce the impact of matrix effects.
-
Chromatographic Separation: Adjust the gradient, mobile phase composition, or even the analytical column to achieve better separation between this compound and co-eluting matrix components.[1]
-
Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[3] Experimenting with the ionization source, if available, may be beneficial.
-
MS/MS Parameters: Optimize the collision energy and select specific precursor and product ion transitions for this compound to enhance selectivity and minimize the detection of interfering compounds.
Step 4: Compensation for Matrix Effects
When matrix effects cannot be completely eliminated, their impact can be compensated for by using an appropriate internal standard (IS).
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[2] A SIL-IS of this compound will have nearly identical chemical and physical properties and will co-elute with the analyte.[2] Therefore, it will experience the same degree of ion suppression or enhancement. The ratio of the analyte signal to the IS signal should remain constant, leading to more accurate and precise quantification.[1]
Visualizing the Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects in the analysis of this compound.
Caption: Troubleshooting workflow for matrix effects.
This logical diagram provides a step-by-step approach to identifying, mitigating, and compensating for matrix effects in your LC-MS/MS analysis of this compound, ultimately leading to a more robust and reliable method.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Faster Chiral Separation of Azelastine by HPLC
Welcome to the technical support center for the refinement of chiral HPLC gradients for the rapid separation of Azelastine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of fast chiral HPLC methods for Azelastine.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| P01 | Poor or no separation of Azelastine enantiomers. | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. - Suboptimal temperature. | - Column Selection: Ensure you are using a polysaccharide-based CSP. Chiralpak® IA and Chiralpak® ID have been reported to be effective for the chiral separation of Azelastine and other antihistamines.[1][2][3][4] - Mobile Phase Optimization: For normal-phase chromatography, screen different ratios of n-hexane/ethanol or n-hexane/isopropanol with a small amount of a basic additive like diethylamine (DEA). For reversed-phase, try acetonitrile/water with a basic additive such as ammonia solution.[2][4] - Temperature Effects: Generally, lower temperatures increase chiral selectivity. Try reducing the column temperature in increments of 5 °C. |
| P02 | Peak tailing or fronting. | - Secondary interactions with the stationary phase. - Inappropriate mobile phase pH or additive concentration. - Column overload. - Column degradation. | - Mobile Phase Additives: For basic compounds like Azelastine, the addition of a basic modifier such as DEA (typically 0.1-0.5%) in normal-phase or ammonia in reversed-phase is crucial to minimize peak tailing by blocking active sites on the silica surface. - pH Control (Reversed-Phase): Ensure the mobile phase pH is appropriate for Azelastine. For basic compounds, a higher pH can sometimes improve peak shape, but always operate within the column's recommended pH range. - Sample Concentration: Reduce the sample concentration to rule out mass overload. - Column Flushing: If the column is old or has been used with various mobile phases, consider a regeneration procedure as recommended by the manufacturer. |
| P03 | Long analysis time. | - Isocratic elution with high retention. - Shallow gradient slope. - Low flow rate. | - Introduce a Gradient: If using an isocratic method, developing a gradient can significantly reduce the analysis time. Start with a high percentage of the weaker solvent and ramp up to a higher concentration of the stronger solvent. - Steepen the Gradient: A steeper gradient will result in faster elution. However, this may compromise resolution, so a balance must be found. - Increase Flow Rate: A higher flow rate will shorten the run time. Be mindful of the column's maximum pressure limit. For chiral separations, excessively high flow rates can sometimes reduce efficiency. |
| P04 | Loss of resolution when transferring the method to a different HPLC system. | - Differences in system dwell volume. - Variations in temperature control. - Differences in detector cell volume. | - Dwell Volume Adjustment: The gradient delay volume can differ between HPLC systems, affecting retention times and resolution, especially for early eluting peaks. If possible, adjust the new system's dwell volume to match the original one.[5] - Temperature Consistency: Ensure the column compartment and solvent pre-heater temperatures are identical on both systems.[5] - Detector Settings: Match the detector flow cell volume as closely as possible to maintain sensitivity and peak shape.[5] |
| P05 | Irreproducible retention times. | - Inadequate column equilibration. - Mobile phase instability or improper preparation. - Column "memory" effects from previous analyses. | - Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this is particularly critical. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Dedicated Column: If possible, dedicate a column for a specific chiral method to avoid memory effects from different additives used in other analyses. |
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases are recommended for Azelastine separation?
A1: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the enantiomeric separation of a wide range of pharmaceutical compounds, including basic drugs like Azelastine.[6] Specifically, Chiralpak® IA and Chiralpak® ID columns have been successfully used for the chiral separation of Azelastine and other antihistamines.[1][2][3][4]
Q2: What is a good starting point for a fast gradient method for the chiral separation of Azelastine?
A2: While an optimized method will be specific to your equipment and exact requirements, a good starting point for a fast gradient on a Chiralpak® IA column would be a normal-phase method. You could begin with a mobile phase of n-hexane and ethanol with a basic additive. A rapid gradient could be:
-
Column: Chiralpak® IA, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: n-Hexane with 0.1% DEA
-
Mobile Phase B: Ethanol with 0.1% DEA
-
Gradient: 5% B to 40% B in 5 minutes
-
Flow Rate: 1.5 mL/min
-
Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for Azelastine (e.g., 230 nm)
This starting point can then be refined by adjusting the gradient slope, flow rate, and temperature to achieve the desired balance of speed and resolution.
Q3: How can I improve the resolution between the Azelastine enantiomers without significantly increasing the run time?
A3: To improve resolution with minimal impact on analysis time, consider the following:
-
Optimize the Gradient Slope: A slightly shallower gradient may improve resolution without adding excessive time.
-
Lower the Temperature: Reducing the column temperature can enhance enantioselectivity.
-
Mobile Phase Composition: Small changes in the alcohol modifier (e.g., switching from ethanol to isopropanol) or the basic additive can sometimes improve selectivity.
-
Decrease the Flow Rate: While this will increase the run time, a modest decrease might provide a significant improvement in resolution.
Q4: What is the role of the basic additive (e.g., DEA) in the mobile phase, and how does it affect the separation?
A4: The basic additive plays a crucial role in the chiral separation of basic compounds like Azelastine on polysaccharide-based CSPs. It acts as a competing base that interacts with acidic sites on the silica gel surface of the stationary phase. This minimizes non-specific interactions that can lead to severe peak tailing and poor peak shape, thereby improving the efficiency and resolution of the chiral separation.
Q5: Can I use reversed-phase chromatography for the chiral separation of Azelastine?
A5: Yes, reversed-phase chromatography is a viable option. A mobile phase consisting of acetonitrile and water with a basic additive like an ammonia solution has been shown to be effective for the chiral separation of similar antihistamines on polysaccharide-based CSPs.[2][4] This approach is particularly advantageous when interfacing with mass spectrometry (MS) detectors.
Experimental Protocols
Protocol 1: Fast Gradient Chiral Separation of Azelastine (Normal-Phase)
This protocol provides a starting point for developing a rapid chiral separation method for Azelastine enantiomers.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Chiralpak® IA column (4.6 x 150 mm, 5 µm).
-
Azelastine standard.
-
HPLC-grade n-hexane, ethanol, and diethylamine (DEA).
2. Chromatographic Conditions:
| Parameter | Setting |
| Column | Chiralpak® IA (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | n-Hexane : DEA (99.9 : 0.1, v/v) |
| Mobile Phase B | Ethanol : DEA (99.9 : 0.1, v/v) |
| Flow Rate | 1.5 mL/min |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm |
| Gradient Program | 0-1 min: 5% B 1-6 min: 5% to 40% B 6-7 min: 40% B 7-8 min: 40% to 5% B 8-10 min: 5% B (re-equilibration) |
3. Sample Preparation:
-
Dissolve the Azelastine standard in the initial mobile phase (95:5 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
4. Procedure:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program and acquire the data.
-
Evaluate the chromatogram for resolution, peak shape, and retention time.
-
Refine the gradient slope, flow rate, and temperature as needed to optimize the separation.
Data Summary
The following tables provide a summary of typical starting conditions and expected performance for the chiral separation of Azelastine and related compounds.
Table 1: Recommended Chiral Columns and Mobile Phases for Azelastine Separation
| Chiral Stationary Phase | Mobile Phase System | Additive | Mode | Reference |
| Chiralpak® IA | n-Hexane / Ethanol | Diethylamine (DEA) | Normal-Phase | [1][7] |
| Chiralpak® ID | n-Hexane / Isopropanol | Diethylamine (DEA) | Normal-Phase | [1][2][4] |
| Chiralpak® IA/ID | Acetonitrile / Water | Ammonia Solution | Reversed-Phase | [2][4] |
Table 2: Example Performance Data for Chiral Separation of a Basic Antihistamine (Carbinoxamine) on Chiralpak® ID
This data is for a related compound and serves as a reference for expected performance.
| Parameter | Value |
| Column | Chiralpak® ID |
| Mobile Phase | Acetonitrile–water–ammonia solution (90 : 10 : 0.1, v/v/v) |
| Resolution (Rs) | 3.82 |
Reference:[2]
Visualizations
Caption: Workflow for developing a fast chiral HPLC gradient method for Azelastine.
Caption: Logical flow for troubleshooting common chiral separation issues.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: (R)-Azelastine Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity analysis issues with synthesized (R)-Azelastine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthesized this compound?
A1: During the synthesis of this compound, several related substances and degradation products can arise. Common impurities include the (S)-enantiomer, specified impurities in the European Pharmacopoeia such as Impurity A, B, C, D, and E, and other process-related impurities like N-oxide and desmethyl derivatives.[1][2][3][4][5][6] Forced degradation studies have also identified various degradants under acidic, basic, oxidative, and photolytic stress conditions.[7][8][9][10]
Q2: Which analytical technique is most suitable for this compound purity analysis?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and robust method for analyzing the purity of this compound. Specifically, chiral HPLC is essential to separate and quantify the (S)-enantiomer from the desired this compound. Reversed-phase HPLC with a C18 or nitrile silica gel column is commonly employed for the analysis of other related substances and degradation products.[7]
Q3: What are the critical parameters for successful chiral separation of Azelastine enantiomers?
A3: The critical parameters for the successful chiral separation of Azelastine enantiomers are the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, such as Chiralpak IA and Chiralpak ID, have been shown to provide good enantioselectivity. The mobile phase, typically a mixture of an organic modifier (like acetonitrile or methanol) and a basic additive, must be carefully optimized to achieve baseline separation.
Q4: How can I identify unknown peaks in my chromatogram?
A4: Unknown peaks can be tentatively identified by comparing their relative retention times with those of known impurities if reference standards are available. For definitive identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary to determine the molecular weight of the impurity.[8] Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guides
HPLC and Chiral HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution between (R)- and (S)-Azelastine peaks | - Inappropriate chiral column.- Suboptimal mobile phase composition.- Column degradation. | - Ensure you are using a recommended chiral column (e.g., Chiralpak IA or ID).- Optimize the mobile phase by adjusting the ratio of organic modifier and the concentration of the basic additive.- Check the column's performance with a standard; if it has degraded, it may need to be replaced. |
| Peak tailing or fronting | - Column overload.- Incompatible sample solvent.- Presence of active sites on the column. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase.- Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions. |
| Ghost peaks | - Contamination in the mobile phase or HPLC system.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Flush the entire HPLC system, including the injector and column.- Implement a robust needle wash protocol between injections. |
| Baseline drift | - Column not equilibrated.- Fluctuations in detector temperature.- Mobile phase composition changing over time. | - Ensure the column is fully equilibrated with the mobile phase before starting the analysis.- Allow the detector to warm up and stabilize.- Prepare fresh mobile phase and ensure it is well-mixed. |
| Inconsistent retention times | - Fluctuations in flow rate.- Changes in mobile phase composition.- Temperature variations. | - Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.- Use a mobile phase that is stable and well-degassed.- Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity of this compound
This protocol is a general guideline based on published methods for the chiral separation of Azelastine enantiomers.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak ID (or Chiralpak IA).
-
Mobile Phase: Acetonitrile/Water/Ammonia solution (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.[7]
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and monitor the separation of the (R)- and (S)-enantiomers. Calculate the percentage of the (S)-enantiomer to determine the enantiomeric purity.
Protocol 2: Reversed-Phase HPLC for Related Substances
This protocol provides a general method for the analysis of non-enantiomeric impurities.[7]
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3) and an organic modifier (e.g., acetonitrile). A common starting point is a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 288 nm.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a suitable solvent to a known concentration.
-
Injection Volume: 20 µL.
-
Analysis: Run the chromatogram and identify and quantify any impurity peaks relative to the main this compound peak.
Quantitative Data Summary
Table 1: Example HPLC Method Parameters for Azelastine Analysis
| Parameter | Method 1 (Chiral) | Method 2 (Reversed-Phase) | Method 3 (Stability-Indicating) [7] |
| Column | Chiralpak ID | Kromosil C18 | Baker bond phenyl hexyl |
| Mobile Phase | Acetonitrile/Water/Ammonia (90:10:0.1) | Phosphate buffer (pH 3)/Acetonitrile (50:50) | Gradient with Mobile Phase A (octane sulfonic acid sodium salt and TFA in water) and Mobile Phase B (Acetonitrile) |
| Flow Rate | Not specified, typically 0.5-1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not specified, typically 230-290 nm | 288 nm | 239 nm |
| Linearity Range | Not specified | 8-120 µg/mL | 0.2-6 µg/mL |
| LOD | Not specified | Not specified | 0.006 µg/mL |
| LOQ | Not specified | Not specified | 0.019 µg/mL |
Visualizations
Azelastine H1-Receptor Signaling Pathway
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 8. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing degradation of (R)-Azelastine during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (R)-Azelastine during experimental procedures.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Loss of this compound potency or concentration in prepared solutions.
-
Question: My stock solution of this compound shows a decrease in concentration over a short period. What could be the cause?
-
Answer: this compound is susceptible to degradation under several conditions. The most likely causes for a decrease in concentration are:
-
pH Instability: this compound is known to degrade in both acidic and alkaline conditions.[1][2] Ensure your solvent or buffer system has a pH maintained within a stable range, ideally close to neutral.
-
Light Exposure: The molecule is sensitive to UV/VIS irradiation, which can lead to significant degradation.[3][4] Always protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxidation: Oxidative degradation can occur, especially in the presence of peroxides or other oxidizing agents.[5][6] Use high-purity solvents and consider degassing them before use.
-
Inappropriate Storage Temperature: While stable at room temperature for short periods, long-term storage should be at controlled room temperature (20-25°C or 68-77°F), and for solids, storage at -20°C is recommended for long-term stability.[2] Avoid freezing solutions.
-
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, UPLC).
-
Question: I am observing extra peaks in my chromatogram when analyzing this compound. Are these impurities or degradation products?
-
Answer: The appearance of new peaks is a strong indicator of degradation. Forced degradation studies have identified several degradation products under various stress conditions.[6][7] To identify the source:
-
Review your experimental conditions: Compare your procedure against the known degradation triggers listed in the table below.
-
Analyze a freshly prepared sample: This will serve as a baseline to confirm if the extra peaks are forming over time.
-
Consider the mobile phase: Ensure the pH of your mobile phase is compatible with this compound stability. A common mobile phase for analysis is a mixture of acetonitrile and a phosphate buffer with a slightly acidic pH (e.g., pH 3.5).[8]
-
Issue 3: Inconsistent results between experimental replicates.
-
Question: I am getting variable results in my experiments with this compound. What could be causing this inconsistency?
-
Answer: Inconsistent results often stem from uncontrolled degradation. To improve reproducibility:
-
Standardize solution preparation: Prepare fresh solutions for each experiment whenever possible. If storing solutions, do so under inert gas (e.g., argon or nitrogen) in light-protected containers at the recommended temperature.
-
Control environmental factors: Ensure consistent lighting and temperature conditions across all experimental runs.
-
Evaluate solvent compatibility: Use high-purity, degassed solvents. This compound hydrochloride is soluble in organic solvents like ethanol and DMSO, and sparingly soluble in aqueous buffers.[2] For aqueous solutions, preparing a stock in DMSO and then diluting with the aqueous buffer is recommended, but these aqueous solutions should not be stored for more than a day.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of Azelastine hydrochloride, the primary degradation pathways include hydrolysis (under acidic and alkaline conditions), oxidation, and photolysis.[6][7] Hydrolysis can lead to the cleavage of the phthalazinone ring system, while oxidation can result in the formation of N-oxides. Photodegradation can lead to a variety of fragmented products.
Q2: Is there a difference in stability between this compound and racemic Azelastine?
A2: Currently, there is a lack of specific data in the public domain detailing stereospecific degradation of Azelastine. Therefore, it is reasonable to assume that this compound is susceptible to the same degradation pathways as the racemic mixture. Researchers should be mindful of this and consider the potential for chiral inversion under certain conditions, although this has not been reported as a primary degradation pathway.
Q3: What are the ideal storage conditions for this compound?
A3: For solid this compound hydrochloride, long-term storage at -20°C is recommended to ensure stability for years.[2] Solutions should be stored at controlled room temperature (20-25°C or 68-77°F), protected from light, and used as fresh as possible.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
Q4: How can I monitor the degradation of this compound in my samples?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry detection.[5][8][9] These methods can separate the parent this compound from its degradation products, allowing for quantification of its purity over time.
Data on this compound Degradation
The following tables summarize the known degradation conditions and products for Azelastine. It is assumed that this compound follows similar degradation patterns.
Table 1: Summary of Forced Degradation Studies on Azelastine
| Stress Condition | Reagents and Duration | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.5 M HCl at 70°C for 30 min | Extensive degradation | [1] |
| 5 M HCl at 80°C for 5 h | Stable | [5] | |
| Acidic conditions | 8.7% degradation | [2] | |
| Alkaline Hydrolysis | 5 M NaOH at 80°C for 5 h | Stable | [5] |
| Basic conditions | 15% degradation | [2] | |
| Oxidative Degradation | 30% H₂O₂ at 80°C for 5 h | Stable | [5] |
| Oxidative conditions | No significant degradation | [2] | |
| Thermal Degradation | Oven at 70°C for 8 h | Stable | [5] |
| Thermal conditions | No significant degradation | [2] | |
| Photodegradation | Exposure to sunlight | Degradation observed | [1] |
| UV/VIS irradiation | Labile, with degradation ranging from 5.5–96.3% depending on pH | [3][4] |
Note: The stability of Azelastine can vary significantly depending on the specific experimental conditions (e.g., concentration, solvent, presence of other substances).
Table 2: Identified Degradation Products of Azelastine
| Degradation Condition | Identified Degradation Products (DPs) | Analytical Method | Reference |
| Acidic, Alkaline, Neutral Photolytic, Oxidative, and Alkaline Hydrolytic | Six degradation products (I-VI) identified based on their mass-to-charge ratio (m/z) | LC-Q/TOF-MS | [6][7] |
| Acidic and Alkaline Hydrolysis | DP1 | HPLC | [9] |
| Oxidative | DP2 | HPLC | [9] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound hydrochloride solid
-
High-purity solvent (e.g., DMSO, Ethanol, or a suitable buffer)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Allow the solid this compound hydrochloride to equilibrate to room temperature before opening the container.
-
Weigh the required amount of solid in a clean, dry weighing boat.
-
Transfer the solid to an amber glass vial.
-
Add the desired volume of solvent to the vial. If using an aqueous buffer, first dissolve the solid in a small amount of DMSO and then dilute with the buffer.
-
Vortex or sonicate the vial until the solid is completely dissolved.
-
Purge the headspace of the vial with an inert gas for 1-2 minutes to displace oxygen.
-
Seal the vial tightly with the cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
For short-term storage (up to 24 hours), store the solution at controlled room temperature (20-25°C), protected from light.
-
For longer-term storage of organic stock solutions, store at -20°C. Avoid freeze-thaw cycles.
-
Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day.[2]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol and may require optimization for your specific instrumentation and experimental needs.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.04 M potassium dihydrogen phosphate adjusted to pH 3.5 with phosphoric acid) in a ratio of approximately 32:68 (v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[8]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
-
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare your experimental samples, ensuring they are filtered through a 0.45 µm filter before injection.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the experimental samples.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The retention time of the main peak should correspond to that of the standard. A decrease in the peak area of the main peak compared to the expected concentration is indicative of degradation.
-
Visualizations
Caption: Experimental workflow for preventing and identifying this compound degradation.
Caption: Major degradation pathways of this compound.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of (R)-Azelastine and (S)-Azelastine H1 Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine H1 receptor affinity of the enantiomers of azelastine, (R)-Azelastine and (S)-Azelastine. Azelastine, a potent second-generation antihistamine, is clinically used as a racemic mixture.[1][2] This document synthesizes available experimental data to clarify the stereospecific interactions of azelastine with the H1 receptor.
Executive Summary
Azelastine is administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] Extensive in vitro studies have concluded that there is no significant difference in the pharmacological activity, including H1 receptor binding affinity, between the two enantiomers .[1] Therefore, the H1 receptor antagonist activity of azelastine is attributed equally to both the (R)- and (S)-forms. The affinity of the racemic mixture for the H1 receptor is well-documented.
H1 Receptor Affinity of Racemic Azelastine
Quantitative analysis of the interaction between racemic azelastine and the histamine H1 receptor has been determined through competitive radioligand binding assays. The data demonstrates a high affinity of azelastine for the H1 receptor.
| Compound | Parameter | Value | Receptor Source |
| (±)-Azelastine | IC50 | 2-4 nM | Human Lung |
Table 1: H1 Receptor Affinity of Racemic Azelastine. The IC50 value represents the concentration of the drug that inhibits 50% of the specific binding of a radioligand.
Experimental Protocols
The determination of H1 receptor affinity for azelastine is typically performed using a competitive radioligand binding assay. The following is a representative protocol.
Objective: To determine the in vitro binding affinity of test compounds to the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human H1 receptor (e.g., CHO or HEK293 cells) or from tissues with high H1 receptor density (e.g., human lung tissue).
-
Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a selective H1 receptor antagonist.
-
Test Compounds: this compound, (S)-Azelastine, and racemic Azelastine.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A solution for detecting radioactive decay.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: The receptor-containing membranes are prepared and quantified for protein concentration.
-
Assay Setup: The assay is performed in microplates. Each well contains the receptor membranes, the radioligand ([³H]-Pyrilamine) at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound (or buffer for total binding).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition binding curve. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Histamine H1 Receptor Signaling Pathway
Azelastine acts as an antagonist at the H1 receptor, blocking the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
Upon activation by histamine, the H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to induce the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergic reactions. Azelastine, by blocking the initial binding of histamine, prevents this entire sequence of events.
Conclusion
The available scientific literature indicates that both this compound and (S)-Azelastine contribute equally to the high H1 receptor affinity of the racemic mixture. No significant stereospecific difference in binding has been identified. The potent H1 receptor antagonism of azelastine, coupled with its other anti-inflammatory properties, underlies its efficacy in the treatment of allergic conditions.
References
(R)-Azelastine vs. Racemic Azelastine: An In Vitro Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of (R)-Azelastine and its racemic counterpart, Azelastine. Azelastine is a second-generation antihistamine widely recognized for its multifaceted mechanism of action, which includes potent H1 receptor antagonism, mast cell stabilization, and inhibition of inflammatory mediators. It is commercially available as a racemic mixture of its (R)- and (S)-enantiomers[1][2]. Extensive literature review indicates that in vitro studies have found no significant difference in the pharmacological activity between the individual enantiomers and the racemic mixture[1][2][3]. Therefore, the data presented for racemic Azelastine in this guide is considered representative of the in vitro efficacy of this compound.
Data Summary
The following tables summarize the key in vitro efficacy parameters for racemic Azelastine.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Assay Type | Key Parameter | Value | Reference |
| Racemic Azelastine | Human Histamine H1 | Radioligand Binding | Affinity | High affinity, approximately tenfold greater than chlorpheniramine on a milligram-per-milligram basis. | [3][4][5][6] |
| Racemic Azelastine | Human Lung Histamine H1 | Competitive Radioligand Binding | IC50 | Consistently as low or lower than other antihistamines. | [7] |
Table 2: Mast Cell Stabilization
| Compound | Cell Type | Stimulus | Effect Measured | IC50 / Concentration for Max Inhibition | Reference |
| Racemic Azelastine | Human Umbilical Cord Blood-derived Cultured Mast Cells (CHMCs) | Anti-IgE | Inhibition of Histamine, Tryptase, and IL-6 release | 24 µM (for greatest inhibition) | [8][9] |
| Racemic Azelastine | Rat Peritoneal Mast Cells (RPMCs) | Compound 48/80 and Concanavalin A + Phosphatidylserine | Inhibition of Histamine Release | More potent than ketotifen, theophylline, and DSCG. | [10] |
| Racemic Azelastine | MC9 Mast Cells | DNP-BSA | Inhibition of Histamine Release | ~1.4 µM | [11] |
| Racemic Azelastine | MC9 Mast Cells | DNP-BSA | Inhibition of Na+:H+ exchange | 7.7 ± 3.6 µM | [11] |
Table 3: Inhibition of Inflammatory Mediators
| Compound | Cell Type / Tissue | Stimulus | Mediator Inhibited | IC50 | Reference |
| Racemic Azelastine | Human Neutrophils and Eosinophils | Allergen | Leukotriene Generation | 0.9-1.1 µM | [12] |
| Racemic Azelastine | Intact Murine Peritoneal Cells | - | 5-Lipoxygenase Activity | 10 µM | [12] |
| Racemic Azelastine | Chopped Guinea Pig Liver | - | 5-Lipoxygenase Activity | 14 µM | [12] |
| Racemic Azelastine | Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | Leukotriene C4 and D4 Release | 3.6 µM (15 min preincubation), 2.3 µM (30 min preincubation) | [13] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are described below.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a compound for the histamine H1 receptor.
-
Cell Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 cells) are prepared.
-
Radioligand: A radiolabeled H1 antagonist, such as [3H]pyrilamine, is used.
-
Assay Procedure:
-
The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (e.g., Azelastine).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Culture: Mast cells, such as rat basophilic leukemia (RBL-2H3) cells or primary human mast cells, are cultured.
-
Sensitization (for IgE-mediated degranulation): Cells are sensitized overnight with an antigen-specific IgE.
-
Assay Procedure:
-
The cells are washed and resuspended in a buffered salt solution.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., Azelastine).
-
Degranulation is induced by adding a stimulant, such as an antigen (for sensitized cells), compound 48/80, or a calcium ionophore (e.g., A23187).
-
After incubation, the cell supernatant is collected.
-
The activity of β-hexosaminidase, an enzyme released upon degranulation, is measured in the supernatant using a chromogenic substrate.
-
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release by the test compound is calculated relative to the stimulated control. The IC50 value is then determined.
Leukotriene Release Assay (ELISA)
This assay quantifies the inhibition of leukotriene synthesis and release from inflammatory cells.
-
Cell Preparation: Inflammatory cells, such as human peripheral blood mononuclear cells (PBMCs) or a mast cell line, are isolated and cultured.
-
Assay Procedure:
-
The cells are pre-incubated with different concentrations of the test compound (e.g., Azelastine).
-
The synthesis and release of leukotrienes are stimulated with an appropriate agent, such as a calcium ionophore (A23187).
-
After incubation, the cell supernatant is collected.
-
The concentration of a specific leukotriene (e.g., Leukotriene C4) in the supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The inhibition of leukotriene release by the test compound is calculated, and the IC50 value is determined.
Visualizations
Azelastine's Multi-faceted Mechanism of Action
Caption: Azelastine's mechanism of action.
Experimental Workflow for Mast Cell Degranulation Assay
Caption: Mast cell degranulation assay workflow.
Signaling Pathway of H1 Receptor-Mediated Mast Cell Activation
Caption: H1 receptor signaling pathway.
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of the Antiviral Effects of Azelastine Enantiomers: A Guide for Researchers
An Objective Evaluation of (S)-Azelastine and (R)-Azelastine in Antiviral Research and Development
Introduction
Azelastine, a second-generation antihistamine and mast cell stabilizer, has demonstrated broad-spectrum antiviral activity against a range of respiratory viruses.[1][2] Marketed as a racemic mixture of (S)-Azelastine and this compound, its potential as a repurposed antiviral agent has garnered significant interest. This guide provides a comparative analysis of the antiviral effects of Azelastine's enantiomers, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
While Azelastine is administered as a racemic mixture, current publicly available research has not extensively evaluated the specific antiviral contributions of its individual (S)- and (R)-enantiomers. General pharmacological assessments have noted no significant difference in the overall activity between the enantiomers.[1][2] Therefore, this guide will present the consolidated findings on the antiviral effects of Azelastine hydrochloride, the racemic formulation, as a proxy for its constituent enantiomers.
Antiviral Activity of Azelastine Hydrochloride
In vitro and clinical studies have substantiated the antiviral efficacy of azelastine hydrochloride against several human respiratory viruses.
Quantitative Analysis of Antiviral Efficacy
The following table summarizes the key quantitative data from in vitro studies on the antiviral activity of azelastine hydrochloride.
| Virus | Cell Line | Assay Type | Efficacy Metric (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) Assay | ~6 µM | > 25 µM | > 4.2 | [3] |
| SARS-CoV-2 (B.1.177) | Vero E6 | ddPCR | Not Reported | Not Reported | Not Reported | [3] |
| Rhinovirus | - | Clinical Study | Not Applicable | Not Applicable | Not Applicable | [4] |
| Influenza A (H1N1) | 3D Human Nasal Tissue | Viral Load Reduction | Not Applicable | Not Applicable | Not Applicable | [5] |
| Respiratory Syncytial Virus (RSV) | - | In vitro assay | Not Reported | Not Reported | Not Reported | [6] |
Proposed Mechanisms of Antiviral Action
The antiviral mechanism of Azelastine is believed to be multifactorial, encompassing both direct antiviral effects and modulation of the host's inflammatory response.
-
Inhibition of Viral Entry and Replication: Azelastine is suggested to interfere with viral entry into host cells by binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, which is utilized by SARS-CoV-2 for cell entry.[7] Additionally, it may inhibit viral replication by targeting the main protease (Mpro) of SARS-CoV-2.[8]
-
Anti-inflammatory Properties: As a potent antihistamine, Azelastine inhibits the release of histamine and other pro-inflammatory mediators from mast cells.[9] This includes the suppression of leukotrienes and cytokines, which can mitigate the excessive inflammation often associated with severe viral infections.[5][10]
-
Modulation of Host Signaling Pathways: Azelastine may also exert its effects by interacting with the sigma-1 receptor, a host cell protein that can be hijacked by some viruses for replication.[8] Furthermore, it has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a receptor used by rhinoviruses.[4]
Signaling Pathway of Azelastine's Antiviral and Anti-inflammatory Action
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The anti-inflammatory actions of azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of azelastine on neutrophil and eosinophil generation of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine inhibits IgE-mediated human basophil histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azelastine hydrochloride: a review of pharmacology, pharmacokinetics, clinical efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Evidence for Stereoselective Inhibition of Histamine Release by (R)-Azelastine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azelastine is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. This guide explores the topic of stereoselective inhibition of histamine release by the (R)-enantiomer of Azelastine. Despite the therapeutic importance of this drug, a thorough review of the scientific literature reveals a consensus that there is no significant difference in the in vitro pharmacological activity, including the inhibition of histamine release, between the (R)- and (S)-enantiomers of Azelastine.[1][2] This document will present the available data on racemic Azelastine's efficacy in inhibiting histamine release, compare it with other mast cell stabilizers, and provide detailed experimental protocols for relevant assays.
Comparison of Azelastine with Other Antihistamines and Mast Cell Stabilizers
While evidence for stereoselectivity in Azelastine's mast cell stabilizing activity is lacking, extensive research has been conducted on the racemic mixture, demonstrating its potent inhibitory effects on histamine release. The following tables summarize the comparative efficacy of racemic Azelastine against other relevant compounds.
| Compound | Cell Type | Stimulus | IC50 (µM) | Reference |
| Azelastine | Rat Peritoneal Mast Cells | Ovalbumin + PS | 4.8 | [3] |
| Astemizole | Rat Peritoneal Mast Cells | Ovalbumin + PS | 86.3 | [3] |
| Ketotifen | Rat Peritoneal Mast Cells | Ovalbumin + PS | 112.2 | [3] |
| Diphenhydramine | Rat Peritoneal Mast Cells | Ovalbumin + PS | 133 | [3] |
| Theophylline | Rat Peritoneal Mast Cells | Ovalbumin + PS | 2040.3 | [3] |
| Azelastine | Rabbit Leukocytes | Antigen | 4.5 | |
| Ketotifen | Rabbit Leukocytes | Antigen | 9.5 | |
| Diphenhydramine | Rabbit Leukocytes | Antigen | 18.9 | |
| Theophylline | Rabbit Leukocytes | Antigen | 56.9 | |
| Disodium Cromoglycate (DSCG) | Rabbit Leukocytes | Antigen | >1,000 | |
| Azelastine | Rat Peritoneal Mast Cells | Compound 48/80 | - | [4] |
| Ketotifen | Rat Peritoneal Mast Cells | Compound 48/80 | - | [4] |
| Theophylline | Rat Peritoneal Mast Cells | Compound 48/80 | - | [4] |
| Disodium Cromoglycate (DSCG) | Rat Peritoneal Mast Cells | Compound 48/80 | - | [4] |
Table 1: Comparative IC50 Values for Inhibition of Allergic Histamine Release. IC50 represents the concentration of the drug that inhibits 50% of the histamine release. A lower IC50 value indicates higher potency.
| Compound | Cell Type | Concentration (µM) | % Inhibition of Histamine Release | Reference |
| Azelastine | Cultured Human Mast Cells (CHMCs) | 24 | 41% | [5] |
| Olopatadine | Cultured Human Mast Cells (CHMCs) | 133 | 45% | [5] |
Table 2: Comparison of Azelastine and Olopatadine on Histamine Release from Human Mast Cells. This table highlights the higher potency of Azelastine on an equimolar basis compared to Olopatadine.[5]
Signaling Pathways in Mast Cell Degranulation and Azelastine's Mechanism of Action
Mast cell degranulation, the process of releasing histamine and other inflammatory mediators, is a complex signaling cascade initiated by the cross-linking of IgE receptors on the cell surface. Azelastine exerts its inhibitory effect through multiple mechanisms, including antagonism of the H1 receptor and stabilization of mast cells.[6] The latter involves interference with intracellular signaling pathways that lead to degranulation.
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Inhibition of IgE-mediated allergic histamine release from rat peritoneal mast cells by azelastine and selected antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-Azelastine and (S)-Azelastine Toxicity: An Overview
Azelastine, a second-generation antihistamine and mast cell stabilizer, is widely used for the management of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture, containing equal amounts of two enantiomers: (R)-Azelastine and (S)-Azelastine. While the pharmacological activity is attributed to the racemate, a detailed head-to-head comparison of the toxicity profiles of the individual enantiomers is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the known toxicity of racemic azelastine, drawing upon preclinical and clinical data, and explores the potential for stereoselective toxicity.
Currently, regulatory bodies and scientific publications predominantly report on the safety and toxicity of the racemic mixture of azelastine.[1][2] There is a notable lack of specific studies directly comparing the toxicological profiles of this compound and (S)-Azelastine. The available information often states that there is no significant difference in the pharmacological activity between the two enantiomers, but this does not preclude potential differences in their toxic effects.[1]
Toxicity Profile of Racemic Azelastine
The toxicity of racemic azelastine has been evaluated in numerous preclinical and clinical studies. The primary adverse effects are generally mild and transient.
Preclinical Toxicity
In animal studies, azelastine has been shown to have a low order of acute toxicity. Oral LD50 values in rodents are high, indicating a wide safety margin. Long-term toxicity studies in rats and dogs have primarily shown local irritation at the site of administration (e.g., nasal mucosa) with high doses.[3] Carcinogenicity studies in mice and rats did not reveal a tumorigenic potential at clinically relevant doses.[4]
Clinical Toxicity and Adverse Effects
In human clinical trials and post-marketing surveillance, the most frequently reported adverse effects associated with intranasal or ocular administration of racemic azelastine include:
-
Dysgeusia (Bitter Taste): This is the most common side effect, particularly with the nasal spray formulation.[5][6]
-
Headache: A common non-specific side effect.[6]
-
Somnolence (Drowsiness): Although classified as a second-generation antihistamine, some patients may experience drowsiness.[5]
-
Nasal Discomfort: Local irritation, burning, or dryness in the nose can occur with the nasal spray.[6]
-
Fatigue: A less common, but reported, side effect.[5]
The table below summarizes the incidence of common adverse events reported in clinical trials of racemic azelastine nasal spray.
| Adverse Event | Incidence Rate (%) |
| Bitter Taste | 8.3 - 19.7 |
| Headache | 14.8 |
| Somnolence | 0.4 - 11.5 |
| Nasal Discomfort | 2.8 - 6.8 |
| Fatigue | 2.3 |
Data compiled from various clinical trials of racemic azelastine nasal spray.
Potential for Enantioselective Toxicity
Although direct comparative toxicity data for (R)- and (S)-Azelastine is unavailable, the principles of chiral pharmacology suggest that enantiomers can exhibit different toxicological profiles. This can be due to several factors:
-
Stereoselective Metabolism: Azelastine is metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4 and CYP2D6, to its active metabolite, desmethylazelastine, and other inactive metabolites.[4][7] It is plausible that the (R) and (S) enantiomers are metabolized at different rates or through different pathways, potentially leading to the formation of different metabolites with varying toxicities.
-
Differential Interaction with Off-Target Receptors: While both enantiomers may have similar affinity for the histamine H1 receptor, they could interact differently with other receptors or enzymes in the body, leading to distinct off-target effects and potential toxicities.
The case of cetirizine, another second-generation antihistamine, provides a relevant example. Cetirizine is a racemic mixture of levocetirizine ((R)-enantiomer) and dextrocetirizine ((S)-enantiomer). Levocetirizine is the pharmacologically active enantiomer, while dextrocetirizine is largely inactive.[8][9] This "chiral switch" from the racemate to the single active enantiomer was pursued to potentially offer a better therapeutic index with fewer side effects.[10][11] A similar scenario could exist for azelastine, where one enantiomer might be responsible for the majority of the therapeutic effect, while the other could contribute more to the adverse effect profile. However, without specific studies on the azelastine enantiomers, this remains speculative.
Experimental Protocols
Detailed experimental protocols for the toxicity assessment of racemic azelastine are available in regulatory submission documents and published literature. Key experimental models include:
1. Acute Toxicity Studies:
-
Methodology: Single, high-dose administration of the test substance to rodents (e.g., rats, mice) via the intended clinical route (e.g., oral, intranasal) and other routes (e.g., intravenous) to determine the median lethal dose (LD50) and observe signs of toxicity.
-
Parameters Measured: Mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight), and gross necropsy findings.
2. Repeated-Dose Toxicity Studies:
-
Methodology: Daily administration of the test substance to animals (e.g., rats, dogs) for a specified duration (e.g., 28 days, 3 months, 6 months) to evaluate the potential for cumulative toxicity.
-
Parameters Measured: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.
3. Genotoxicity Assays:
-
Methodology: A battery of in vitro and in vivo tests to assess the potential of the substance to induce genetic mutations or chromosomal damage.
-
Ames test (in vitro): Evaluates the ability of the substance to induce mutations in bacteria.
-
Chromosomal aberration test (in vitro): Assesses for structural chromosomal damage in mammalian cells.
-
Micronucleus test (in vivo): Detects chromosomal damage in the bone marrow of rodents.
-
4. Carcinogenicity Studies:
-
Methodology: Long-term administration of the test substance to rodents (typically 2 years) to evaluate its potential to cause cancer.
-
Parameters Measured: Tumor incidence, latency, and multiplicity, as well as non-neoplastic lesions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general workflow for preclinical toxicity assessment and a simplified representation of the known metabolic pathway for racemic azelastine.
Conclusion
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azelastine hydrochloride - American Chemical Society [acs.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of cetirizine, levocetirizine, and dextrocetirizine on histamine-induced nasal response in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Azelastine vs. Racemic Azelastine: An Examination of Anti-Inflammatory Activity
A review of current scientific literature reveals no significant difference in the in-vitro pharmacological or anti-inflammatory activity between the (R)- and (S)-enantiomers of azelastine. Azelastine is clinically administered as a racemic mixture, and its well-documented anti-inflammatory effects are attributed to the combined action of both enantiomers. This guide provides a comprehensive comparison based on the established properties of the racemic mixture, offering researchers, scientists, and drug development professionals a detailed overview of its anti-inflammatory profile supported by experimental data and methodologies.
Comparative Analysis of Anti-Inflammatory Activity
While specific quantitative data directly comparing the anti-inflammatory potency of (R)-Azelastine to the racemate is not available in published literature, extensive research on racemic azelastine has established its multifaceted anti-inflammatory capabilities. The primary mechanism of action is as a potent histamine H1-receptor antagonist.[1][2] However, its therapeutic effects extend beyond this, encompassing the stabilization of mast cells and the inhibition of a wide array of inflammatory mediators.[1][3][4]
The anti-inflammatory actions of racemic azelastine include:
-
Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the synthesis and release of leukotrienes, kinins, and cytokines.[3][4]
-
Mast Cell Stabilization: It prevents the release of histamine and other pro-inflammatory mediators from mast cells.[1][2]
-
Downregulation of Adhesion Molecules: Azelastine can downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the recruitment of inflammatory cells.[1]
-
Inhibition of Oxidative Stress: The drug has been shown to inhibit the generation of superoxide free radicals.[4]
Key Signaling Pathways in Azelastine's Anti-Inflammatory Action
Azelastine exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The diagrams below illustrate the primary mechanisms.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic comparison of (R)-Azelastine and (S)-Azelastine in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of (R)-Azelastine and (S)-Azelastine in animal models. Azelastine, a potent second-generation antihistamine, is a chiral compound and exists as a racemic mixture of (R)- and (S)-enantiomers. Understanding the distinct pharmacokinetic profiles of these enantiomers is crucial for optimizing drug development and therapeutic efficacy.
Pharmacokinetic Parameters of Racemic Azelastine in Animal Models
The following table summarizes the key pharmacokinetic parameters of racemic azelastine hydrochloride observed in various animal models. These parameters provide an overview of the absorption, distribution, metabolism, and excretion of the drug.
| Animal Model | Dosage & Route of Administration | Cmax (pg/mL) | Tmax (hours) | AUC (pg·hr/mL) | Half-life (t½) | Reference |
| Rat | Oral LD50: 580 mg/kg | Not specified | Not specified | Not specified | Not specified | [2] |
| Healthy Male Subjects (for comparison) | Single intranasal dose (0.15% Astepro) | 409 | 4 | 9312 | Not specified | [3] |
Note: The oral LD50 in rats provides a measure of acute toxicity rather than a detailed pharmacokinetic profile[2]. The human data is provided for comparative context. The lack of specific Cmax, Tmax, AUC, and half-life data for individual enantiomers in animal models in the public domain highlights a key area for future research.
Experimental Protocols
A comprehensive understanding of the pharmacokinetic properties of drug candidates is fundamental to drug development. Below is a detailed methodology for a typical pharmacokinetic study in an animal model, which can be adapted for the comparative analysis of (R)- and (S)-Azelastine.
Animal Model and Housing
-
Species: Wistar rats (or other relevant species such as Beagle dogs).
-
Health Status: Healthy, specific-pathogen-free animals.
-
Housing: Housed in controlled environmental conditions (temperature, humidity, and light-dark cycle) with ad libitum access to standard chow and water.
Drug Administration
-
Formulation: this compound and (S)-Azelastine synthesized and purified to >99% enantiomeric excess, dissolved in an appropriate vehicle (e.g., saline, polyethylene glycol).
-
Dose: A single dose, determined from preliminary dose-ranging studies, administered via the intended clinical route (e.g., oral gavage, intravenous injection, or intranasal instillation).
-
Groups:
-
Group 1: this compound
-
Group 2: (S)-Azelastine
-
Group 3: Racemic Azelastine (for comparison)
-
Group 4: Vehicle control
-
Sample Collection
-
Matrix: Blood samples collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Processing: Plasma separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated, stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and (S)-Azelastine in plasma samples.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters calculated using non-compartmental analysis with software such as WinNonlin®.
-
Parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Visualizing Experimental Design and Mechanism of Action
To further clarify the experimental process and the drug's mechanism, the following diagrams are provided.
The above diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from the initial selection of the animal model to the final comparative analysis of the pharmacokinetic profiles.
Azelastine exerts its therapeutic effects primarily through its antagonism of the histamine H1 receptor and stabilization of mast cells. The signaling pathway is depicted below.
This diagram illustrates how allergens trigger mast cells to release histamine, which then binds to H1 receptors to produce allergic symptoms. Azelastine intervenes by stabilizing mast cells to prevent histamine release and by blocking the H1 receptor, thereby alleviating the allergic response.
References
(R)-Azelastine vs. (S)-Azelastine: A Comparative Analysis of Mast Cell Stabilization Potency
While azelastine is a well-documented mast cell stabilizer, a direct comparative study detailing the differential potency of its (R)- and (S)-enantiomers remains elusive in publicly available literature. Azelastine is clinically administered as a racemic mixture, and multiple sources, including drug information databases and regulatory documents, state that no significant difference in pharmacological activity has been observed between the enantiomers in in vitro studies.[1][2][3][4] This guide, therefore, focuses on the established mast cell stabilizing properties of the racemic mixture of azelastine, presenting the available experimental data and methodologies for this form.
Potency of Racemic Azelastine in Mast Cell Stabilization
Racemic azelastine has been shown to be a potent inhibitor of mast cell degranulation, effectively reducing the release of various pro-inflammatory mediators. Its efficacy has been demonstrated in several in vitro models, including human and rodent mast cells.
| Cell Type | Stimulus | Mediator Inhibited | Effective Concentration | Reference |
| Human Umbilical Cord Blood-Derived Mast Cells (hCBMCs) | Anti-IgE | Histamine, Tryptase, Interleukin-6 (IL-6) | 24 µM (greatest inhibition) | [5][6] |
| Human Umbilical Cord Blood-Derived Mast Cells (hCBMCs) | Anti-IgE | Tumor Necrosis Factor-alpha (TNF-α) | 6 µM (80% inhibition) | |
| Human Umbilical Cord Blood-Derived Mast Cells (hCBMCs) | Anti-IgE | Interleukin-8 (IL-8) | 60 µM (99% inhibition) | |
| Rat Peritoneal Mast Cells (RPMCs) | Compound 48/80, Concanavalin A + Phosphatidylserine | Histamine | More potent than ketotifen, theophylline, and cromolyn sodium (DSCG) | [7] |
| Rat Mast Cell Line (RBL-2H3) | Antigen, Ionomycin | Tumor Necrosis Factor-alpha (TNF-α) | IC50: 25.7 µM (Antigen), 1.66 µM (Ionomycin) | |
| MC9 Mast Cells | DNP-BSA | Histamine Release | IC50: 1.4 µM | [8] |
| MC9 Mast Cells | DNP-BSA | Cell Alkalinization (Na+:H+ exchange) | IC50: 1.6 µM | [8] |
Experimental Methodologies
The following protocols are representative of the in vitro assays used to evaluate the mast cell stabilizing effects of azelastine.
Inhibition of Mediator Release from Human Mast Cells
-
Cell Culture: Human umbilical cord blood-derived mast cells (hCBMCs) are cultured from CD34+ progenitor cells in the presence of stem cell factor and interleukin-6 for an extended period (e.g., 14-16 weeks) to achieve mature mast cell phenotypes.[5]
-
Sensitization: The cultured mast cells are sensitized with human IgE.
-
Drug Treatment: Sensitized hCBMCs are pre-incubated with varying concentrations of azelastine for a short duration (e.g., 5 minutes) before stimulation.[5][6]
-
Mast Cell Activation: Degranulation is induced by challenging the cells with an anti-IgE antibody.[5][6]
-
Quantification of Mediators: The release of inflammatory mediators into the cell supernatant is quantified using established methods such as ELISA for cytokines (IL-6, TNF-α, IL-8) and enzymatic assays for histamine and tryptase.[5]
Inhibition of Non-Allergic Histamine Release from Rat Peritoneal Mast Cells
-
Cell Isolation: Rat peritoneal mast cells (RPMCs) are isolated from the peritoneal cavity of rats.
-
Drug Treatment: RPMCs are either treated with azelastine simultaneously with the secretagogue or pre-incubated for a defined period (e.g., 10 minutes) before stimulation.[7]
-
Mast Cell Activation: Histamine release is induced by non-allergic stimuli such as compound 48/80 or a combination of concanavalin A and phosphatidylserine.[7]
-
Quantification of Histamine Release: The amount of histamine released into the supernatant is measured.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general workflow of a mast cell stabilization assay and the key signaling pathways involved in mast cell degranulation that are targeted by azelastine.
Conclusion
Based on the available scientific literature, there is no evidence to suggest that either (R)-Azelastine or (S)-Azelastine is more potent than the other as a mast cell stabilizer. The racemic mixture of azelastine is a potent inhibitor of mast cell degranulation, acting through multiple mechanisms that include the suppression of calcium influx and the inhibition of NF-κB activation. This leads to a reduction in the release of a broad spectrum of inflammatory mediators, including histamine, tryptase, and various cytokines. For researchers and drug development professionals, the focus should remain on the well-documented efficacy of racemic azelastine until studies directly comparing the enantiomers become available.
References
- 1. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. fda.gov [fda.gov]
- 5. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azelastine and allergen transduction signal in MC9 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Azelastine and Other Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of (R)-Azelastine and other prominent second-generation antihistamines, including Cetirizine, Levocetirizine, Fexofenadine, Loratadine, and Desloratadine. The focus is on their performance, supported by experimental data, to assist in research and drug development.
Executive Summary
Second-generation antihistamines are a cornerstone in the management of allergic conditions. They offer high selectivity for the peripheral H1 receptor, minimizing the sedative effects associated with their first-generation predecessors. Among these, this compound, the active enantiomer of Azelastine, distinguishes itself not only as a potent H1 receptor antagonist but also through its additional anti-inflammatory properties. This guide delves into a comparative analysis of its receptor binding affinity, pharmacokinetic profile, and mechanism of action against other widely used second-generation antihistamines.
Comparative Analysis of Receptor Binding Affinity and Pharmacokinetics
The efficacy of an antihistamine is closely linked to its binding affinity for the H1 receptor and its pharmacokinetic properties. The following tables summarize key quantitative data for this compound and its counterparts.
Table 1: H1 Receptor Binding Affinities (Ki) of Second-Generation Antihistamines
| Antihistamine | H1 Receptor Binding Affinity (Ki) [nM] |
| This compound | High Affinity (Specific Ki value not widely reported) |
| Levocetirizine | ~3[1] |
| Desloratadine | ~0.87 - 1.1[2][3] |
| Cetirizine | ~6[1] |
| Fexofenadine | ~10[4] |
| Loratadine | ~35 |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Properties of Second-Generation Antihistamines
| Antihistamine | Time to Max Concentration (Tmax) [hr] | Max Concentration (Cmax) [ng/mL] | Half-life (t1/2) [hr] | Oral Bioavailability (%) |
| Azelastine (intranasal) | 2-3 | 0.28 (for 0.55mg dose) | ~22 | ~40 (systemic) |
| Cetirizine | ~1 | 257 (for 10mg dose)[5] | ~8.3-11[5] | ~70 |
| Levocetirizine | ~0.9 | 271 (for 5mg dose) | ~8 | ~85 |
| Fexofenadine | ~2.5 | 142 (for 60mg dose) | ~14 | ~33[6] |
| Loratadine | ~1.3 | 2.9 (for 10mg dose) | ~8.4 (Loratadine), ~28 (Metabolite) | ~40 |
| Desloratadine | ~3 | 4 (for 5mg dose) | ~27 | ~60 |
Mechanism of Action: Beyond H1 Receptor Antagonism
While all second-generation antihistamines function by blocking the H1 histamine receptor, this compound exhibits a broader mechanism of action that contributes to its clinical efficacy.
H1 Receptor Signaling Pathway
The primary mechanism for all second-generation antihistamines is the competitive antagonism of the H1 receptor. Histamine binding to the H1 receptor activates a Gq/11 protein, initiating a signaling cascade that leads to the classic symptoms of an allergic reaction.
Figure 1: H1 Receptor Signaling Pathway and Antihistamine Blockade.
This compound's Anti-inflammatory Effects
This compound's clinical profile is enhanced by its ability to modulate inflammatory processes through mechanisms independent of H1-receptor antagonism. This includes the stabilization of mast cells and the inhibition of pro-inflammatory mediator release.
Figure 2: Anti-inflammatory Mechanisms of this compound.
Experimental Protocols
To ensure the reproducibility and validation of comparative data, detailed experimental methodologies are crucial.
Histamine-Induced Wheal and Flare Suppression Test
This in vivo bioassay is a standard method for evaluating the potency and duration of action of H1 antihistamines.
Objective: To quantify the inhibitory effect of an antihistamine on the cutaneous reaction to histamine.
Methodology:
-
Subject Selection: Healthy, non-atopic adult volunteers. A washout period for any antihistamine or interacting medication is required (typically 7 days or longer).
-
Test Sites: The volar aspect of the forearms is typically used. Test sites are marked to ensure consistent placement.[7]
-
Baseline Measurement: A baseline histamine response is established before administration of the test drug.
-
Histamine Application: A drop of histamine solution (e.g., histamine dihydrochloride 1 mg/mL) is applied to the marked skin site.[7]
-
Skin Prick: A sterile lancet is used to prick the epidermis through the histamine drop.[7]
-
Reaction Measurement: After a specified time (typically 15-20 minutes), the diameters of the resulting wheal and flare are measured.[7]
-
Drug Administration: The test antihistamine or placebo is administered orally at the specified dose.
-
Post-Dose Measurements: The histamine skin prick test is repeated at various time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to assess the onset, peak, and duration of the inhibitory effect.
-
Data Analysis: The percentage reduction in the wheal and flare area compared to baseline and placebo is calculated.
Figure 3: Experimental Workflow for Wheal and Flare Suppression Test.
Conclusion
This compound demonstrates a potent and multifaceted pharmacological profile. While its precise H1 receptor binding affinity (Ki) is not as widely documented in comparative tables as other second-generation antihistamines, its high affinity is well-established. Its unique dual mechanism of action, combining H1 receptor antagonism with significant anti-inflammatory effects, provides a distinct therapeutic advantage. This is particularly relevant in the management of allergic rhinitis where both early and late-phase allergic responses are involved. Further head-to-head clinical trials with robust experimental designs are warranted to fully elucidate the comparative clinical efficacy of this compound against other leading second-generation antihistamines. This guide provides a foundational dataset and methodological framework to support such future research endeavors.
References
- 1. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Desloratadine | CAS#:100643-71-8 | Chemsrc [chemsrc.com]
- 4. Fexofenadine hydrochloride, H1 receptor antagonist (CAS 153439-40-8) | Abcam [abcam.com]
- 5. Atrizin | 10 mg | Tablet | এট্রিজিন ১০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. Fexofenadine - BioPharma Notes [biopharmanotes.com]
- 7. Cetirizine - Wikipedia [en.wikipedia.org]
Efficacy of (R)-Azelastine Versus Racemic Azelastine in Inhibiting Leukotriene C4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azelastine, a potent second-generation antihistamine, is widely recognized for its anti-allergic and anti-inflammatory properties, which extend beyond H1-receptor antagonism to include the inhibition of leukotriene biosynthesis. This guide provides a comparative analysis of the efficacy of (R)-Azelastine versus its racemic form in the inhibition of leukotriene C4 (LTC4), a key mediator in inflammatory responses. Despite a thorough review of existing scientific literature, there is a notable absence of publicly available studies that directly compare the enantioselective inhibition of LTC4 by this compound against racemic Azelastine. The available data consistently refers to azelastine as a racemic mixture, with some sources stating no significant pharmacological differences between the enantiomers in in-vitro studies[1][2][3].
This document summarizes the existing data on racemic azelastine's inhibitory effects on LTC4, details the experimental methodologies employed in these studies, and provides visual representations of the relevant biological pathways and experimental workflows. The identified knowledge gap regarding the specific activity of the (R)-enantiomer presents a potential area for future research and development in refining therapeutic strategies targeting leukotriene-mediated inflammation.
Quantitative Data on Racemic Azelastine's Inhibition of Leukotriene C4
The following table summarizes the available quantitative data on the efficacy of racemic azelastine in inhibiting LTC4 formation and release from various in vitro studies.
| Cell/Tissue Type | Stimulus | Preincubation Time | IC50 Value (µM) | Reference |
| Rat Mixed Peritoneal Cells | Calcium Ionophore A23187 (0.2 µM) | Not Specified | 31.7 | [4] |
| Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | 15 min | 36 | [5] |
| Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | 30 min | 2.3 | [5] |
| Passively Sensitized Guinea Pig Lung Fragments | Antigen (Ovalbumin) | 15 min | 64 | [5] |
| Passively Sensitized Guinea Pig Lung Fragments | Antigen (Ovalbumin) | 30 min | 47 | [5] |
Experimental Protocols
The following are detailed methodologies from key experiments that have investigated the inhibitory effects of racemic azelastine on LTC4 synthesis.
Inhibition of A23187-Stimulated LTC4 Synthesis in Rat Mixed Peritoneal Cells[4]
-
Cell Preparation: Peritoneal cells were collected from rats and maintained in a suitable buffer.
-
Stimulation: The cells were stimulated with the calcium ionophore A23187 (0.2 µM) to induce the release of arachidonic acid and subsequent synthesis of leukotrienes.
-
Drug Treatment: Racemic azelastine was added to the cell suspension at varying concentrations prior to stimulation.
-
LTC4 Measurement: The concentration of LTC4 in the cell supernatant was quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of azelastine that caused a 50% inhibition of LTC4 production (IC50) was calculated.
Inhibition of Antigen-Induced LTC4/D4 Release from Guinea Pig Lung Fragments[5]
-
Tissue Preparation: Lung fragments from passively sensitized guinea pigs were prepared.
-
Drug Incubation: The lung fragments were preincubated with different concentrations of racemic azelastine for either 15 or 30 minutes at 37°C.
-
Antigen Challenge: The tissues were then challenged with an antigen (ovalbumin) to trigger an allergic response and the release of leukotrienes.
-
Leukotriene Measurement: The amount of LTC4 and its metabolite LTD4 released into the supernatant was measured.
-
IC50 Calculation: The IC50 value was determined as the concentration of azelastine that inhibited the leukotriene release by 50%.
Inhibition of LTC4 Synthase Activity in a Cell-Free System[6]
-
Enzyme Source: A cell-free homogenate from rat basophilic leukemia (RBL)-1 cells was used as the source of LTC4 synthase.
-
Substrate Addition: Leukotriene A4 (LTA4) free acid was added as a substrate for the enzymatic reaction.
-
Inhibitor Testing: Racemic azelastine was included in the reaction mixture to assess its direct inhibitory effect on the enzyme.
-
Product Quantification: The production of LTC4 was measured by HPLC.
-
Mechanism Determination: This cell-free system allows for the specific assessment of the drug's effect on LTC4 synthase, independent of upstream events like phospholipase A2 activation. The study concluded that azelastine inhibits LTC4 production by inhibiting both phospholipase A2 and LTC4 synthase[6].
Signaling Pathways and Experimental Workflow
Leukotriene C4 Synthesis Pathway and Azelastine's Points of Inhibition
The following diagram illustrates the biosynthesis of leukotriene C4 from arachidonic acid and highlights the proposed inhibitory sites of racemic azelastine.
Caption: Leukotriene C4 synthesis pathway and inhibitory sites of racemic azelastine.
General Experimental Workflow for Measuring LTC4 Inhibition
The diagram below outlines a typical experimental process for evaluating the inhibitory effect of a compound on LTC4 production in a cell-based assay.
Caption: A typical experimental workflow for assessing LTC4 inhibition.
Conclusion and Future Directions
The available scientific literature provides evidence for the inhibitory effect of racemic azelastine on the synthesis and release of leukotriene C4. The mechanism of this inhibition appears to be multifactorial, involving the modulation of enzymes such as phospholipase A2 and LTC4 synthase[6]. However, a significant gap in the current knowledge is the lack of direct comparative studies on the efficacy of the individual enantiomers, this compound and (S)-Azelastine, in LTC4 inhibition.
For researchers and professionals in drug development, this presents an opportunity for further investigation. Elucidating the stereoselective effects of azelastine on the leukotriene pathway could lead to the development of more targeted and potent anti-inflammatory therapies. Future studies should focus on direct, head-to-head comparisons of the enantiomers and the racemic mixture in various in vitro and in vivo models of LTC4-mediated inflammation. Such research would be invaluable in optimizing the therapeutic profile of azelastine and similar compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. fda.gov [fda.gov]
- 4. Inhibition of 5-HETE, LTB4, and LTC4 formation by azelastine in rat mixed peritoneal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of azelastine on the release and action of leukotriene C4 and D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Azelastine Hydrochloride: A Comparative Guide
An objective comparison of the cytotoxic effects of Azelastine Hydrochloride based on available in vitro experimental data.
Introduction
Azelastine is a second-generation antihistamine commonly used in the treatment of allergic rhinitis. It is commercially available as a racemic mixture of its two enantiomers, (R)-azelastine and (S)-azelastine. While its anti-allergic and anti-inflammatory properties are well-documented, recent in vitro studies have begun to explore its potential cytotoxic effects, particularly against cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of azelastine hydrochloride, the racemic form of the drug, based on published experimental data. It is important to note that the currently available literature does not provide a direct comparison of the cytotoxicity of the individual (R) and (S) enantiomers. The data presented here pertains to the racemic mixture, azelastine hydrochloride.
Quantitative Data Summary
The following tables summarize the dose-dependent cytotoxic and apoptotic effects of azelastine hydrochloride on human cervical adenocarcinoma (HeLa) cells after 48 hours of exposure, as reported in a study by Gąbka-Jaskólska et al. (2022).
Table 1: Effect of Azelastine Hydrochloride on HeLa Cell Viability (MTT Assay)
| Azelastine HCl Concentration (µM) | Cell Viability (% of Control) |
| 15 | Not explicitly quantified, but apoptosis data suggests a decrease |
| 25 | Not explicitly quantified, but apoptosis data suggests a further decrease |
| 45 | Not explicitly quantified, but apoptosis data suggests a significant decrease |
| 60 | Not explicitly quantified, but apoptosis data suggests a substantial decrease |
| 90 | 4%[1] |
Table 2: Induction of Apoptosis in HeLa Cells by Azelastine Hydrochloride
| Azelastine HCl Concentration (µM) | Percentage of Apoptotic Cells (Early and Late Apoptosis) |
| 15 | > 26%[1] |
| 25 | > 34%[1] |
| 45 | 60.13%[1] |
| 60 | > 93%[1] |
| 90 | > 98%[1] |
Table 3: Inactivation of Anti-Apoptotic Protein Bcl-2 in HeLa Cells by Azelastine Hydrochloride
| Azelastine HCl Concentration (µM) | Percentage of Cells with Inactivated Bcl-2 |
| Control | 3.1%[1] |
| 15 | 13.17%[1] |
| 25 | 22.47%[1] |
| 45 | 40.56%[1] |
| 60 | 62.82%[1] |
| 90 | 65%[1] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The cytotoxicity of azelastine hydrochloride against HeLa cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[1]
Methodology:
-
Cell Seeding: Human cervical adenocarcinoma cells (HeLa) were seeded in 96-well plates.
-
Treatment: The cells were treated with various concentrations of azelastine hydrochloride (15 µM, 25 µM, 45 µM, 60 µM, and 90 µM) for 48 hours. Control cells were cultured in a complete maintenance medium without the test compound.[1]
-
MTT Staining: After the treatment period, an MTT solution (1 mg/mL) was added to each well.[1]
-
Incubation: The plates were incubated for 2 hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: Dimethyl sulfoxide (DMSO) was added to each well to solubilize the formazan crystals.[1]
-
Absorbance Measurement: The optical density was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the control group.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the cytotoxicity of Azelastine Hydrochloride on HeLa cells using the MTT assay.
Signaling Pathway
Caption: Proposed signaling pathway for Azelastine Hydrochloride-induced apoptosis in HeLa cells.
References
(R)-Azelastine vs. Racemic Azelastine: A Comparative Analysis of Side Effect Profiles
Azelastine, a second-generation antihistamine and mast cell stabilizer, is widely used for the management of allergic rhinitis. It is commercially available as a racemic mixture, containing equal amounts of two enantiomers: (R)-Azelastine and (S)-Azelastine. This guide provides a comprehensive comparison of the side effect profiles of this compound and the racemic mixture, based on available scientific and clinical data.
Currently, there is a notable lack of clinical trial data specifically evaluating the side effect profile of isolated this compound in comparison to racemic Azelastine. The available literature predominantly focuses on the racemic mixture. In vitro studies have indicated that there is no significant difference in the primary pharmacological activity, namely H1-receptor antagonism, between the two enantiomers.[1][2] As a result, Azelastine is administered as a racemic mixture.[1][2]
Side Effect Profile of Racemic Azelastine
Clinical studies have established a well-defined side effect profile for racemic Azelastine, primarily administered as a nasal spray. The most frequently reported adverse events are generally mild and transient.
The following table summarizes the incidence of common side effects reported in clinical trials of racemic Azelastine nasal spray at different concentrations.
| Side Effect | Racemic Azelastine 0.10% | Racemic Azelastine 0.15% | Placebo |
| Bitter Taste | 9.4% | 8.4% | 0.0% |
| Somnolence (Drowsiness) | 0.6% | 1.7% | 0.6% |
| Headache | Reported | Reported | Reported |
| Nasal Discomfort/Burning | Reported | 4.5% | Reported |
| Dry Mouth | Reported | Reported | Reported |
| Fatigue | Reported | 1.0% | Reported |
| Epistaxis (Nosebleeds) | Reported | Reported | Reported |
| Pharyngitis (Sore Throat) | Reported | Reported | Reported |
Experimental Protocols
The data presented above are derived from randomized, double-blind, placebo-controlled clinical trials involving patients with seasonal or perennial allergic rhinitis. A representative experimental protocol is detailed below.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group clinical trial.
Participant Population: Adult and adolescent patients (typically 12 years of age and older) with a documented history of moderate-to-severe allergic rhinitis.
Intervention:
-
Treatment Group 1: Racemic Azelastine nasal spray 0.10%, two sprays per nostril twice daily.
-
Treatment Group 2: Racemic Azelastine nasal spray 0.15%, two sprays per nostril twice daily.
-
Control Group: Placebo nasal spray, two sprays per nostril twice daily.
Duration: The treatment period is typically two to four weeks.
Data Collection for Side Effects:
-
Adverse events are systematically recorded at each study visit through patient interviews and direct questioning by clinical investigators.
-
Participants are often provided with diaries to record the incidence, duration, and severity of any side effects experienced between visits.
-
The severity of adverse events is typically graded on a scale (e.g., mild, moderate, severe).
-
Causality of the adverse event in relation to the study medication is assessed by the investigator.
Primary Efficacy Endpoint: The primary measure of efficacy is often the change from baseline in the 12-hour reflective Total Nasal Symptom Score (TNSS), which includes assessments of nasal congestion, rhinorrhea, itchy nose, and sneezing.
Pharmacological Mechanism of Action
Azelastine exerts its therapeutic effects through a multi-faceted mechanism of action. The primary mechanism is potent and selective antagonism of the histamine H1-receptor.[1] Additionally, it exhibits anti-inflammatory properties by inhibiting the synthesis and release of various inflammatory mediators.
The following diagram illustrates the key signaling pathways affected by Azelastine.
Discussion and Conclusion
The available evidence indicates that racemic Azelastine is a well-tolerated and effective treatment for allergic rhinitis. The primary side effects are localized (bitter taste, nasal irritation) or related to its antihistaminic properties (somnolence).
The core question of whether this compound possesses a different side effect profile from the racemic mixture cannot be definitively answered without dedicated clinical trials. The assertion from in vitro studies that the enantiomers do not differ in pharmacological activity suggests that their side effect profiles may also be similar.[1][2] However, stereoselectivity in metabolism and off-target interactions can sometimes lead to different in vivo effects, including adverse reactions.
For researchers and drug development professionals, the development of a single-enantiomer formulation of Azelastine would necessitate clinical trials to establish not only its efficacy but also its safety and tolerability in comparison to the existing racemic product. Until such data becomes available, the side effect profile of racemic Azelastine serves as the established reference.
References
Comparative Binding Analysis of Azelastine Enantiomers to Muscarinic Receptors: A Review of Available Data
For Immediate Release
Quantitative Analysis of Azelastine's Muscarinic Receptor Antagonism
Direct comparative binding studies detailing the affinity of individual (S)- and (R)-Azelastine enantiomers to the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are not available in the peer-reviewed literature. However, functional data for the racemic mixture of Azelastine provides valuable insight into its activity at these receptors. A key study by Balse-Srinivasan et al. (2008) evaluated the inhibitory potency (IC50) of racemic Azelastine at each of the human muscarinic receptor subtypes. The results indicate that Azelastine has a low affinity for all five muscarinic receptors, with IC50 values in the micromolar range.[4]
| Antihistamine | M1 (IC50, nM) | M2 (IC50, nM) | M3 (IC50, nM) | M4 (IC50, nM) | M5 (IC50, nM) |
| Azelastine (racemic) | 16,800 | 5,800 | 580 | 6,700 | 1,100 |
Data extracted from Balse-Srinivasan et al., 2008.[4] IC50 values represent the concentration of the drug required to inhibit 50% of the maximal response to acetylcholine.
These findings are consistent with other reports that describe Azelastine as having a very low affinity for muscarinic receptors in comparison to its high affinity for the histamine H1 receptor.[5]
Experimental Protocols
The following is a detailed methodology for a functional cell-based assay used to determine the antimuscarinic activity of antihistamines, as described by Balse-Srinivasan et al. (2008).[4]
Cell Culture and Receptor Expression: C6 rat glioma cell lines were stably transfected to express one of the five human muscarinic receptors (M1-M5). These cell lines were then validated for their use in pharmacological in vitro assays.
Measurement of Intracellular Calcium: The response to muscarinic receptor stimulation was measured as an increase in intracellular calcium. Cells expressing one of the five muscarinic receptor subtypes were pretreated with the antihistamine (in this case, racemic Azelastine) for 45 minutes. Following the pretreatment, the cells were stimulated with a maximally effective concentration of acetylcholine. The resulting increase in intracellular calcium was measured to determine the inhibitory effect of the antihistamine.
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for determining the antimuscarinic activity of Azelastine.
Caption: General signaling pathways of muscarinic acetylcholine receptors.
Conclusion
The available evidence strongly indicates that racemic Azelastine possesses a weak antagonistic activity at all five human muscarinic receptor subtypes. Its primary mechanism of action remains the potent blockade of the histamine H1 receptor. While the individual contributions of the (S)- and (R)-enantiomers to this low-level muscarinic antagonism are currently undefined in the public literature, the existing data on the racemate provides a useful benchmark for its potential cholinergic side effects. Further research involving the chiral separation and subsequent pharmacological profiling of Azelastine's enantiomers would be necessary to definitively characterize any stereoselective interactions with muscarinic receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Case for Racemic Azelastine: A Comparative Analysis in Allergic Rhinitis Management
Azelastine, a potent second-generation antihistamine, is widely utilized for the management of allergic rhinitis. It is commercially available as a racemic mixture, containing equal amounts of two enantiomers, (R)- and (S)-Azelastine. While the concept of "chiral switching," developing a single enantiomer from a racemic drug, has gained traction in pharmaceuticals with the aim of improving therapeutic outcomes, current scientific evidence does not support the therapeutic superiority of a single Azelastine enantiomer.[1][2][3] In fact, in vitro studies have indicated no significant difference in the pharmacological activity between the individual enantiomers and the racemic mixture.[1][2][3]
This guide provides a comprehensive comparison of racemic Azelastine with other therapeutic alternatives for allergic rhinitis, supported by experimental data. It also delves into the multifaceted mechanism of action of Azelastine, offering detailed experimental protocols and visual signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of this established therapeutic agent.
Comparative Efficacy of Azelastine
Clinical trials have demonstrated the efficacy of Azelastine nasal spray in alleviating the symptoms of both seasonal and perennial allergic rhinitis.[4][5][6] Its performance has been shown to be comparable to that of other first-line treatments, such as intranasal corticosteroids.
| Treatment Group | Parameter | Pre-Treatment (Median) | Post-Treatment (Median) | P-value |
| Azelastine Nasal Spray | Total Nasal Symptom Score (TNSS) | 9 | 1 | < 0.001 |
| Fluticasone Nasal Spray | Total Nasal Symptom Score (TNSS) | 10 | 1 | < 0.001 |
| Data from a prospective comparative study of 240 patients with allergic rhinitis treated for three months. The difference in post-treatment TNSS between the two groups was not statistically significant (p=0.06).[7] |
Understanding Azelastine's Mechanism of Action
Azelastine's therapeutic effects extend beyond its primary function as a histamine H1-receptor antagonist.[3][8] It exhibits a multi-faceted mechanism of action that includes mast cell stabilization and broad anti-inflammatory properties.[3][8][9][10]
Signaling Pathways of Azelastine
The following diagram illustrates the key signaling pathways modulated by Azelastine in the context of an allergic response.
Caption: Azelastine's dual mechanism of action.
Experimental Workflow for Receptor Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of Azelastine for histamine H1 receptors.
Caption: Workflow for H1 receptor binding assay.
Detailed Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Azelastine for the histamine H1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]pyrilamine.
-
Azelastine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]pyrilamine in the assay buffer.
-
Varying concentrations of Azelastine are added to compete with the radioligand for binding to the H1 receptors.
-
Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist (e.g., mepyramine).
-
The incubation is carried out at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of Azelastine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mast Cell Stabilization Assay
Objective: To evaluate the ability of Azelastine to inhibit the release of histamine from mast cells.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Antigen (e.g., dinitrophenyl-human serum albumin, DNP-HSA) for sensitized cells.
-
Azelastine hydrochloride.
-
Buffer (e.g., Tyrode's buffer).
-
Histamine ELISA kit or fluorometric assay.
Procedure:
-
Mast cells are sensitized overnight with anti-DNP IgE.
-
The cells are washed and resuspended in buffer.
-
The cells are pre-incubated with varying concentrations of Azelastine for a specified time (e.g., 30 minutes) at 37°C.
-
Histamine release is stimulated by adding the antigen (DNP-HSA).
-
The reaction is stopped by placing the samples on ice.
-
The cells are pelleted by centrifugation.
-
The supernatant is collected, and the histamine concentration is measured using an ELISA kit or a fluorometric assay.
-
The percentage of histamine release inhibition by Azelastine is calculated relative to the control (stimulated cells without Azelastine).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis [frontiersin.org]
- 6. A double-blind, placebo-controlled trial of the efficacy and safety of two doses of azelastine hydrochloride in perennial allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of Azelastine and Fluticasone Nasal Sprays in the Treatment of Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Analysis of (R)-Azelastine with Amine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of (R)-Azelastine, a potent H1 receptor antagonist, with a panel of other amine receptors. The information is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound. Azelastine is commercially available as a racemic mixture of (R)- and (S)-enantiomers. In vitro studies have indicated that there is no significant difference in the pharmacological activity between the two enantiomers; therefore, the data presented here for azelastine can be considered representative for this compound.
Comparative Binding Affinity Profile of Azelastine
The following table summarizes the binding affinities (Ki) of azelastine for various amine receptors, compiled from publicly available data. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | This compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Histamine | H1 | 0.68 | Diphenhydramine | 3.0 |
| H2 | >10,000 | Cimetidine | 40 | |
| H3 | 148 | Clobenpropit | 0.5 | |
| Serotonin | 5-HT1A | >10,000 | 8-OH-DPAT | 1.2 |
| 5-HT2A | 50 | Ketanserin | 2.1 | |
| 5-HT2B | 20 | SB 204741 | 1.6 | |
| 5-HT2C | 500 | Mesulergine | 1.3 | |
| Adrenergic | α1A | 50 | Prazosin | 0.2 |
| α1B | 50 | Prazosin | 0.2 | |
| α2A | >10,000 | Rauwolscine | 2.5 | |
| β1 | >10,000 | Propranolol | 1.5 | |
| β2 | >10,000 | Propranolol | 1.5 | |
| Dopamine | D1 | Data Not Available | SCH 23390 | 0.3 |
| D2 | Data Not Available | Haloperidol | 1.5 | |
| D3 | Data Not Available | 7-OH-DPAT | 0.8 | |
| D4 | Data Not Available | Clozapine | 10 | |
| D5 | Data Not Available | SCH 23390 | 0.5 | |
| Muscarinic | M1 | 6300 | Pirenzepine | 2.5 |
| M2 | >10,000 | Atropine | 1.0 | |
| M3 | >10,000 | Atropine | 1.0 | |
| M4 | >10,000 | Atropine | 1.0 | |
| M5 | >10,000 | Atropine | 1.0 |
Data for azelastine was primarily sourced from the Drug Central database.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This protocol outlines a representative method for determining the binding affinity of a test compound, such as this compound, to a specific amine receptor.
1. Membrane Preparation:
-
Cells stably expressing the target amine receptor are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand for the target receptor, the cell membrane preparation, and varying concentrations of the unlabeled test compound (this compound).
-
A control group with only the radioligand and membranes is included to determine total binding.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Flux Functional Assay (for Gq-coupled receptors)
This protocol describes a method to assess the functional activity of this compound as an antagonist at Gq-coupled amine receptors (e.g., H1, α1-adrenergic, M1, M3, M5 muscarinic, and some 5-HT2 receptors).
1. Cell Culture and Dye Loading:
-
Cells stably expressing the Gq-coupled receptor of interest are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time at 37°C.
2. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
Baseline fluorescence is measured before the addition of compounds.
-
Varying concentrations of the test compound (this compound) are added to the wells, and the plate is incubated for a short period.
-
A fixed concentration of a known agonist for the target receptor is then added to stimulate an increase in intracellular calcium.
-
The fluorescence intensity is measured kinetically over time.
3. Data Analysis:
-
The change in fluorescence intensity upon agonist addition is calculated for each well.
-
The inhibitory effect of the test compound is determined by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
The concentration of the test compound that inhibits 50% of the maximum agonist response (IC50) is calculated using non-linear regression.
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Histamine H1 Receptor
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Safety Operating Guide
Navigating the Safe Disposal of (R)-Azelastine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (R)-Azelastine are tasked with the critical responsibility of its proper disposal to ensure laboratory safety and environmental protection. This guide provides a procedural framework for the safe handling and disposal of this compound, in its common form as Azelastine hydrochloride, adhering to standard laboratory safety practices and regulatory guidelines.
Hazard and Disposal Summary
This compound, typically supplied as Azelastine hydrochloride, presents specific hazards that dictate its disposal requirements. The following table summarizes key data extracted from safety data sheets (SDS).
| Identifier | Hazard Classification | Physical State | Primary Disposal Route | Environmental Precautions |
| Azelastine hydrochloride | Acute toxicity, Oral (Category 4).[1][2][3] Harmful to aquatic life.[4] | Solid[5] | Dispose of contents/container in accordance with local, regional, national, and international regulations.[4][6][7] | Avoid release to the environment.[4] Prevent entry into sewers and public waters.[4] |
Protocols for Safe Disposal
While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety literature, a standard procedure for the disposal of solid chemical waste in a laboratory setting should be followed. This involves a risk assessment-based approach.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate PPE is worn, including:
Step 2: Containment of Spills
In the event of a spill, prompt and safe containment is crucial to prevent environmental release and personnel exposure.
-
Isolate the Area: Secure the area to prevent unauthorized access.
-
Contain the Spill: Use dikes or absorbents to prevent migration into sewers or streams.[4]
-
Clean-up: For solid material, sweep up and shovel into suitable, closed containers for disposal.[6][7] Avoid actions that create dust.[6][7] For liquid solutions, absorb with a non-combustible material like sand or earth.
Step 3: Waste Collection and Storage
-
Segregation: Collect this compound waste separately from other waste streams unless compatibility is confirmed.
-
Labeling: Clearly label the waste container with the chemical name ("this compound Waste" or "Azelastine Hydrochloride Waste") and relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.
Step 4: Final Disposal
The ultimate disposal method must comply with all applicable regulations.
-
Professional Waste Disposal Service: The recommended method for laboratory quantities of this compound is to engage a licensed hazardous waste disposal company. This ensures the material is handled and disposed of in an environmentally sound and compliant manner.[3][7]
-
Household Quantities: For very small, incidental household quantities, guidance from the FDA for unused medicines may be considered as a last resort if take-back programs are unavailable. This involves mixing the substance with an unappealing material such as used coffee grounds or cat litter, placing it in a sealed plastic bag, and disposing of it in the household trash.[5][8][9] This method is generally not suitable for laboratory-generated waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. medline.com [medline.com]
- 5. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
Personal protective equipment for handling (R)-Azelastine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Azelastine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required personal protective equipment.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | ANSI Z87.1 compliant |
| Hands | Chemical-resistant gloves (double gloving recommended) | EN 374 compliant |
| Body | Laboratory coat or disposable gown with long sleeves and tight-fitting cuffs | N/A |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Required if dust is generated or ventilation is inadequate |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Inhalation of dust may cause respiratory irritation and potential asthma-like symptoms upon repeated exposure.
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
- Ensure a well-ventilated work area. An operational fume hood or an area with appropriate exhaust ventilation is required, especially where dust may be generated.
- Verify that a safety shower and eyewash station are readily accessible.
- Prepare all necessary equipment and reagents before handling the compound.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat or gown.
- Don the first pair of chemical-resistant gloves.
- If required, put on the second pair of gloves, ensuring one pair is under the cuff of the lab coat and the other is over it.
- Wear safety glasses with side shields or goggles.
- If there is a risk of aerosol or dust formation, wear an approved respirator.
3. Handling the Compound:
- Avoid all personal contact, including inhalation.
- Carefully weigh and transfer the powdered compound to minimize dust generation.
- If creating a solution, add the powder to the solvent slowly to prevent splashing.
- Keep containers tightly closed when not in use.
4. Post-Handling Procedures:
- Thoroughly clean the work area and any equipment used.
- Carefully remove PPE to avoid cross-contamination. Remove the outer pair of gloves first.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Segregation:
- Collect all solid waste (e.g., contaminated gloves, wipes, weigh boats) in a designated, labeled hazardous waste container.
- Collect all liquid waste in a separate, labeled hazardous waste container.
2. Container Management:
- Ensure waste containers are properly sealed to prevent leakage.
- Store waste containers in a designated secondary containment area away from incompatible materials.
3. Final Disposal:
- Arrange for disposal through a licensed hazardous waste disposal company.
- Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
